2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFPPNAZPLJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrazole heterocycle, followed by chlorination, N-alkylation, and final hydrolysis to yield the target carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses key reaction parameters and considerations for process optimization and safety.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, features a chlorine atom at the C4 position, a methyl group at the C5 position, and a propanoic acid moiety at the N1 position. This combination of functional groups makes it an attractive scaffold for further chemical modification and a potential building block in the synthesis of more complex bioactive molecules. The propanoic acid side chain, in particular, introduces a chiral center, opening avenues for the exploration of stereospecific interactions with biological receptors.
This guide details a logical and experimentally validated approach to the synthesis of this target molecule, broken down into three key stages:
-
Synthesis of the Core Heterocycle: Preparation of 4-chloro-5-methyl-1H-pyrazole.
-
N-Alkylation: Introduction of the propanoate side chain at the N1 position.
-
Hydrolysis: Conversion of the ester to the final carboxylic acid.
Overall Synthetic Scheme
The proposed synthetic route is a three-step process starting from the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agrochemical research, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties have led to the development of a wide array of pharmaceuticals and agrochemicals. This guide delves into the putative mechanism of action of a specific pyrazole derivative, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. While direct experimental data for this particular molecule is not extensively available in public literature, its structural features strongly suggest a primary mode of action as a synthetic auxin herbicide. This guide will, therefore, focus on this well-supported hypothesis, while also briefly exploring alternative potential mechanisms common to pyrazole-based bioactive molecules.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized mechanism, supportive evidence from structurally related compounds, and detailed experimental protocols to validate these hypotheses.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| Molecular Formula | C₇H₉ClN₂O₂ | Internal |
| Molecular Weight | 188.61 g/mol | Internal |
| CAS Number | 51363-82-7 | Internal |
Primary Hypothesized Mechanism of Action: Synthetic Auxin Activity
The molecular architecture of this compound, specifically the presence of a propanoic acid moiety linked to a substituted aromatic ring system (the pyrazole), bears a strong resemblance to the phenoxyalkanoic acid class of herbicides.[2][3] These compounds, such as 2,4-D and mecoprop, function as synthetic auxins.[4][5]
Auxins are a class of plant hormones that play a critical role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are not readily metabolized by plants. This leads to an uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plant species, particularly broadleaf weeds.[6]
The proposed mechanism involves the binding of this compound to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, triggering a cascade of downstream effects that disrupt normal plant development.
Signaling Pathway
Caption: Hypothesized synthetic auxin signaling pathway.
Alternative Potential Mechanism: HPPD Inhibition
While the synthetic auxin pathway is the most probable mechanism of action, it is noteworthy that many pyrazole-containing herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8][9] HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of photosynthetic tissues and eventual plant death.[10][11]
Given the prevalence of HPPD inhibition among pyrazole-based herbicides, this remains a plausible, albeit secondary, hypothesis for the mechanism of action of this compound.
HPPD Inhibition Pathway
Caption: Potential HPPD inhibition pathway.
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of this compound, a series of bioassays are recommended.
Protocol 1: Avena Coleoptile Curvature Test (for Auxin Activity)
This classic bioassay provides a quantitative measure of auxin-like activity.[12]
Materials:
-
Avena sativa (oat) seeds
-
Agar
-
Petri dishes
-
Filter paper
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (as a solvent)
-
Dark growth chamber (25°C, 90% relative humidity)
-
Shadowgraph or digital camera with angle measurement software
Procedure:
-
Germinate Avena sativa seeds on moist filter paper in the dark for approximately 72 hours.
-
Prepare 1.5% agar blocks (e.g., 2x2x1 mm). For the test compound and IAA, dissolve them in a minimal amount of ethanol and then incorporate them into the molten agar at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M). Prepare control blocks with ethanol only.
-
Select uniform, straight coleoptiles (15-30 mm long).
-
Under a dim red light, decapitate the coleoptiles by removing the apical 1 mm.
-
After 3 hours, perform a second decapitation to remove the top 4 mm.
-
Gently pull the primary leaf loose to create a surface for the agar block.
-
Place an agar block asymmetrically on the cut surface of the coleoptile, supported by the primary leaf.
-
Incubate the coleoptiles in the dark growth chamber for 90-110 minutes.
-
Measure the angle of curvature using a shadowgraph or by photographing the coleoptiles and analyzing the images.
-
Plot a dose-response curve for both the test compound and IAA.
Expected Outcome: A positive result for auxin-like activity will be a dose-dependent increase in the curvature of the coleoptile, similar to the response observed with IAA.
Protocol 2: Root Growth Inhibition Assay (for Auxin Activity)
High concentrations of auxins are known to inhibit root elongation.[12]
Materials:
-
Cress (Lepidium sativum) seeds
-
Petri dishes
-
Filter paper
-
This compound
-
IAA as a positive control
-
Distilled water
Procedure:
-
Sterilize cress seeds and place them on moist filter paper in Petri dishes.
-
Allow the seeds to germinate until the radicles are approximately 1 cm long.
-
Prepare a series of dilutions of the test compound and IAA in distilled water (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Transfer a set of seedlings to Petri dishes containing filter paper moistened with the different test solutions. Maintain a control group with distilled water only.
-
Incubate the Petri dishes in the dark for 48 hours.
-
Measure the length of the primary root of each seedling.
-
Calculate the percentage of root growth inhibition compared to the control.
-
Plot a dose-response curve for root growth inhibition.
Expected Outcome: A compound with auxin-like activity will show significant inhibition of root growth at higher concentrations.
Protocol 3: In Vitro HPPD Inhibition Assay
This spectrophotometric assay determines the direct inhibitory effect of the compound on HPPD enzyme activity.[13][14]
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., HEPES or phosphate buffer, pH 7.0)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations. Include a positive control (e.g., sulcotrione) and a no-inhibitor control.
-
Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and FeSO₄.
-
Add the HPPD enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate to each well.
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 318 nm) over time, which corresponds to the formation of the product, homogentisate.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Outcome: A decrease in the rate of the enzymatic reaction in the presence of the test compound would indicate HPPD inhibition.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of synthetic auxins is highly dependent on their chemical structure. Key features include:
-
An acidic functional group: The propanoic acid moiety in the target compound serves this role, which is crucial for binding to the auxin receptor.
-
A substituted aromatic ring: The 4-chloro-5-methyl-1H-pyrazole ring provides the necessary steric and electronic properties for receptor interaction. The nature and position of substituents on the ring can significantly influence activity and selectivity.
-
A specific spatial relationship between the acidic group and the aromatic ring.
Further research involving the synthesis and biological evaluation of analogs of this compound would be invaluable for elucidating the precise SAR and optimizing its herbicidal activity.
Conclusion
Based on compelling structural analogy to known synthetic auxin herbicides, the primary mechanism of action of this compound is hypothesized to be the disruption of hormonal balance in plants through the mimicry of auxin. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis and the exploration of alternative mechanisms such as HPPD inhibition. A thorough understanding of the molecular interactions governing the bioactivity of this compound will be instrumental in its potential development as a novel herbicide.
References
-
Chem-Impex. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Dichlorprop. Retrieved from [Link]
-
Yang, L., et al. (2019). Structural insights of 4-Hydrophenylpyruvate dioxygenase inhibition by structurally diverse small molecules. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Retrieved from [Link]
-
Ferreira, S. B., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Retrieved from [Link]
-
Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]
-
Wang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. Retrieved from [Link]
-
Yan, X., et al. (2020). Computational protocol of discovering new HPPD inhibitors. ResearchGate. Retrieved from [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. ACS Publications. Retrieved from [Link]
-
Meudt, W. J., & Bennett, H. W. (1978). A rapid bioassay for auxin. ResearchGate. Retrieved from [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Retrieved from [Link]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]
-
iGEM. (2011). Team:Imperial College London/Protocols Auxin. Retrieved from [Link]
-
Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Retrieved from [Link]
-
De Vrieze, M., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed Central. Retrieved from [Link]
-
Scribd. (n.d.). Auxin Bioassay. Retrieved from [Link]
-
Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Retrieved from [Link]
-
Lappin, M. R., & Stotzky, G. (1983). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC. Retrieved from [Link]
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
-
Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Retrieved from [Link]
-
Gomaa, A. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]
-
YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. Retrieved from [Link]
-
Yang, Z., et al. (2021). Structures of various picolinic acid auxin herbicides and... ResearchGate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Li, H., et al. (2020). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. Retrieved from [Link]
-
Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mecoprop - Wikipedia [en.wikipedia.org]
- 5. assets.nationbuilder.com [assets.nationbuilder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. | Semantic Scholar [semanticscholar.org]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An Investigative Guide to the Biological Activity of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals and pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1] While a significant body of research exists for various pyrazole derivatives, a specific and detailed biological profile for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid remains to be fully elucidated in publicly accessible literature. This guide, therefore, serves a dual purpose: to contextualize the potential activities of this specific molecule based on the well-established principles of its chemical class and to provide a rigorous, actionable framework for its comprehensive biological investigation. As Senior Application Scientists, we present a roadmap not of established facts about this particular compound, but of the logical and empirical steps required to uncover them.
Part 1: Foundational Analysis and Postulated Activity
Structural and Physicochemical Context
The subject molecule, this compound, possesses key structural motifs that suggest potential bioactivity. The pyrazole ring is a privileged structure in numerous commercial pesticides.[1] The propanoic acid moiety introduces a carboxylic acid group, which can influence solubility, membrane transport, and potential interactions with biological targets. The chloro and methyl substitutions on the pyrazole ring will modulate the electronic and steric properties, which are critical for target binding and metabolic stability.
Inferred Biological Potential based on Structural Analogs
Given the prevalence of the pyrazole core in agrochemicals, two primary hypotheses for the biological activity of this compound can be proposed:
-
Herbicidal Activity: Many pyrazole-containing compounds function as potent herbicides.[1] A prominent mechanism of action for this class is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] HPPD is crucial in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[3][4] Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic "bleaching" of plant tissues due to the destruction of chlorophyll, ultimately leading to plant death.[2][5]
-
Fungicidal Activity: Another well-documented activity for pyrazole derivatives is the inhibition of fungal growth.[6] Specifically, many pyrazole carboxamides are known to target the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain.[7][8][9][10] By binding to the ubiquinone binding site of the SDH complex, these inhibitors disrupt the tricarboxylic acid (TCA) cycle and mitochondrial respiration, leading to a rapid depletion of cellular ATP and cessation of fungal growth.[8][11]
This guide will now pivot to provide the detailed experimental workflows necessary to systematically test these hypotheses.
Part 2: A Practical Guide to Biological Characterization
This section outlines a comprehensive, step-by-step experimental plan to determine the biological activity of this compound.
Workflow for Assessing Herbicidal Activity
The following workflow is designed to first screen for general herbicidal effects and then to investigate a specific, plausible mechanism of action.
Caption: Workflow for Herbicidal Activity Assessment.
This protocol is a standard method for evaluating the general herbicidal efficacy of a test compound.[12][13][14][15]
-
Preparation of Test Compound: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in a water solution containing a surfactant (e.g., 0.1% Tween-20) to ensure proper application and absorption.
-
Planting: Sow seeds of monocot (e.g., oat, ryegrass) and dicot (e.g., tomato, cucumber) indicator species in 4-inch pots filled with a standard potting mix.[15] Maintain pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Pre-emergence Application: Within 24 hours of sowing, apply the test compound solutions evenly to the soil surface of a subset of pots. A range of concentrations (e.g., 1, 10, 100, 1000 µM) should be tested, along with a vehicle control (surfactant solution without the test compound).
-
Post-emergence Application: For another subset of pots, allow the plants to grow until they have developed 2-3 true leaves. Then, apply the test compound solutions as a foliar spray, ensuring complete coverage.
-
Evaluation: Over a period of 14-21 days, observe the plants for signs of phytotoxicity, including germination inhibition, stunting, leaf malformation, discoloration (chlorosis or bleaching), and necrosis.[13]
-
Data Analysis: At the end of the observation period, harvest the above-ground biomass and record the fresh and dry weights. Calculate the growth reduction percentage relative to the control for each concentration. Use these data to determine the GR50 (concentration causing 50% growth reduction) or EC50 (half-maximal effective concentration) values.
If significant bleaching is observed in the whole plant bioassay, this protocol can determine if the compound directly inhibits the HPPD enzyme.[3]
-
Enzyme Preparation: Isolate the HPPD enzyme from a suitable plant source, such as Arabidopsis thaliana or spinach, following established biochemical protocols.
-
Assay Reaction: In a 96-well microplate, set up reaction mixtures containing a buffer, the substrate (p-hydroxyphenylpyruvate), the isolated HPPD enzyme, and varying concentrations of the test compound.
-
Measurement: The activity of HPPD can be measured spectrophotometrically by monitoring the decrease in substrate concentration or the formation of the product, homogentisate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value (concentration causing 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. A known HPPD inhibitor, such as sulcotrione, should be used as a positive control.[3]
Workflow for Assessing Fungicidal Activity
This workflow is designed to screen for antifungal properties and then to investigate potential inhibition of the SDH enzyme.
Caption: Workflow for Fungicidal Activity Assessment.
This assay is a fundamental method for determining the direct antifungal effect of a compound.[16][17]
-
Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µg/mL) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically <1%). Pour the amended agar into Petri dishes.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a test fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum) onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measurement: When the fungal colony in the control plate (PDA + DMSO only) has reached a significant diameter, measure the colony diameters on all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use these data to determine the EC50 value for each tested fungus.
Should the compound show potent antifungal activity, this protocol will test the hypothesis of SDH inhibition.[8][10][11]
-
Mitochondria Isolation: Isolate mitochondria from the target fungus following established cell fractionation procedures.
-
Assay Reaction: The assay measures the succinate-dependent reduction of a substrate. In a microplate, combine the isolated mitochondria, succinate (as the substrate), an electron acceptor (e.g., MTT or DCPIP), and varying concentrations of the test compound.
-
Measurement: The reduction of the electron acceptor, which is coupled to SDH activity, is measured spectrophotometrically over time.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of SDH inhibition relative to a control without the compound. Calculate the IC50 value. Known SDH inhibitors like boscalid or fluxapyroxad should be used as positive controls for comparison.[18]
Part 3: Data Interpretation and Path Forward
Summarizing Hypothetical Findings
The experimental data should be compiled into clear, comparative tables.
Table 1: Hypothetical Herbicidal Activity Data
| Indicator Species | Pre-emergence GR50 (µM) | Post-emergence GR50 (µM) | Primary Symptom | HPPD IC50 (µM) |
| Avena sativa (Oat) | 25.5 | 40.2 | Bleaching, Stunting | \multirow{2}{*}{5.8} |
| Solanum lycopersicum (Tomato) | 15.8 | 22.1 | Severe Bleaching |
Table 2: Hypothetical Fungicidal Activity Data
| Fungal Species | Mycelial Growth EC50 (µg/mL) | SDH IC50 (µg/mL) |
| Rhizoctonia solani | 7.3 | 1.5 |
| Botrytis cinerea | 12.1 | 2.8 |
| Sclerotinia sclerotiorum | 5.9 | 1.2 |
Conclusion and Future Directions
The results from this comprehensive testing battery will provide a robust, multi-faceted profile of the biological activity of this compound. If potent herbicidal or fungicidal activity is confirmed, and a clear mechanism of action is identified, further research would be warranted. This could include structure-activity relationship (SAR) studies to optimize the molecule for potency and selectivity, crop safety studies, and environmental fate analysis.[6][7][19] This structured, hypothesis-driven approach provides the necessary framework to move this novel chemical entity from an unknown to a well-characterized lead compound for potential agrochemical development.
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Available from: [Link]
-
Koval'chuk, N. M. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Available from: [Link]
-
van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... Pest Management Science, 65(5). Available from: [Link]
-
ResearchGate. (n.d.). New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Available from: [Link]
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Available from: [Link]
-
Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Yang, H., & Song, B. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available from: [Link]
-
Pieretti, S., Di-Pietro, O., Vita, D., & et al. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Prostko, E. (2021). What HPPD stands for, and why it matters. Farm Progress. Available from: [Link]
-
ResearchGate. (n.d.). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Available from: [Link]
-
Xiong, R., Li, Y., Wang, Y., & et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Phytopathology Research, 4(1). Available from: [Link]
-
Bohlmann, R., Lamberth, C., & et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1). Available from: [Link]
-
ResearchGate. (n.d.). (PDF) THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Available from: [Link]
-
Bénit, P., Bortoli, S., Huc, L., & et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4). Available from: [Link]
-
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Available from: [Link]
-
Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. Available from: [Link]
-
University of Massachusetts Amherst. (n.d.). Conducting a Bioassay for Herbicide Residues. Available from: [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Available from: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
-
Sun, Y., Pan, X., Guan, X., & et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17). Available from: [Link]
-
Zhang, P., Li, Z., Wang, B., & et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20). Available from: [Link]
-
ResearchGate. (n.d.). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available from: [Link]
-
Spina, F., Scarpari, M., Baroncelli, R., & et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2). Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of antifungal agents. Available from: [Link]
-
Sang, P. B., & Abraha, K. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere, 75(1). Available from: [Link]
-
DeMers, M. A., & Schnabel, G. (2020). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 104(9). Available from: [Link]
-
ResearchGate. (n.d.). Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. Available from: [Link]
Sources
- 1. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. farmprogress.com [farmprogress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzeseeds.com [analyzeseeds.com]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 15. archive.lib.msu.edu [archive.lib.msu.edu]
- 16. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, offering a detailed workflow from initial molecular formula determination to the definitive assignment of its constitution, connectivity, and stereochemistry. We will explore the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and an extensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques. Finally, the critical aspect of determining the absolute configuration of the chiral center is addressed through a discussion of X-ray crystallography. Each step is rationalized, providing not just a protocol, but the scientific reasoning that underpins the experimental choices and data interpretation.
Introduction: The Analytical Challenge
The molecule at the center of this guide, this compound, presents a multifaceted analytical puzzle. Its structure incorporates a substituted heterocyclic ring (a pyrazole), a halogen atom (chlorine), a carboxylic acid functional group, and a chiral center. The unambiguous determination of its chemical structure is paramount for understanding its physicochemical properties, biological activity, and for ensuring intellectual property and regulatory compliance.
This guide will systematically deconstruct the molecule's structure through a logical and self-validating series of analytical experiments. We will operate under the assumption that a sample of the compound has been synthesized and purified, and our objective is its complete structural characterization.
Foundational Analysis: Molecular Formula and Key Functional Groups
The first step in any structure elucidation is to ascertain the molecular formula and identify the primary functional groups present. This foundational data provides the building blocks for the more detailed structural assembly that follows.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
High-resolution mass spectrometry (HRMS) is the cornerstone for determining the accurate mass of a molecule, from which the molecular formula can be deduced.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. Given the presence of the acidic carboxylic acid group, analysis in negative ion mode is often advantageous, detecting the [M-H]⁻ ion.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).
Expected Data and Interpretation:
The molecular formula of this compound is C₇H₉ClN₂O₂.[1] The expected monoisotopic mass is 188.0353 g/mol .[1]
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak.
| Ion | Calculated m/z (for [M-H]⁻) | Expected Relative Abundance |
| [C₇H₈³⁵ClN₂O₂]⁻ | 187.0275 | 100% |
| [C₇H₈³⁷ClN₂O₂]⁻ | 189.0245 | ~32% |
The observation of this isotopic pattern is a strong confirmation of the presence of a single chlorine atom in the molecule.
Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or subsequent MS/MS analysis can provide valuable structural clues. The pyrazole ring is known to undergo characteristic fragmentation, often involving the loss of HCN or N₂.[3][4] The propanoic acid side chain can undergo decarboxylation (loss of CO₂).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrazole ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong |
| 1700-1725 | C=O stretch | Carboxylic Acid | Strong and sharp |
| ~1600 & ~1450 | C=C and C=N stretching | Pyrazole Ring | Medium to weak |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |
| 920-950 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad |
The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6] The presence of these key bands provides strong evidence for the carboxylic acid functionality and the aromatic-like pyrazole ring.
Unraveling the Carbon-Hydrogen Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[7] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: The Proton Environment
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to chemical exchange. |
| ~7.5 | Singlet | 1H | H-3 (pyrazole) | This proton is on an sp² carbon in a heterocyclic aromatic ring and is expected to be in the aromatic region. The absence of adjacent protons leads to a singlet. |
| ~4.8 | Quartet | 1H | CH (propanoic) | This methine proton is deshielded by the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group. It is split into a quartet by the three protons of the adjacent methyl group (n+1 rule). |
| ~2.3 | Singlet | 3H | CH₃ (at C-5) | This methyl group is attached to an sp² carbon of the pyrazole ring. It will appear as a singlet due to the absence of adjacent protons. |
| ~1.7 | Doublet | 3H | CH₃ (propanoic) | This methyl group is adjacent to the methine proton and will be split into a doublet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~145 | C-5 (pyrazole) | This is a quaternary carbon in the pyrazole ring attached to a methyl group and a nitrogen atom. |
| ~138 | C-3 (pyrazole) | This is a methine carbon in the pyrazole ring, expected in the aromatic region. |
| ~110 | C-4 (pyrazole) | This is a quaternary carbon in the pyrazole ring, substituted with a chlorine atom. The electronegativity of chlorine will influence its chemical shift. |
| ~55 | CH (propanoic) | This methine carbon is attached to a nitrogen atom and the carboxylic acid group, leading to a downfield shift. |
| ~18 | CH₃ (propanoic) | A typical chemical shift for an aliphatic methyl group. |
| ~12 | CH₃ (at C-5) | This methyl group is attached to an sp² carbon of the pyrazole ring. |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.
Workflow for Structure Elucidation using 2D NMR:
Caption: Workflow for NMR-based structure elucidation.
3.3.1. COSY (Correlation Spectroscopy):
The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
-
Expected Correlation: A cross-peak will be observed between the methine proton of the propanoic acid side chain (~4.8 ppm) and the methyl protons of the same side chain (~1.7 ppm). This confirms the presence of the 2-propanoic acid moiety.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence):
The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached.
-
Expected Correlations:
-
H-3 of the pyrazole (~7.5 ppm) will correlate with C-3 (~138 ppm).
-
The methine CH of the propanoic acid (~4.8 ppm) will correlate with its corresponding carbon (~55 ppm).
-
The methyl protons at C-5 of the pyrazole (~2.3 ppm) will correlate with their carbon (~12 ppm).
-
The methyl protons of the propanoic acid (~1.7 ppm) will correlate with their carbon (~18 ppm).
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation):
The ¹H-¹³C HMBC spectrum is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart. This allows for the assembly of the molecular fragments.
Key Predicted HMBC Correlations:
Caption: Key predicted HMBC correlations for this compound.
-
Correlations confirming the pyrazole substitution:
-
The pyrazole methyl protons (~2.3 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~110 ppm).
-
The pyrazole H-3 proton (~7.5 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~110 ppm).
-
-
Correlations linking the side chain to the ring:
-
The methine proton of the propanoic acid side chain (~4.8 ppm) will show crucial correlations to the pyrazole ring carbons C-5 (~145 ppm) and C-3 (~138 ppm). This definitively establishes the point of attachment of the side chain to the N-1 position of the pyrazole ring.
-
-
Correlations within the side chain:
-
The methine proton (~4.8 ppm) will correlate to the carbonyl carbon (~175 ppm) and the methyl carbon of the propanoic acid (~18 ppm).
-
The methyl protons of the propanoic acid (~1.7 ppm) will correlate to the methine carbon (~55 ppm) and the carbonyl carbon (~175 ppm).
-
By systematically analyzing these 1D and 2D NMR data, the complete connectivity of this compound can be unambiguously established.
Determining Absolute Stereochemistry: X-ray Crystallography
The structure elucidation is not complete without determining the absolute configuration of the chiral center at C-2 of the propanoic acid moiety. While NMR can help determine the relative stereochemistry in more complex molecules, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[4][8][9]
Protocol: Single-Crystal X-ray Diffraction
-
Chiral Resolution: Since the synthesis of the compound likely results in a racemic mixture, the enantiomers must first be separated. This can be achieved by various methods, including chiral chromatography or crystallization with a chiral resolving agent.[3][4][10]
-
Crystallization: Grow a single, high-quality crystal of one of the pure enantiomers. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[11][12]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. To establish the absolute configuration, the anomalous dispersion of the X-rays by the atoms in the crystal is measured.[9] The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment.
The successful crystallographic analysis of a single enantiomer will provide the definitive three-dimensional structure of this compound, including the absolute configuration (R or S) at the chiral center.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and confirms the presence of chlorine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments reveals the detailed connectivity of the carbon-hydrogen framework. Finally, X-ray crystallography on a single enantiomer provides the definitive absolute stereochemistry. This guide has outlined a robust and logical workflow that ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing the study and application of novel chemical entities.
References
-
Barrie, A. (2004). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. Electrophoresis, 25(16), 2625-56. [Link]
-
Brkljača, R., & Urban, S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
-
Khan, K. M., et al. (2022). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 27(11), 3584. [Link]
-
Podolin, I., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 16431-16436. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Santos, V. G., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Singh, N., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology, 56(12), 8197-8208. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry - Isotope Effects. Retrieved January 17, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Wikipedia contributors. (2024, January 12). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 917-924. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
docstoc. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. Retrieved January 17, 2026, from [Link]
-
UCLA. (n.d.). IR: carboxylic acids. [Link]
-
LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
Forgó, P., & Kövér, K. E. (2004). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Magnetic Resonance in Chemistry, 42(10), 873-878. [Link]
-
Chegg. (2024, September 27). predict the 13c nmr spectra of the. [Link]
-
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 3. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Duke NMR Center Coupling constants [sites.duke.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Visualizer loader [nmrdb.org]
- 8. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physicochemical Characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior, from its interaction with biological systems to its feasibility for formulation and manufacturing. This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid. While experimental data for this specific compound is not broadly published, this document serves as a technical blueprint, detailing the authoritative methodologies and expert rationale required to determine its critical properties. We will present its known computational data and provide field-proven, step-by-step protocols for experimentally determining its melting point, aqueous solubility, and pKa, thereby establishing a complete physicochemical profile essential for any research or development program.
Introduction and Chemical Identity
This compound (CAS No. 1005650-61-2) is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a carboxylic acid moiety suggests the molecule is acidic and its ionization state will be pH-dependent, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.
A comprehensive characterization is the first step in any pre-formulation or drug discovery cascade. It provides the foundational data needed to design relevant biological assays, develop stable formulations, and predict in vivo behavior. This guide outlines the necessary experimental workflows to move this compound from a chemical structure to a well-characterized entity.
Chemical Structure and Computed Properties
The definitive identity of the compound is established by its structure and molecular formula. While experimental data is sparse, computational models provide valuable initial estimates.[1]
Table 1: Chemical Identity and Computed Physicochemical Properties
| Identifier / Property | Value | Source |
| IUPAC Name | 2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid | PubChem[1] |
| CAS Number | 1005650-61-2 | PubChem[2] |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem[1] |
| Molecular Weight | 188.61 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 (the carboxylic acid proton) | PubChem[1] |
| Hydrogen Bond Acceptors | 4 (two oxygens, two nitrogens) | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The properties listed above, apart from identifiers and formula, are computationally predicted and require experimental verification.
Determination of Core Physicochemical Properties: Protocols & Rationale
The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters for a drug candidate.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: The melting point (Tm) is a fundamental indicator of a compound's purity and identity. For pharmaceutical solids, Differential Scanning Calorimetry (DSC) is the gold-standard technique.[3][4] Unlike traditional melting point apparatus, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (ΔH), and can reveal phenomena such as polymorphism, solvation, and degradation, which are critical for stability and manufacturing control.[5][6][7]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as the reference.
-
Temperature Program: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled nitrogen purge (typically 20-50 mL/min) at a linear heating rate of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C).
-
Data Analysis: The DSC thermogram will plot heat flow versus temperature. The melting event will appear as an endothermic peak.
-
Melting Point (Tm): Determined as the onset temperature or the peak temperature of the endotherm.
-
Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak.
-
Purity Assessment: A broad or multi-peaked melting endotherm may suggest the presence of impurities or multiple polymorphic forms.[3]
-
Trustworthiness Check: The protocol is self-validating through the initial calibration with certified standards. Running a known compound with a sharp, well-defined melting point before and after the test sample can further verify instrument performance.
Thermodynamic Aqueous Solubility by the Shake-Flask Method
Expertise & Rationale: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Low solubility is a major hurdle in drug development.[8] The shake-flask method is considered the most reliable technique for determining thermodynamic (equilibrium) solubility, as it allows the system to reach a true equilibrium between the solid and dissolved states.[9][10] This method is recommended by regulatory agencies like the FDA.[9]
Experimental Workflow: Shake-Flask Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: Shake-Flask Method
-
Media Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH, such as pH 7.4 phosphate-buffered saline (PBS).
-
Sample Addition: Add an excess amount of solid this compound to a sealed vial containing the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[10][11]
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (a minimum of 24 hours is standard, but 48-72 hours may be necessary for poorly soluble compounds).[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm syringe filter to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.
-
pH Verification: Measure the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[10]
Trustworthiness Check: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). The solubility value should be constant at these later time points.
Acid Dissociation Constant (pKa) by Potentiometric Titration
Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a carboxylic acid group, the pKa dictates its charge state across the physiological pH range of the body, which profoundly impacts its solubility, permeability, and receptor binding.[12] Potentiometric titration is a robust and direct method for pKa determination, involving the gradual neutralization of the acidic (or basic) functional group while monitoring the solution's pH.[13][14]
Experimental Workflow: pKa Determination via Titration
Caption: Workflow for pKa Determination via Potentiometric Titration.
Experimental Protocol: Potentiometric Titration
-
Instrument Setup: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent value (pKa') that may require extrapolation back to a fully aqueous system.
-
Titration: Under constant stirring, incrementally add a standardized titrant (for this acidic compound, a strong base like 0.1 M NaOH is used) using a calibrated burette or auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant. Collect data points densely near the expected equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoidal curve is the titration curve. The equivalence point (the point of complete neutralization) is identified as the inflection point of the curve, often found by taking the maximum of the first derivative (ΔpH/ΔV). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[14]
Trustworthiness Check: The use of a standardized titrant and a properly calibrated pH meter ensures accuracy. The sharpness of the inflection point on the titration curve provides confidence in the determined equivalence point.
Conclusion
While this compound is defined by its chemical structure, its utility in research and development can only be unlocked through rigorous experimental characterization. The computational data available from sources like PubChem provides a valuable starting point, but it is not a substitute for empirical measurement. The protocols detailed in this guide for DSC, shake-flask solubility, and potentiometric titration represent the authoritative, industry-standard methodologies required to build a robust physicochemical profile. By systematically applying these techniques, researchers can generate the reliable, high-quality data necessary to make informed decisions and advance this compound through the drug discovery pipeline.
References
- ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- DSC-Analysis.com. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- DSC Analysis. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
- Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC).
- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
-
National Center for Biotechnology Information. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Remko, M., & Fitz, V. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- CAS Standard Information Network. (n.d.). 1005650-61-2_2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID.
-
Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]
-
Fülöp, F., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Retrieved from [Link]
-
Grillo, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. Retrieved from [Link]
-
Barbosa, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds?. YouTube. Retrieved from [Link]
Sources
- 1. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID_cas号1005650-61-2_2-(4-Chloro-5-methyl-1H-pyrazol- - CAS信息网 [cas-news.com]
- 3. quercus.be [quercus.be]
- 4. skztester.com [skztester.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. veeprho.com [veeprho.com]
- 7. sevenstarpharm.com [sevenstarpharm.com]
- 8. enamine.net [enamine.net]
- 9. fda.gov [fda.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Emergence of Pyrazole Propanoic Acids in Herbicide Discovery: A Technical Guide for Drug Development Professionals
Abstract
The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have consistently emerged as a privileged scaffold, underpinning the development of numerous commercial agrochemicals.[1][2] This technical guide delves into the rationale, synthesis, and biological evaluation of a promising subclass: 2-(pyrazol-1-yl)propanoic acids, with a specific focus on the structural archetype, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid . We will explore the synthetic strategies, structure-activity relationships (SAR), and potential mechanisms of action that position these compounds as compelling candidates for next-generation weed management solutions. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.
Introduction: The Pyrazole Scaffold in Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal and agricultural chemistry.[3] Its unique electronic properties and conformational flexibility allow for diverse substitution patterns, leading to a wide spectrum of biological activities. In the realm of herbicides, pyrazole-containing molecules have been successfully commercialized as inhibitors of critical plant enzymes, demonstrating their utility in controlling unwanted vegetation.[4]
The core structure of this compound (Figure 1) combines the proven pyrazole core with a propanoic acid moiety, a feature often associated with systemic activity in plants.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Rationale for Design: Targeting Key Plant Enzymes
The design of novel herbicides often hinges on the inhibition of enzymes essential for plant survival. Many pyrazole-based herbicides function by targeting specific enzymes in amino acid biosynthesis or pigment production.[1]
Potential Mechanisms of Action
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are vital for photosynthesis and antioxidant protection.[1][5] Inhibition of HPPD leads to the characteristic bleaching of plant tissues.[3][6] The structural features of many pyrazole herbicides are consistent with binding to the active site of HPPD.[6]
-
Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Herbicides that inhibit ALS are potent and have broad-spectrum activity.
The propanoic acid side chain in our target molecule could mimic the substrate or a cofactor of these enzymes, leading to competitive inhibition.
Figure 2: Potential Herbicidal Mechanism of Action
Caption: Inhibition of an essential plant enzyme by a pyrazole propanoic acid derivative disrupts a critical biosynthetic pathway, leading to weed death.
General Synthesis Strategies
The synthesis of 2-(pyrazol-1-yl)propanoic acids can be approached through several established routes in heterocyclic chemistry. A common and effective method involves the construction of the pyrazole ring followed by alkylation of the N1 position.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key steps involve the disconnection of the propanoic acid side chain and the pyrazole ring.
Figure 3: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Exemplary Synthetic Protocol
The following is a generalized, step-by-step protocol for the synthesis of 2-(pyrazol-1-yl)propanoic acid derivatives.
Step 1: Synthesis of the Pyrazole Core
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound in a polar solvent (e.g., ethanol or acetic acid), add an equimolar amount of a substituted hydrazine hydrate.
-
Cyclization: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Alkylation of the Pyrazole Ring
-
Deprotonation: To a solution of the synthesized pyrazole in an aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes to allow for the formation of the pyrazole anion.
-
Alkylation: Add a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the ester intermediate by column chromatography.
Step 3: Hydrolysis of the Ester
-
Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a base (e.g., NaOH or KOH) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the carboxylic acid product with an organic solvent.
-
Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Biological Evaluation: Assessing Herbicidal Efficacy
A robust biological evaluation is critical to determine the herbicidal potential of newly synthesized compounds. This typically involves a tiered screening process, from in vitro enzyme assays to greenhouse and field trials.
In Vitro Enzyme Inhibition Assays
-
HPPD Inhibition Assay: The inhibitory activity against HPPD can be determined spectrophotometrically by measuring the decrease in the rate of oxygen consumption or by monitoring the formation of the product, homogentisate.
-
ALS Inhibition Assay: ALS activity can be measured by quantifying the formation of acetolactate, which is converted to acetoin and detected colorimetrically.
In Vivo Herbicidal Activity Screening
Greenhouse trials provide a controlled environment to assess the pre- and post-emergence herbicidal activity against a panel of relevant weed and crop species.
Table 1: Representative Weed and Crop Species for Herbicidal Screening
| Plant Type | Monocots | Dicots |
| Weeds | Digitaria sanguinalis (Large Crabgrass)[4] | Abutilon theophrasti (Velvetleaf)[4] |
| Setaria viridis (Green Foxtail)[4] | Amaranthus retroflexus (Redroot Pigweed)[7] | |
| Crops | Corn (Zea mays) | Soybean (Glycine max) |
| Wheat (Triticum aestivum) | Cotton (Gossypium hirsutum) |
Experimental Protocol for Greenhouse Screening:
-
Planting: Sow seeds of the selected weed and crop species in pots containing a standardized soil mixture.
-
Pre-emergence Application: Within 24 hours of planting, apply the test compounds at various concentrations as a soil drench.
-
Post-emergence Application: When the plants have reached the 2-3 leaf stage, apply the test compounds as a foliar spray.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and compare them to untreated controls and commercial standards. Herbicidal efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(pyrazol-1-yl)propanoic acid scaffold can provide valuable insights into the structural requirements for optimal herbicidal activity.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. Electron-withdrawing groups, such as the chloro group in our target molecule, may enhance binding to the target enzyme. The methyl group can also play a role in steric interactions within the active site.[1]
-
The Propanoic Acid Side Chain: The stereochemistry of the chiral center in the propanoic acid moiety can be crucial for activity. Often, one enantiomer is significantly more active than the other.
-
Lipophilicity: The overall lipophilicity of the molecule, as determined by the various substituents, will affect its uptake, translocation, and metabolism within the plant.
Conclusion and Future Directions
The 2-(pyrazol-1-yl)propanoic acid scaffold represents a promising starting point for the discovery of novel herbicides. The combination of a biologically active pyrazole core with a propanoic acid side chain offers opportunities for targeting key plant enzymes. The synthetic routes are well-established, allowing for the generation of diverse libraries of analogues for SAR studies.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and testing a wide range of analogues to refine the SAR and improve herbicidal potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target of the most active compounds.
-
Metabolism and Environmental Fate: Investigating the metabolic pathways and environmental persistence of lead candidates to ensure a favorable safety profile.
By leveraging the principles of rational drug design and a thorough understanding of plant biochemistry, the development of novel pyrazole-based herbicides can contribute to sustainable and effective weed management strategies in agriculture.
References
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6333. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (2017). RSC Advances, 7(78), 49571-49577. [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (2020). Molecular Diversity, 24(3), 887-897. [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Pesticide Biochemistry and Physiology, 83(2-3), 93-101. [Link]
-
Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2005). Pesticide Biochemistry and Physiology, 83(2-3), 93-101. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
The Pyrazole Nucleus: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Innovation
Foreword: The Enduring Legacy and Bright Future of Pyrazole Chemistry
The pyrazole ring, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry. First identified by Ludwig Knorr in 1883, its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility.[1][2] From blockbuster anti-inflammatory drugs like Celecoxib to cutting-edge kinase inhibitors used in oncology, the pyrazole core is a recurring motif in a vast array of therapeutic agents.[3][4][5][6] Its unique electronic properties, including its aromaticity and the presence of two adjacent nitrogen atoms, allow for a rich and diverse chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7][8][9]
This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the discovery and synthesis of novel pyrazole derivatives. We will move beyond a mere recitation of synthetic protocols, instead delving into the "why" behind the "how." By understanding the mechanistic underpinnings of various synthetic strategies and the rationale for choosing specific experimental pathways, you will be better equipped to innovate and address the challenges inherent in modern drug discovery. Our focus will be on providing field-proven insights, emphasizing robust and reproducible methodologies that form the bedrock of successful research and development campaigns.
I. Strategic Disconnection and Retrosynthetic Analysis of the Pyrazole Core
The art of synthesizing novel pyrazole derivatives begins with a strategic approach to retrosynthesis. The pyrazole ring is fundamentally constructed from a five-atom chain, and the key to a successful synthesis lies in identifying readily available and versatile precursors that can be efficiently cyclized. The most common and historically significant approach involves the condensation of a hydrazine or its derivative with a 1,3-dielectrophilic species.
Diagram: Core Retrosynthetic Approach for Pyrazole Synthesis
Caption: A simplified retrosynthetic analysis of the pyrazole ring, highlighting the key disconnections leading to common starting materials.
This fundamental disconnection gives rise to a plethora of synthetic strategies, the choice of which is dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol. For instance, the classic Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl compound and a hydrazine, a method that has been a workhorse in the field for over a century.[10][11] However, modern challenges in drug discovery, such as the need for greater molecular complexity and the pursuit of greener, more efficient processes, have driven the development of more sophisticated synthetic methodologies.
II. Foundational Synthetic Methodologies: The Pillars of Pyrazole Chemistry
While the field is constantly evolving, a firm grasp of the foundational methods for pyrazole synthesis is essential. These tried-and-true techniques provide a solid starting point for the development of more complex derivatives.
A. The Knorr Pyrazole Synthesis and its Modern Variants
The Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remains a highly relevant and widely used method.[10] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Experimental Protocol: A Representative Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine hydrochloride (1.1 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel.
The primary limitation of the classical Knorr synthesis is the potential for the formation of regioisomeric mixtures when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine.[1] Modern iterations of this reaction often employ catalysts to improve yields and regioselectivity.[12]
B. Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1] This method is particularly useful for accessing pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.
Diagram: Synthetic Pathway from α,β-Unsaturated Ketones
Caption: General scheme for the synthesis of pyrazoles from α,β-unsaturated ketones via a pyrazoline intermediate.
III. The Forefront of Innovation: Modern and Emergent Synthetic Strategies
The demand for novel pyrazole derivatives with diverse substitution patterns and improved pharmacological profiles has spurred the development of innovative and highly efficient synthetic methods. These modern approaches often align with the principles of green chemistry, emphasizing atom economy, reduced waste, and operational simplicity.[13][14][15]
A. The Power of Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a cornerstone of modern pyrazole synthesis.[16][17][18] MCRs offer significant advantages over traditional multi-step syntheses, including:
-
Increased Efficiency: Reduced number of reaction steps and purification procedures.
-
Atom Economy: High incorporation of starting material atoms into the final product.[16]
-
Operational Simplicity: One-pot procedures are often more straightforward to perform.[16]
A prominent example is the three-component synthesis of highly substituted pyrazoles from an aldehyde, a β-ketoester, and a hydrazine.[17]
Experimental Protocol: A General Three-Component Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), the substituted hydrazine (1.0 eq.), and a catalytic amount of an acid or base (e.g., piperidine, p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol, water).
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.
-
Work-up and Purification: After completion, the reaction is worked up by appropriate extraction and washing steps. The crude product is then purified by column chromatography or recrystallization.
The use of green solvents, such as water, and environmentally benign catalysts is a growing trend in MCR-based pyrazole synthesis.[19][20]
B. The Elegance of Catalysis in Pyrazole Synthesis
Catalysis has revolutionized pyrazole synthesis, offering pathways to previously inaccessible derivatives and enabling reactions under milder and more sustainable conditions.
-
Transition-Metal Catalysis: Transition metals such as rhodium, copper, and palladium have been employed in a variety of transformations, including C-H activation and cross-coupling reactions, to construct the pyrazole ring or functionalize pre-existing pyrazoles.[1][16][17]
-
Nano-Catalysis: The use of nano-catalysts, such as nano-ZnO, offers advantages like high catalytic activity, easy recovery, and reusability, aligning with the principles of green chemistry.[1]
-
Organocatalysis: Small organic molecules can also serve as effective catalysts for pyrazole synthesis, often providing excellent stereocontrol in asymmetric transformations.
C. Embracing Green Chemistry: Sustainable Pathways to Pyrazoles
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives.[13][14][15] Key strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.[14]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces environmental impact.[14][16]
-
Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.[19][20]
IV. Rigorous Characterization of Novel Pyrazole Derivatives
The unambiguous characterization of newly synthesized pyrazole derivatives is a critical step in the drug discovery process. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the target compounds.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[21] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule.[21][22][23] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.[23] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[21][22][24] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound.[21] |
V. The Pyrazole Scaffold in Drug Design: Structure-Activity Relationship (SAR) Insights
The enduring success of the pyrazole scaffold in medicinal chemistry is due in large part to the ability to systematically modify its structure to optimize biological activity. Structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for a compound's therapeutic effects.[25][26][27][28][29]
For example, in the development of cannabinoid receptor antagonists, SAR studies revealed that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were critical for potent and selective activity.[25][27][29] These studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
VI. Concluding Remarks and Future Perspectives
The field of pyrazole chemistry is a vibrant and rapidly evolving area of research. The ongoing development of novel synthetic methodologies, particularly in the realms of multi-component reactions and green chemistry, continues to expand the accessible chemical space for this privileged scaffold. As our understanding of the biological targets of pyrazole derivatives deepens, so too will our ability to design and synthesize the next generation of innovative therapeutics. The journey of the pyrazole nucleus, from its discovery over a century ago to its current status as a cornerstone of drug discovery, is far from over. The future promises even more exciting discoveries and applications for this remarkable heterocycle.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])
-
Recent advances in the multicomponent synthesis of pyrazoles. (URL: [Link])
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (URL: [Link])
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL: [Link])
-
Recent advances in the multicomponent synthesis of pyrazoles. (URL: [Link])
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (URL: [Link])
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (URL: [Link])
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (URL: [Link])
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (URL: [Link])
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (URL: [Link])
-
Pharmacological Significance of Pyrazole and its Derivatives. (URL: [Link])
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (URL: [Link])
-
Pyrazole synthesis. (URL: [Link])
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (URL: [Link])
- Catalytic hydrogenation process for preparing pyrazoles. (URL: )
-
Characterization data for new pyrazole derivatives. (URL: [Link])
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (URL: [Link])
-
A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (URL: [Link])
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (URL: [Link])
- New pyrazole deriv
-
List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). (URL: [Link])
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (URL: [Link])
- A new pyrazole derivative, medicinal salt and composition thereof. (URL: )
- Pyrazole derivative medicinal composition containing the same medicinal use thereof and intermedi
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. ijnrd.org [ijnrd.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sci-hub.ru [sci-hub.ru]
Spectroscopic Elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide
Introduction
The structural hypothesis for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is presented below. Our exploration of its spectroscopic characteristics will serve to either confirm or refute this proposed structure.
Caption: Proposed molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: Standard workflow for ¹H NMR data acquisition.
Predicted ¹H NMR Data and Interpretation:
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation hinges on chemical shift, integration, and spin-spin coupling patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is concentration-dependent.[1][2] |
| ~7.5 | Singlet | 1H | Pyrazole C-H | The lone proton on the pyrazole ring is in an electron-deficient environment and is expected to appear at a downfield chemical shift. |
| ~4.8-5.2 | Quartet | 1H | -CH(CH₃)COOH | This methine proton is coupled to the adjacent methyl group, resulting in a quartet. Its proximity to the electron-withdrawing pyrazole and carboxylic acid groups shifts it downfield. |
| ~2.3 | Singlet | 3H | Pyrazole -CH₃ | The methyl group attached to the pyrazole ring is expected to appear as a singlet in a region typical for methyl groups on aromatic rings. |
| ~1.7 | Doublet | 3H | -CH(CH₃)COOH | This methyl group is coupled to the adjacent methine proton, resulting in a doublet. |
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (400 or 500 MHz) is crucial for achieving better signal dispersion, which is essential for resolving complex coupling patterns and avoiding signal overlap. CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its relatively simple solvent signal. However, if the compound exhibits poor solubility or if exchangeable protons (like the carboxylic acid proton) are of particular interest, DMSO-d₆ would be a superior choice as it slows down the exchange rate.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger sample quantity or a longer acquisition time is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation:
The predicted ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1][2] |
| ~148 | Pyrazole C-Cl | The carbon atom bonded to the electronegative chlorine atom is expected to be deshielded. |
| ~140 | Pyrazole C-CH₃ | The carbon atom bearing the methyl group. |
| ~105 | Pyrazole C-H | The carbon atom bonded to the proton on the pyrazole ring. |
| ~55-60 | -CH(CH₃)COOH | The methine carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |
| ~15-20 | -CH(CH₃)COOH | The methyl carbon of the propanoic acid side chain. |
| ~10-15 | Pyrazole -CH₃ | The methyl carbon attached to the pyrazole ring. |
Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, by preparing a KBr pellet.
Sources
In Silico Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide for Computational Drug and Herbicide Discovery
Introduction: The Pyrazole Scaffold in Modern Chemical Design
The pyrazole nucleus is a cornerstone in the development of bioactive molecules, demonstrating a remarkable versatility that spans from pharmaceuticals to advanced agrochemicals.[1][2] Its derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] In the realm of agriculture, pyrazole-containing compounds have emerged as potent herbicides, crucial for modern weed management and crop protection.[2][5][6] This guide focuses on a specific pyrazole derivative, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, providing a comprehensive in silico modeling workflow for researchers, scientists, and professionals in drug and herbicide development.
This document will navigate the computational methodologies required to elucidate the potential mechanism of action, predict biological targets, and evaluate the drug-like properties of this molecule. By integrating established computational techniques with a logical, causality-driven approach, we aim to provide a self-validating framework for the in silico analysis of novel chemical entities.
Physicochemical Properties of the Subject Compound
Before commencing any in silico modeling, a thorough understanding of the compound's fundamental properties is essential. These parameters, sourced from reputable databases like PubChem, provide the initial input for computational models and can offer early insights into the molecule's potential behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem[7] |
| Molecular Weight | 188.61 g/mol | PubChem[7] |
| XLogP3 | 1.4 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
These properties suggest that this compound possesses good "drug-likeness" characteristics, adhering to general guidelines such as Lipinski's Rule of Five, which is often a preliminary filter in drug discovery pipelines.[8]
Part 1: Target Identification and Hypothesis Generation - A "Target Fishing" Approach
For a novel or uncharacterized compound, the primary challenge is to identify its biological target. "Computational target fishing" is an in silico strategy that predicts the potential protein targets of a small molecule.[1][5] This can be achieved through ligand-based or structure-based approaches.
Given the prevalence of pyrazole derivatives as herbicides, a logical starting hypothesis is that this compound may act on a known herbicide target. A significant body of literature points towards p-hydroxyphenylpyruvate dioxygenase (HPPD) as a primary target for pyrazole-based herbicides.[2][7][9] HPPD is a key enzyme in the tyrosine degradation pathway, and its inhibition leads to the bleaching of plant tissues.[2]
Therefore, this guide will proceed with the hypothesis that This compound is an inhibitor of plant HPPD . The subsequent in silico workflows are designed to rigorously test this hypothesis.
Part 2: In Silico Modeling Workflow
The following sections detail a step-by-step computational workflow to investigate the interaction of this compound with its putative target, HPPD.
Target Protein Preparation
The first step in any structure-based design project is the preparation of the target protein's 3D structure. For this guide, we will use the crystal structure of Arabidopsis thaliana HPPD.
Experimental Protocol: Receptor Preparation
-
Obtain Crystal Structure: Download the PDB (Protein Data Bank) file for Arabidopsis thaliana HPPD. A suitable entry can be found by searching the PDB database (e.g., at rcsb.org).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This can be accomplished using molecular mechanics force fields such as AMBER or CHARMM.
-
Ligand Preparation
The 2D structure of this compound must be converted into a 3D conformation suitable for docking.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a computational chemistry tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of the molecule and then convert it to a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable quantum mechanical or molecular mechanics method to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This is crucial for accurately calculating electrostatic interactions with the protein.
Caption: Workflow for preparing the ligand for molecular docking.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1] This allows for the elucidation of key binding interactions and the estimation of binding affinity.
Experimental Protocol: Molecular Docking
-
Define the Binding Site: Identify the active site of the HPPD enzyme. This can be determined from the location of the co-crystallized ligand in the original PDB structure or through literature analysis.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will confine its search for binding poses within this grid.
-
Docking Simulation: Run the molecular docking simulation using software such as AutoDock, Glide, or GOLD. The program will generate a series of possible binding poses for the ligand, ranked by a scoring function that estimates the binding free energy.
-
Analysis of Results:
-
Examine the top-ranked binding poses to identify the most plausible binding mode.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the predicted binding mode with that of known HPPD inhibitors to assess the validity of the docking results.
-
Caption: The molecular docking workflow, from inputs to analysis.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations can offer insights into the dynamic behavior of the protein-ligand complex over time.[1]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the top-ranked protein-ligand complex from the docking study into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to the desired temperature and apply pressure to equilibrate the system to a stable state.
-
Production Run: Run the MD simulation for an extended period (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies, and identify any conformational changes in the protein or ligand upon binding.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug or a safe herbicide. In silico ADMET prediction models can provide early warnings of potential liabilities.
Experimental Protocol: In Silico ADMET Prediction
-
Utilize Prediction Tools: Employ online web servers or standalone software (e.g., SwissADME, admetSAR) to predict a range of ADMET properties for this compound.
-
Analyze Key Parameters:
-
Absorption: Predict parameters such as Caco-2 cell permeability and human intestinal absorption.
-
Distribution: Evaluate plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Identify potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion: Predict renal clearance and other excretion pathways.
-
Toxicity: Assess potential for mutagenicity, carcinogenicity, and other toxic endpoints.
-
Part 3: Data Interpretation and Future Directions
The culmination of these in silico analyses will provide a comprehensive profile of this compound.
Interpreting the Results:
-
Strong Binding to HPPD: If molecular docking and MD simulations indicate a stable and high-affinity binding to the HPPD active site, this would provide strong support for the initial hypothesis.
-
Favorable ADMET Profile: Predictions of good absorption, appropriate distribution, and low toxicity would enhance the compound's potential for further development.
-
Identification of Key Interactions: The specific amino acid residues involved in binding can guide future lead optimization efforts to enhance potency and selectivity.
Future Directions:
-
In Vitro Validation: The in silico predictions must be validated through experimental assays. An in vitro HPPD enzyme inhibition assay would be the next logical step to confirm the compound's activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to establish a clear SAR, which can further guide the design of more potent and selective inhibitors.
-
Whole-Plant Herbicide Assays: If the compound shows promising in vitro activity, its herbicidal efficacy should be evaluated in greenhouse and field trials.
Conclusion
This technical guide has outlined a rigorous and scientifically grounded in silico workflow for the characterization of this compound. By systematically applying computational techniques from target fishing to ADMET prediction, researchers can efficiently generate and test hypotheses, prioritize compounds for experimental validation, and accelerate the discovery and development of novel drugs and herbicides. The integration of these computational methods into modern research pipelines is indispensable for navigating the complexities of chemical biology and agrochemical science.
References
-
cropCSM: designing safe and potent herbicides with graph-based signatures - PMC. (2022, February 24). Retrieved from [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC - NIH. (n.d.). Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (n.d.). Retrieved from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. (2023, May 15). Retrieved from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved from [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]
-
Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. (2005). Retrieved from [Link]
-
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]
-
A process mapping of computer‐aided herbicide discovery and development... - ResearchGate. (n.d.). Retrieved from [Link]
-
2-(4-chloro-1h-pyrazol-1-yl)propanoic acid - PubChemLite. (n.d.). Retrieved from [Link]
-
Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H. (n.d.). Retrieved from [Link]
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. (2022, June 21). Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). Retrieved from [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - MDPI. (2023, April 29). Retrieved from [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed. (2008, November 26). Retrieved from [Link]
-
A Look Behind the Scenes Research and Development for a New Herbicide Formulation. (2021, October 6). Retrieved from [Link]
Sources
- 1. Target Fishing - Protheragen [wavefunction.protheragen.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Chloro-1-methylpyrazol-5-yl)propanoic acid | C7H9ClN2O2 | CID 83829168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 8. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid: A Guide for Preclinical Research
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][5] The versatility of the pyrazole scaffold allows for structural modifications that can fine-tune its biological activity, leading to the development of targeted therapies. Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic significance of this chemical class.[3][6]
This document provides a detailed experimental guide for the investigation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid , a novel pyrazole derivative. While specific biological data for this compound is not yet extensively documented, its structural features—a chlorinated pyrazole ring and a propanoic acid side chain—suggest potential efficacy as an anti-inflammatory, antimicrobial, or anticancer agent. The protocols outlined herein are designed to serve as a robust starting point for researchers to explore the preclinical potential of this promising molecule.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |
| Molecular Weight | 188.61 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1005650-61-2 | PubChem |
| Physical Description | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | General knowledge |
Safety and Handling Precautions
As with any novel chemical entity, this compound should be handled with care in a laboratory setting.
General Guidance:
-
Always work in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Avoid inhalation of dust or fumes.
-
Avoid direct contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[9][10]
-
A comprehensive Safety Data Sheet (SDS) should be consulted before handling. While a specific SDS for this compound may not be available, SDS for structurally related pyrazoles can provide valuable guidance.[8][9][10]
Stock Solution Preparation: For in vitro assays, a concentrated stock solution of the compound is typically prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
Protocol 1: Evaluation of Anti-Inflammatory Activity
The structural similarity of the target compound to known anti-inflammatory pyrazole derivatives suggests its potential to modulate inflammatory pathways.[3][6][11] The following in vitro and in vivo protocols are designed to assess this activity.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
Rationale: During inflammation, macrophages are stimulated to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[6][12]
Materials:
-
Sprague-Dawley rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Plebismometer or calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Protocol 2: Antimicrobial Susceptibility Testing
Many pyrazole derivatives have demonstrated significant antimicrobial properties.[2][5][13] The following protocols can be used to determine the antimicrobial spectrum of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Resazurin (optional, for viability indication)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination.
Protocol 3: Evaluation of Anticancer Activity
Given the prevalence of pyrazole scaffolds in anticancer drug discovery, it is prudent to evaluate the cytotoxic potential of this compound against various cancer cell lines.[15][16][17][18]
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Investigation of the EGFR/PI3K/AKT/mTOR Signaling Pathway
Rationale: The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, controlling cell proliferation, survival, and metabolism.[19][20][21][22][23] Many targeted therapies aim to inhibit components of this pathway. Investigating the effect of the test compound on this pathway can provide insights into its mechanism of action.
Methodology: Western Blotting
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the EGFR/PI3K/AKT/mTOR pathway (e.g., p-EGFR, p-AKT, p-mTOR) and their total protein counterparts.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Analyze the changes in the phosphorylation status of the target proteins to determine if the compound inhibits the pathway.
Caption: Simplified EGFR/PI3K/AKT/mTOR signaling pathway.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the initial preclinical evaluation of this compound. Based on the well-established biological activities of the pyrazole class of compounds, this molecule holds promise as a potential therapeutic agent. The suggested assays for anti-inflammatory, antimicrobial, and anticancer activities, along with the investigation into a key cancer signaling pathway, will enable researchers to thoroughly characterize its biological profile and determine its potential for further development.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Medicinal Chemistry Research.
- Pyrazole - Safety D
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013).
- Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). MDPI.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021).
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Safety D
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Pyrazole SDS, 288-13-1 Safety D
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Future Medicinal Chemistry.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 4 - SAFETY D
- Recent Advances in the Synthesis of Pyrazole Deriv
- Overview on Biological Activities of Pyrazole Deriv
- EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. (2010). Expert Opinion on Therapeutic Targets.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules.
- Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy and Bioallied Sciences.
- Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. (n.d.). RSC Publishing.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- PI3K/AKT/mTOR p
- 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research.
- PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube.
- Targeting EGFR/PI3K/AKT/mTOR Signaling in Hep
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound featuring a substituted pyrazole ring linked to a propanoic acid moiety. Its structural attributes, including a chiral center at the propanoic acid alpha-carbon, a heterocyclic aromatic ring, and a halogen substituent, suggest its potential utility in pharmaceutical and agrochemical development. As with any biologically active compound, robust and reliable analytical methods are paramount for its detection, quantification, and characterization throughout the research and development lifecycle. This document provides a comprehensive guide to various analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |
| Molecular Weight | 188.61 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| pKa | ~4-5 (estimated for the carboxylic acid group) | --- |
| LogP | 1.4 (predicted) | PubChem |
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for the quantitative analysis of small organic molecules in various matrices due to its versatility, robustness, and wide applicability. For this compound, an RP-HPLC method coupled with UV detection is a primary choice for assays, impurity profiling, and stability studies.
A. Rationale for Method Design
The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. The presence of a carboxylic acid group makes the retention of this compound sensitive to the pH of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH at least 2 units below the pKa of the carboxylic acid, thereby keeping the analyte in its protonated, less polar form. A C18 stationary phase is a suitable starting point due to its hydrophobicity, which will interact with the non-polar regions of the analyte.
B. Experimental Protocol: RP-HPLC-UV
Objective: To quantify this compound in a drug substance or formulation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Buffers the mobile phase to suppress the ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 70% A / 30% B, hold for 10 min | Isocratic elution is often sufficient for simple matrices. Gradient elution can be developed for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity. |
| Detection | UV at 220 nm | Pyrazole derivatives typically exhibit UV absorbance in this region. A DAD can be used to identify the optimal wavelength. |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Further dilutions can be made with the mobile phase.[1]
-
Sample Solution (Drug Substance): Prepare a solution of the drug substance in methanol at a similar concentration to the standard solution.
-
Sample Solution (Formulation): The extraction procedure will depend on the formulation matrix. For a tablet, it may involve grinding the tablet, followed by extraction with a suitable solvent (e.g., methanol) and filtration. Sonication can be employed to ensure complete dissolution.[1]
Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC-UV.
II. High-Sensitivity Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[8][9] This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
A. Rationale for Method Design
The carboxylic acid moiety of this compound makes it amenable to negative ion electrospray ionization (ESI-). The mobile phase conditions should be chosen to promote ionization, which often involves using volatile buffers like ammonium acetate or ammonium formate. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
B. Experimental Protocol: LC-MS/MS
Objective: To detect and quantify this compound at low concentrations in complex matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an ESI source
Materials:
-
As per HPLC protocol, with the use of MS-grade solvents and additives (e.g., formic acid, ammonium acetate).
LC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column and smaller particle size for faster analysis and better resolution. |
| Mobile Phase A | 0.1% Formic acid in Water | Volatile acid compatible with MS. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Volatile organic modifier. |
| Gradient | 95% A / 5% B, ramp to 5% A / 95% B over 5 min | Gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI- | Suitable for acidic compounds. |
| MRM Transition | Precursor ion [M-H]⁻ → Product ion | To be determined by direct infusion of a standard solution. For C₇H₉ClN₂O₂, the [M-H]⁻ would be m/z 187.0. The product ion would be a characteristic fragment. |
| Capillary Voltage | 3.0 kV | To be optimized. |
| Source Temperature | 150 °C | To be optimized. |
| Desolvation Temperature | 350 °C | To be optimized. |
| Gas Flow Rates | To be optimized for the specific instrument. | --- |
Sample Preparation for Bioanalysis (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE): Use a polymeric reversed-phase or mixed-mode anion exchange SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute with a strong solvent.[10][11]
Caption: A typical workflow for the bioanalysis of this compound using LC-MS/MS.
III. Chiral Separation by HPLC
The presence of a stereocenter in this compound necessitates the development of a chiral separation method to distinguish between its enantiomers. This is crucial as enantiomers can exhibit different pharmacological and toxicological profiles.
A. Rationale for Method Design
Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including pyrazole derivatives.[12][13] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will significantly impact the separation and should be screened to find the optimal conditions.
B. Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of this compound.
Instrumentation:
-
HPLC system with UV or DAD detector
Materials:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
Chromatographic Conditions (Screening Approach):
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) | Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralcel OJ-H) |
| Mobile Phase | Hexane/IPA (90:10, v/v) + 0.1% TFA | Acetonitrile/Methanol (50:50, v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Note: The addition of a small amount of an acidic modifier like TFA is often necessary to improve the peak shape of acidic analytes.
IV. Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14][15] ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[16] The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyrazole ring.
C. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.
V. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of the carboxylic acid, direct analysis of this compound by GC is challenging. However, GC-MS can be a viable option after a derivatization step to increase the volatility of the analyte.
A. Rationale for Derivatization
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[17][18] This allows the compound to be readily analyzed by GC.
B. Experimental Protocol: GC-MS after Derivatization
Objective: To analyze this compound by GC-MS.
Derivatization (Esterification):
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add an esterifying agent (e.g., BF₃-methanol or diazomethane).
-
Heat the reaction mixture to complete the reaction.
-
Extract the resulting ester into an organic solvent.
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Conclusion
The analytical methods outlined in this guide provide a comprehensive toolkit for the detection, quantification, and characterization of this compound. The choice of a specific method will depend on the analytical objective, the sample matrix, and the required sensitivity and selectivity. It is imperative that any method chosen be rigorously validated to ensure the generation of reliable and accurate data, thereby supporting the advancement of research and development in which this compound is involved.
References
-
Ahsan, M. J. (Year). Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Gawel, K., et al. (2021). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]
-
Hennion, M. C. (2007). Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
-
Horvath, G., et al. (2007). Structure Elucidation of a Pyrazolo[16][19]pyran Derivative by NMR Spectroscopy. Molecules. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
IUPAC. (2014). IUPAC Compendium of Chemical Terminology. [Link]
-
Journal of Pharmaceutical Research International. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
M. A. Abounassif, et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ResearchGate. (2025). ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
Spectroscopy Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
V. Maslarska, et al. (2022). Linearity of Compound 1a. Pharmacia. [Link]
-
Wiley Analytical Science. (2022). Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
ResearchGate. (2025). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]
-
MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]
-
National Center for Biotechnology Information. (2021). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. [Link]
-
PubMed. (2011). Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. gcms.cz [gcms.cz]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay Design for Pyrazole-Based Inhibitors
Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its synthetic tractability and ability to serve as a versatile bioisostere have cemented its status as a "privileged scaffold".[2] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting its clinical and commercial importance.[2][3] These compounds are crucial in treating a range of diseases, especially various cancers, by targeting dysregulated kinase activity.[1][3][4][5]
This guide provides a comprehensive framework for designing, executing, and validating robust in vitro assays to characterize the potency and mechanism of novel pyrazole-based kinase inhibitors. We will focus on the most common objective: determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[6] The principles and protocols detailed herein are designed to ensure scientific rigor, data reproducibility, and the generation of actionable insights for drug development professionals.
Foundational Principles of Assay Design
Before proceeding to specific protocols, it is critical to understand the strategic decisions that underpin a robust inhibitor assay. The choice of assay technology and experimental conditions can profoundly impact the quality and interpretation of the data.
The Hierarchy of Assays: From Pure Enzyme to Live Cell
Inhibitor characterization follows a logical progression from simple, defined systems to more complex, physiologically relevant environments. Understanding this hierarchy is key to building a comprehensive data package.
-
Biochemical Assays: These are the workhorse of early-stage drug discovery.[7] They utilize purified, recombinant enzymes in a cell-free system to measure the direct effect of a compound on enzymatic activity.[7][8][9][10] Their primary advantage is simplicity and control, providing a clean system to determine potency (IC50) and mechanism of action.[7]
-
Binding Assays: These assays directly measure the physical interaction between the inhibitor and the target kinase.[10] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirm that the inhibitor engages the target as intended.[11][12][13][14][15][16] They are crucial for validating that the observed activity inhibition is due to direct binding and not an assay artifact.
-
Cell-Based Assays: These assays bridge the gap between biochemistry and biology.[17] They measure target engagement or downstream signaling effects in a live-cell environment.[17] This provides critical information on cell permeability and on-target activity within a complex biological milieu.[18]
This guide will focus on the foundational biochemical assay, as it is the universal starting point for characterizing any new inhibitor series.
Choosing the Right Detection Method
The goal of a kinase assay is to quantify the rate of a phosphorylation reaction.[19] This can be achieved by measuring either the consumption of the ATP substrate or the formation of the ADP and phosphorylated substrate products.[19]
| Detection Method | Principle | Advantages | Disadvantages |
| Luminescence | Measures ATP consumption or ADP production via a luciferase-coupled reaction.[20] | High sensitivity, broad dynamic range, universal (works for any kinase).[21] | Indirect measurement, susceptible to ATP-interfering compounds. |
| Fluorescence | Uses fluorescently labeled substrates or antibodies to detect phosphorylation. | Direct measurement of product formation. | Requires specific reagents (antibodies, modified substrates) for each kinase. |
| Radiometry | Tracks the transfer of ³²P or ³³P from ATP to the substrate.[19] | Considered the "gold standard" for sensitivity and directness.[19][22] | Requires handling of radioactive materials, costly disposal, discontinuous. |
For high-throughput screening and initial inhibitor profiling, luminescence-based assays like the ADP-Glo™ Kinase Assay offer the best combination of universality, sensitivity, and scalability.[21][23][24] This protocol will be based on that widely-used platform.
Protocol: IC50 Determination of a Pyrazole-Based Kinase Inhibitor using the ADP-Glo™ Assay
This protocol details the determination of an IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6][25][26]
Principle of the ADP-Glo™ Assay
The ADP-Glo™ assay is a two-step luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[21][23]
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[21][27][28] This is crucial because the high background of ATP would otherwise overwhelm the signal from the newly produced ADP.
-
Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP back into ATP, fueling a luciferase/luciferin reaction that produces light.[21][27][28] The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.[21]
-
Materials and Reagents
-
Kinase: Purified, recombinant target kinase (e.g., from Promega, SignalChem).
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Pyrazole Inhibitor: Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ULTRA Pure ATP, 10mM
-
ADP, 10mM
-
-
Kinase Reaction Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Buffer composition is kinase-dependent and should be optimized.
-
DMSO: Dimethyl sulfoxide, anhydrous.
-
Plates: White, opaque, low-volume 384-well assay plates (e.g., Corning #3572).
-
Equipment: Multichannel pipettes, plate luminometer (e.g., GloMax® Discover).
Detailed Step-by-Step Protocol
This protocol assumes a final kinase reaction volume of 5 µL.
Step 1: Reagent Preparation
-
Pyrazole Inhibitor Dilution Series:
-
Prepare an 11-point, 4-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Start with a high concentration (e.g., 1 mM) to create a full dose-response curve.
-
Causality: A wide concentration range is essential to define both the top and bottom plateaus of the sigmoidal curve, which is necessary for an accurate IC50 calculation.[25] Using 100% DMSO for the serial dilution minimizes variability from solvent-water interactions before the final dilution into aqueous buffer.
-
-
Prepare 4X Inhibitor Plate:
-
Transfer 1 µL of each inhibitor concentration from the DMSO dilution series into a new 384-well plate. Add 24 µL of Kinase Reaction Buffer to each well. This creates a 4X final inhibitor concentration in 4% DMSO.
-
Prepare a "No Inhibitor" control (0% inhibition) with 1 µL of DMSO + 24 µL of buffer.
-
Prepare a "No Enzyme" control (100% inhibition) with 1 µL of DMSO + 24 µL of buffer.
-
-
Prepare 2X Kinase/Substrate Mix:
-
In a single tube, prepare a master mix containing the kinase and its substrate in Kinase Reaction Buffer at 2X their final desired concentrations.
-
Causality: Creating a master mix ensures that every well receives the exact same concentration of enzyme and substrate, minimizing well-to-well variability.
-
-
Prepare 2X ATP Solution:
-
Dilute the 10mM ATP stock to 2X the final desired concentration in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase.
-
Causality: The measured IC50 value is dependent on the ATP concentration.[25] Using ATP at its Km makes the assay sensitive to competitive inhibitors and is a standard condition for comparing potency across different studies.
-
Step 2: Kinase Reaction
-
Assemble Reaction: This is a two-addition process to start the reaction synchronously.
-
Transfer 2.5 µL of the 2X Kinase/Substrate Mix to all wells of the white assay plate, except the "No Enzyme" control wells (add 2.5 µL of buffer instead).
-
Transfer 2.5 µL of the 4X inhibitor solutions from the intermediate plate to the corresponding wells of the assay plate.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final volume is now 5 µL.
-
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate with a seal and incubate at room temperature for 60 minutes.
-
Causality: The incubation time must be within the linear range of the enzymatic reaction. This should be determined during assay development by running a time course. If the reaction proceeds for too long and consumes too much substrate, the reaction rate will slow, leading to inaccurate inhibitor potency measurements.
-
Step 3: ADP Detection
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Plate Layout and Controls
A self-validating protocol requires meticulous use of controls.
| Well Type | Component 1 (2.5µL) | Component 2 (2.5µL) | Purpose |
| Test Wells | 2X Kinase/Substrate | 4X Pyrazole Inhibitor | Measures inhibitor effect at various concentrations. |
| 0% Inhibition | 2X Kinase/Substrate | Buffer + 1% DMSO | Defines maximum signal (uninhibited enzyme activity). |
| 100% Inhibition | Buffer | Buffer + 1% DMSO | Defines minimum signal (background). |
Causality: The 0% and 100% inhibition controls are essential for data normalization. They define the dynamic range of the assay, allowing the raw luminescence units from the test wells to be converted into a percentage of inhibition, which is required for IC50 curve fitting.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: Normalize the data for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_100%_Control) / (RLU_0%_Control - RLU_100%_Control))
-
RLU = Relative Light Units
-
-
Plot Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting curve should be sigmoidal.[25][29]
-
Determine IC50: Use a non-linear regression analysis software (e.g., GraphPad Prism, XLfit) to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response -- variable slope). The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[6][29]
Interpreting the Results: A lower IC50 value indicates a more potent inhibitor.[29] It is crucial to remember that the IC50 is not an absolute value like a Ki (inhibition constant); it is dependent on the specific experimental conditions, particularly the ATP concentration.[25] Therefore, consistency in assay conditions is paramount when comparing the potency of different pyrazole-based compounds.
References
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (n.d.). NIH. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
-
Cell Based Kinase Assays. (2022). Luceome Biotechnologies. Retrieved from [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed. Retrieved from [Link]
-
Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed. Retrieved from [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... (n.d.). ResearchGate. Retrieved from [Link]
-
Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. (2014). PMC - NIH. Retrieved from [Link]
-
TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Biochemical Assays. (n.d.). Drug Discovery. Retrieved from [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
-
measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved from [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (2025). Patsnap Synapse. Retrieved from [Link]
-
Biochemical assays in drug discovery and development. (2025). Celtarys Research. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Considerations and suggested workflow for in vitro kinase inhibitor... (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. promega.com [promega.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. courses.edx.org [courses.edx.org]
- 26. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the utilization of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a putative lysophosphatidic acid (LPA) receptor antagonist, in cell culture experiments. This document offers in-depth protocols for assessing the compound's impact on cell viability and migration, key cellular processes often dysregulated in diseases such as cancer. The methodologies are designed to be robust and reproducible, enabling researchers to effectively investigate the therapeutic potential of this small molecule inhibitor.
Introduction: The Rationale for Targeting the LPA Signaling Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on a wide range of cell types, regulating fundamental processes including proliferation, migration, and survival.[1][2][3] LPA mediates its effects primarily through a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1-6 (LPAR1-6).[4][5][6][7] The signaling cascades initiated by LPA-LPAR engagement are diverse and context-dependent, often involving the activation of key pathways such as the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways.[4][8][9]
Mounting evidence implicates the aberrant activation of the LPA signaling axis in the pathophysiology of numerous diseases, most notably cancer.[1][4][5][6][7] Elevated levels of LPA and its receptors are frequently observed in various malignancies, where they contribute to tumor growth, invasion, and metastasis.[1][10] Consequently, the development of small molecule antagonists targeting LPA receptors has emerged as a promising therapeutic strategy.[10][11][12]
This compound belongs to a class of pyrazole derivatives, a chemical scaffold known to yield potent and selective LPA receptor antagonists.[13][14] This document provides a framework for researchers to investigate the cellular effects of this compound, with a focus on its potential to modulate cancer cell behavior.
Mechanism of Action: The LPA Signaling Pathway
Understanding the mechanism of action of this compound necessitates a clear comprehension of the LPA signaling pathway. The following diagram illustrates the canonical LPA signaling cascade and the putative point of intervention for an LPAR antagonist.
Caption: LPA signaling pathway and antagonist intervention.
Materials and Reagents
-
Compound: this compound (purity ≥95%)
-
Cell Lines: A panel of relevant cell lines (e.g., cancer cell lines known to express LPA receptors such as OVCAR-3, SKOV3, PC-3, MDA-MB-231).
-
Cell Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Compound Preparation: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Reagents for Cell Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), isopropanol with 0.04 N HCl.
-
Reagents for Cell Migration Assay: Phosphate-buffered saline (PBS), 0.25% Trypsin-EDTA.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader
-
Inverted microscope with camera
-
96-well and 6-well cell culture plates
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Experimental Protocols
Compound Preparation and Storage
Rationale: Proper handling and storage of the compound are critical to ensure its stability and activity. DMSO is a common solvent for dissolving hydrophobic small molecules for use in cell culture.
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18][19] This assay is crucial for determining the cytotoxic potential of the compound and for selecting appropriate concentrations for subsequent functional assays.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells and determine the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective treatments.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (isopropanol with 0.04 N HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Migration Assessment (Wound Healing Assay)
Rationale: The wound healing assay is a straightforward and widely used method to study cell migration.[9] This assay will help determine if this compound can inhibit LPA-induced cell migration, a key process in cancer metastasis.[1][2]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free medium containing different concentrations of this compound (non-toxic concentrations determined from the MTT assay).
-
Include a positive control (LPA treatment alone) and a negative control (vehicle).
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Data Analysis and Interpretation
Cell Viability Data
The absorbance values from the MTT assay are directly proportional to the number of viable cells.[15][16][17] The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cell Viability Data
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 10 | 75.3 ± 7.3 |
| 50 | 48.9 ± 5.9 |
| 100 | 20.7 ± 3.5 |
Cell Migration Data
The percentage of wound closure can be calculated as follows:
% Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
A significant reduction in the percentage of wound closure in the presence of the compound compared to the LPA-treated control would indicate an inhibitory effect on cell migration.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in MTT assay | Low cell number or poor cell health. | Optimize cell seeding density and ensure cells are in the exponential growth phase. |
| High background in MTT assay | Contamination or precipitation of MTT. | Use sterile techniques and filter-sterilize the MTT solution. Ensure complete solubilization of formazan crystals. |
| Irregular "wound" edges | Inconsistent scratching technique. | Use a guide to ensure a straight and uniform scratch. |
| Compound precipitation in media | Poor solubility at the tested concentration. | Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower concentration of DMSO or a different solvent system (test for toxicity). |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and migration, researchers can gain valuable insights into its potential as a therapeutic agent targeting the LPA signaling pathway. Further investigations could involve more complex assays, such as transwell migration assays and invasion assays, to build upon these initial findings.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Giehl, K. et al. (2013). Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays. Biological Cell, 105(8), 317-333. [Link]
-
Wikipedia. MTT assay. [Link]
-
Balijepalli, P. et al. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. Cells, 10(8), 2038. [Link]
-
Balijepalli, P. et al. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. ResearchGate. [Link]
-
Balijepalli, P. et al. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. PubMed. [Link]
-
Balijepalli, P. et al. (2021). Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special?. Semantic Scholar. [Link]
-
[Effect of Lysophosphatidic Acid on Cell Migration and Its Relative Molecular Mechanisms]. PubMed. [Link]
-
Lin, M. E. et al. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins & other lipid mediators, 91(3-4), 130–138. [Link]
-
Kim, J. H. et al. (2015). Lysophosphatidic acid increases the proliferation and migration of adipose-derived stem cells via the generation of reactive oxygen species. Molecular medicine reports, 12(4), 5203–5210. [Link]
-
Pan, Y. et al. (2013). Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation. Journal of investigative dermatology, 133(4), 1079–1088. [Link]
-
Patsnap Synapse. LPA receptor antagonists(AMC). [Link]
-
Tabuchi, Y. et al. (2015). Lysophosphatidic acid induces ME180 cell migration via its putative receptor GPR87. Biochemical and biophysical research communications, 466(2), 221–226. [Link]
-
Lin, C. I. et al. (2021). Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. International journal of molecular sciences, 22(13), 7093. [Link]
-
Palmer, A. et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1282283. [Link]
-
Patsnap Synapse. What are LPA inhibitors and how do they work?. [Link]
-
Nakade, S. et al. (2018). Discovery of novel LPA1 antagonist: design synthesis and SAR studies. J-Stage. [Link]
-
Bradshaw, T. D. et al. (2001). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British journal of cancer, 84(6), 811–818. [Link]
-
Li, L. et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 396–404. [Link]
-
Zhang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103605. [Link]
-
Bradshaw, T. D. et al. (2001). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. [Link]
-
Bradshaw, T. D. et al. (2001). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). Semantic Scholar. [Link]
-
PubChem. This compound. [Link]
-
Wang, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1179–1204. [Link]
-
Swaney, J. S. et al. (2011). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. British journal of pharmacology, 164(2b), 533–546. [Link]
-
Smith, A. M. et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS medicinal chemistry letters, 3(4), 284–288. [Link]
-
D'Souza, S. S. et al. (2012). Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts. Journal of medicinal chemistry, 55(17), 7877–7891. [Link]
-
Witte, F. et al. (2020). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of medicinal chemistry, 63(17), 9370–9391. [Link]
-
Kumar, D. et al. (2011). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Molbank, 2011(2), M726. [Link]
-
PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. [Link]
-
Lucena-Cacace, A. et al. (2021). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of medicinal chemistry, 64(15), 11218–11241. [Link]
-
El-Sayed, N. N. E. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. [Link]
- Google Patents. LPA receptor antagonists and uses thereof.
-
ResearchGate. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. [Link]
-
Abdel-Maksoud, M. S. et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 27(19), 6245. [Link]
-
Sravanthi, V. V. N. S. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26037–26048. [Link]
Sources
- 1. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of Lysophosphatidic Acid on Cell Migration and Its Relative Molecular Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid increases the proliferation and migration of adipose‑derived stem cells via the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | Semantic Scholar [semanticscholar.org]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPA receptor antagonists(AMC) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. What are LPA inhibitors and how do they work? [synapse.patsnap.com]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 19. biotium.com [biotium.com]
Application Note: High-Purity Isolation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
This document provides a comprehensive guide for the purification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical and agrochemical research. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to structural analysis. This guide details three primary purification methodologies: liquid-liquid acid-base extraction, recrystallization, and preparative column chromatography. We will explore the theoretical underpinnings of each technique, provide detailed, step-by-step protocols, and offer insights into selecting the most appropriate method based on impurity profile, scale, and desired final purity.
Introduction and Physicochemical Profile
This compound is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in many biologically active compounds.[1][2] The presence of a propanoic acid moiety imparts acidic properties, which are fundamental to designing effective purification strategies. Understanding the molecule's physicochemical properties is the first step in developing a robust purification protocol.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | [3] |
| Molecular Weight | 188.61 g/mol | [3] |
| XLogP3 (Lipophilicity) | 1.4 | [3] |
| Acidity | Contains a carboxylic acid group | [3] |
The molecule's moderate lipophilicity (XLogP3 of 1.4) and its distinct acidic character are the two most important factors for purification.[3] The carboxylic acid group allows for its conversion into a water-soluble salt, a principle that forms the basis of acid-base extraction.[4][5]
Common Impurity Profile
Synthetic routes to pyrazole derivatives, such as the Knorr synthesis, often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][6] Potential impurities may include:
-
Unreacted Starting Materials: Residual hydrazine or dicarbonyl precursors.
-
Neutral Organic Byproducts: Side-products from incomplete or alternative reaction pathways.
-
Regioisomers: If an unsymmetrical dicarbonyl is used, an isomeric pyrazole product can form.[1]
-
Residual Solvents: Solvents used during the synthesis (e.g., ethanol, DMF).
A successful purification strategy must effectively remove these contaminants.
Purification Methodologies
We present three primary methods, each suited for different scenarios. The choice depends on the nature of the impurities, the scale of the purification, and the required final purity.
Method 1: Liquid-Liquid Acid-Base Extraction
Principle: This technique is the first line of defense for purifying acidic organic compounds.[5] It leverages the differential solubility of the target compound in its neutral form versus its salt form.[4] By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution, the acidic target compound is deprotonated to form a carboxylate salt.[7][8] This ionic salt is highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic phase.[8][9] The phases are then separated, and the aqueous phase containing the desired salt is acidified to regenerate the neutral, purified carboxylic acid, which typically precipitates out of the solution.[7][8]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basification & Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without hydrolyzing other potentially sensitive functional groups. Stronger bases like NaOH could be used but increase the risk of side reactions.[4]
-
-
Mixing & Venting: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure (CO₂ is evolved during neutralization).[4]
-
Phase Separation: Allow the layers to separate completely. The denser layer (often DCM) will be at the bottom, while the less dense layer (ethyl acetate) will be at the top. The aqueous layer contains the sodium salt of your product.
-
Aqueous Layer Collection: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 5% NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., DCM) to remove any lingering neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous extract in an ice bath and slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).[8] The purified this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Method 2: Recrystallization
Principle: This technique purifies crystalline solids by exploiting differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.
-
Solvent Screening (Microscale):
-
Place a small amount of crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures like ethanol/water) to each tube.
-
A good solvent will dissolve the compound when hot but not when cold. An ideal system often involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. jetir.org [jetir.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. magritek.com [magritek.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
This application note provides a detailed guide to the structural elucidation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structure is paramount for drug development and quality control. This document outlines optimized protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide researchers with a robust framework for the analysis of similarly substituted heterocyclic compounds.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse biological activities and applications in pharmaceutical research.[1] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such novel chemical entities. NMR spectroscopy stands as the most powerful technique for the non-destructive analysis of molecular structures in solution.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It offers not just a procedural walkthrough but also the underlying strategic reasoning for applying a combination of NMR experiments to confidently assign all proton and carbon signals, thereby confirming the molecular structure of the title compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.
Caption: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation.[4] The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5][6]
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for comprehensive 2D analysis into a clean, dry vial.[7] This concentration ensures a good signal-to-noise ratio for less sensitive experiments like ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be tested. For this analysis, CDCl₃ was found to be a suitable solvent.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][8] Gently swirl or vortex the vial to ensure complete dissolution. Visual inspection should confirm the absence of any solid particles.
-
Filtration and Transfer: To remove any microscopic solid impurities that can interfere with the magnetic field homogeneity, filter the solution.[4][6] Push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) will be used. Tetramethylsilane (TMS) can be added as an internal standard if absolute referencing is required, but is often omitted to avoid potential sample contamination.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[6]
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
All spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe. The following tables summarize the key acquisition parameters for each experiment.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C{¹H} NMR | DEPT-135 |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | dept135 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Spectral Width | 16 ppm | 240 ppm | 240 ppm |
| Number of Scans | 16 | 1024 | 512 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
Table 2: 2D NMR Acquisition Parameters
| Parameter | COSY | HSQC | HMBC |
|---|---|---|---|
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 220 ppm | 220 ppm |
| Number of Scans | 8 | 16 | 32 |
| Increments (F1) | 256 | 256 | 512 |
| Relaxation Delay | 1.5 s | 1.5 s | 1.8 s |
| ¹J C,H (HSQC) | N/A | 145 Hz | N/A |
| ⁿJ C,H (HMBC) | N/A | N/A | 8 Hz |
Rationale for Parameter Choices:
-
¹³C{¹H} NMR: A larger number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[4]
-
DEPT-135: This experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[2]
-
HSQC: The ¹J C,H value is set to an average value (145 Hz) for one-bond C-H couplings in organic molecules to maximize signal intensity.[9]
-
HMBC: The long-range coupling constant (ⁿJ C,H) is optimized to 8 Hz to detect correlations over 2-3 bonds, which is typical for structural elucidation.[9][10]
Spectral Interpretation and Structural Elucidation
The following sections detail the step-by-step assignment of all signals using the acquired NMR data.
¹H NMR Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. Key information is derived from chemical shifts (δ), integration values, and signal multiplicities (splitting patterns).[11]
Table 3: ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |
|---|---|---|---|---|---|
| H-3 | 7.51 | s | 1H | - | Pyrazole CH |
| H-7 | 4.85 | q | 1H | 7.2 | CH-COOH |
| H-6 | 2.35 | s | 3H | - | Pyrazole-CH₃ |
| H-8 | 1.75 | d | 3H | 7.2 | CH-CH₃ |
| OH | ~10-12 | br s | 1H | - | COOH |
-
Signal H-3 (7.51 ppm): This singlet in the aromatic region is characteristic of the lone proton on the pyrazole ring. Its downfield shift is expected due to the electron-withdrawing nature of the heterocyclic system.
-
Signal H-7 (4.85 ppm): This quartet integrates to one proton and is assigned to the methine proton of the propanoic acid moiety. The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group (H-8), following the n+1 rule.[12]
-
Signal H-6 (2.35 ppm): This singlet, integrating to three protons, is assigned to the methyl group attached to the pyrazole ring at position C5. It is a singlet because there are no adjacent protons within three bonds to couple with.
-
Signal H-8 (1.75 ppm): This doublet, integrating to three protons, is assigned to the methyl group of the propanoic acid side chain. It is split into a doublet by the single methine proton (H-7). The coupling constant (J = 7.2 Hz) matches that of the H-7 quartet, confirming their coupling relationship.
-
OH Signal (~10-12 ppm): The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift and is often exchangeable with trace water in the solvent.
¹³C NMR and DEPT-135 Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum helps in assigning them based on the number of attached protons.[13]
Table 4: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| 175.4 | Absent | C9 (COOH) | Quaternary carbon in the typical range for a carboxylic acid. |
| 148.1 | Absent | C5 | Quaternary pyrazole carbon, downfield due to attachment to N1 and C6. |
| 138.5 | Positive | C3 | Pyrazole CH carbon, confirmed by HSQC. |
| 115.2 | Absent | C4 | Quaternary pyrazole carbon attached to chlorine, shifted upfield relative to C5. |
| 55.3 | Positive | C7 | Methine carbon of the propanoic acid chain. |
| 17.9 | Positive | C8 | Methyl carbon adjacent to the chiral center C7. |
| 11.2 | Positive | C6 | Methyl carbon attached to the pyrazole ring. |
-
DEPT-135 Interpretation: The DEPT-135 spectrum shows four positive signals, corresponding to the four CH or CH₃ groups (C3, C7, C8, C6). The absence of signals at 175.4, 148.1, and 115.2 ppm confirms their quaternary nature. No negative signals are observed, which is consistent with the absence of any CH₂ groups in the molecule.
2D NMR Correlation Analysis: Confirming Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments are essential for unambiguously confirming the proposed structure by revealing through-bond connectivities.[2][14]
1. COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum identifies protons that are spin-coupled to each other, typically over two or three bonds.[14]
-
A clear cross-peak is observed between the quartet at 4.85 ppm (H-7) and the doublet at 1.75 ppm (H-8) . This confirms the connectivity within the propanoic acid side chain: N1-CH(C7)-CH₃(C8).
-
No other correlations are seen, which is consistent with the singlet nature of H-3 and H-6.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹J C,H correlation).[9][10] This is the most reliable method for assigning protonated carbons.
-
δH 7.51 (H-3) correlates with δC 138.5 (C3) .
-
δH 4.85 (H-7) correlates with δC 55.3 (C7) .
-
δH 2.35 (H-6) correlates with δC 11.2 (C6) .
-
δH 1.75 (H-8) correlates with δC 17.9 (C8) . These correlations definitively assign the chemical shifts of all protonated carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J C,H and ³J C,H), which is crucial for piecing together the molecular skeleton.[9][10]
Caption: Key HMBC correlations confirming the molecular structure.
-
Correlations from Pyrazole Protons:
-
H-3 (δH 7.51) shows correlations to C4 (δC 115.2, ²J) and C5 (δC 148.1, ³J) . This confirms the position of the C-H group adjacent to the chloro- and methyl-substituted carbons.
-
H-6 (δH 2.35) , the methyl protons, show strong correlations to C5 (δC 148.1, ²J) and C4 (δC 115.2, ³J) . This definitively places the methyl group at C5.
-
-
Correlations from Propanoic Acid Protons:
-
H-7 (δH 4.85) shows critical correlations to the pyrazole ring carbons C5 (δC 148.1, ³J) and C3 (δC 138.5, ³J) , confirming the attachment of the side chain to the N1 position.
-
H-7 also correlates to the carbonyl carbon C9 (δC 175.4, ²J) and the methyl carbon C8 (δC 17.9, ²J) , locking in the structure of the propanoic acid fragment.
-
H-8 (δH 1.75) shows correlations to C7 (δC 55.3, ²J) and the carbonyl carbon C9 (δC 175.4, ³J) , further validating the side chain structure.
-
Conclusion
Through a systematic and logical application of 1D and 2D NMR spectroscopy, the complete and unambiguous assignment of all proton and carbon signals for this compound has been achieved. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation. The protocols and interpretive strategies detailed in this note serve as a comprehensive guide for researchers working on the characterization of novel heterocyclic compounds, ensuring high confidence in their structural assignments, a cornerstone of chemical and pharmaceutical research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
-
Elguero, J., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]
-
University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
PubChem. This compound. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Chemistry Research Laboratory, University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
-
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-447. [Link]
-
Weizmann Institute of Science. J-Coupling. [Link]
Sources
- 1. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. azooptics.com [azooptics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Quantitative Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid in Biological Matrices using LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust method for the sensitive and selective quantification of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details every stage of the analytical workflow, from sample preparation using solid-phase extraction (SPE) to optimized chromatographic separation and mass spectrometric detection. The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for regulated environments in drug development and research.[1][2] This guide provides not only step-by-step instructions but also the scientific rationale behind key procedural choices, empowering researchers to adapt and troubleshoot the method effectively.
Introduction and Analyte Overview
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a critical pharmacophore found in a wide array of therapeutic agents, making the development of robust analytical methods for such compounds essential for pharmacokinetic, toxicokinetic, and metabolic studies. The presence of a carboxylic acid moiety and a chiral center presents specific challenges and opportunities for analytical method development.
This document serves as a detailed guide for establishing a reliable LC-MS/MS assay for this compound. The method employs electrospray ionization in negative mode, which is highly effective for acidic molecules, and utilizes Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.[3]
Table 1: Chemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem[4] |
| Molecular Weight | 188.61 g/mol | PubChem[4] |
| Monoisotopic Mass | 188.0352552 Da | PubChem[4] |
| InChIKey | UHWXDBXJXVQUJI-UHFFFAOYSA-N | PubChem[4] |
| Predicted XLogP3 | 1.4 | PubChem[4] |
Principle of the Method
The analytical strategy is based on a systematic workflow designed for high-throughput and accurate quantification. The process begins with the extraction of the analyte from a biological matrix (e.g., plasma) using solid-phase extraction (SPE), a technique chosen for its efficiency in removing interfering matrix components like salts and proteins that can cause ion suppression in the mass spectrometer.[5] The purified extract is then injected into a reversed-phase HPLC system for chromatographic separation. Finally, the analyte is detected using a triple quadrupole mass spectrometer operating in MRM mode, providing two layers of mass selection (precursor ion and product ion) for unambiguous identification and quantification.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D₄-labeled) is ideal. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%) and ammonium acetate (≥98%).
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges suitable for extracting acidic compounds.
-
Biological Matrix: Blank human plasma (or other relevant matrix) for calibration standards and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is employed to remove phospholipids and proteins from plasma, which are notorious for causing matrix effects and ion suppression. A mixed-mode sorbent with both reversed-phase and anion-exchange properties provides superior cleanup for acidic analytes.
-
Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Method
Rationale: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. A gradient elution is used to ensure sharp peak shapes and efficient separation from any remaining matrix components. The use of formic acid in the mobile phase is critical for promoting good peak shape and enhancing ionization efficiency in negative ESI mode.[6]
Table 2: Optimized Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Advanced Application Note: Chiral Separation The analyte possesses a chiral center on the propanoic acid moiety. If enantiomer-specific quantification is required, a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide, can be employed.[7] Chiral methods often require different mobile phase conditions, and method development would need to be performed to achieve baseline separation of the R- and S-isomers.[8][9]
Mass Spectrometry (MS) Method
Rationale: Electrospray ionization in negative ion mode (ESI-) is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ precursor ion. Tandem MS (MS/MS) with MRM is used for detection. In this mode, the first quadrupole (Q1) isolates the precursor ion, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, stable product ion, ensuring high selectivity.[3][10]
Table 3: Mass Spectrometry and MRM Conditions
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Precursor Ion (Q1) | m/z 187.0 |
| Product Ion (Q3) | m/z 143.0 (Proposed) |
| Collision Energy (CE) | Optimized experimentally (e.g., -15 eV) |
| Dwell Time | 100 ms |
Proposed Fragmentation Pathway
The fragmentation of pyrazole-containing structures in mass spectrometry often involves characteristic losses.[11][12] For this compound, the most likely fragmentation pathway for the [M-H]⁻ ion (m/z 187.0) involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. This is a common and energetically favorable fragmentation for deprotonated carboxylic acids.
-
Precursor Ion [M-H]⁻: m/z 187.0
-
Proposed Fragmentation: Neutral loss of CO₂ (-44 Da)
-
Product Ion: [M-H-CO₂]⁻ at m/z 143.0
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation should be performed according to ICH Q2(R2) guidelines.[2][13] The following parameters must be assessed.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the mean test results to the true value. | Mean recovery of Quality Control (QC) samples at low, mid, and high concentrations should be within 85-115% of the nominal value. |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (%CV) or Relative Standard Deviation (%RSD) should be ≤15% for QC samples (≤20% at LLOQ). Assessed as repeatability (intra-day) and intermediate precision (inter-day).[14][15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy within 80-120% and precision ≤20%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %CV of results should remain within acceptable limits when parameters like column temperature (±5°C) or mobile phase pH (±0.2 units) are varied. |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are designed for high sensitivity and selectivity. The inclusion of a comprehensive validation strategy based on ICH guidelines ensures that the method can be confidently deployed in regulated research and drug development environments, generating reliable and reproducible data.
References
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Semantic Scholar URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Analytical method validation as per ich and usp Source: Slideshare URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: how to develop a lc-ms/ms method for acidic compounds plasma Source: Chromatography Forum URL: [Link]
-
Title: Rapid LC/MS/MS Method Development for Drug Discovery Source: American Chemical Society Publications URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: ACS Publications URL: [Link]
-
Title: Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry Source: Clinical Tree URL: [Link]
-
Title: Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. lcms.cz [lcms.cz]
- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Application Note: Chiral Separation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid Enantiomers
Abstract
This application note presents a comprehensive guide to the enantioselective separation of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This document provides detailed protocols for chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful and often complementary techniques in chiral analysis.[2][3] We delve into the rationale behind method development, including the selection of chiral stationary phases (CSPs) and mobile phase optimization, to provide a robust framework for achieving baseline resolution of the enantiomers.
Introduction and Analyte Properties
The target analyte, this compound, is a chiral carboxylic acid containing a substituted pyrazole ring. The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety gives rise to two enantiomers. The development of stereoselective analytical methods is crucial for controlling the enantiomeric purity of the final active pharmaceutical ingredient (API).[1]
Analyte Structure and Properties:
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₇H₉ClN₂O₂[4]
-
Molecular Weight: 188.61 g/mol [4]
-
Key Features for Chiral Separation:
-
Acidic Group (Carboxylic Acid): This is a primary site for interaction with the chiral stationary phase, particularly through ionic exchange or hydrogen bonding.[5]
-
Pyrazole Ring: The aromatic and heterocyclic nature of this group allows for π-π stacking and dipole-dipole interactions.[6]
-
Stereogenic Center: The chiral carbon is directly attached to the pyrazole nitrogen, the carboxyl group, a methyl group, and a hydrogen atom, creating the potential for strong steric and electronic interactions with a chiral selector.
-
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem CID 17024535[4] |
| Molecular Weight | 188.61 g/mol | PubChem CID 17024535[4] |
| XLogP3 | 1.4 | PubChem CID 17024535[4] |
Chiral Method Development Strategy
A systematic approach to chiral method development saves time and resources. The trial-and-error approach can be time-consuming; therefore, a screening strategy using a set of complementary columns is highly recommended.[6] Polysaccharide-based and macrocyclic glycopeptide CSPs are known to resolve a broad range of chiral compounds and are excellent starting points.[6]
Our strategy involves a two-tiered approach: initial screening with a diverse set of chiral stationary phases under generic gradient conditions, followed by optimization of the most promising conditions.
Caption: General workflow for chiral method development.
Protocol 1: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for chiral separations.[6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of compounds, including acidic ones.[7][8] The mechanism of separation on these phases involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[6]
For acidic analytes like the target compound, adding a small amount of a strong acid (e.g., trifluoroacetic acid, TFA) to the mobile phase is crucial. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shapes and more reproducible retention times.[6]
Recommended HPLC Protocol
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
| Parameter | Recommended Condition | Rationale |
| Column | Daicel CHIRALPAK® AD-H (Amylose derivative) or OD-H (Cellulose derivative), 5 µm, 4.6 x 250 mm | These columns have broad enantiorecognition abilities for a wide range of pharmaceutical compounds.[6] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Normal phase mode is often successful for polysaccharide CSPs.[1] TFA is added to improve peak shape for the acidic analyte.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Temperature | 25 °C | Provides stable and reproducible chromatography. Temperature can be optimized to improve resolution. |
| Detection | UV at 230 nm | Pyrazole-containing compounds typically exhibit UV absorbance in this region. The exact wavelength should be optimized by scanning the analyte's UV spectrum. |
| Injection Volume | 5 µL | |
| Sample Prep. | Dissolve sample in mobile phase at ~1 mg/mL. |
Step-by-Step HPLC Procedure
-
System Preparation: Equilibrate the CHIRALPAK® column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Identify the two enantiomer peaks. Calculate the retention factors (k), selectivity (α), and resolution (Rs). A resolution of Rs > 1.5 indicates baseline separation.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and often complementary selectivity.[2][9][10] The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[2]
For acidic compounds, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX) can provide excellent enantioselectivity in SFC. The separation mechanism is based on ion exchange between the negatively charged analyte and the positively charged chiral selector on the stationary phase.
Caption: Analyte-CSP interaction model.
Recommended SFC Protocol
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
| Parameter | Recommended Condition | Rationale |
| Column | Daicel CHIRALPAK® AD-3 or an anion-exchanger like QN-AX, 3 µm, 4.6 x 100 mm | Polysaccharide columns are highly versatile in SFC.[3] Anion-exchangers are specifically designed for acidic compounds. |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) with 0.1% TFA as an additive | Methanol is a versatile modifier. Additives can significantly improve peak shape and selectivity.[3] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analyses.[9] |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 40 °C | Common operating temperature for SFC separations. |
| Detection | UV at 230 nm | |
| Injection Volume | 2 µL | |
| Sample Prep. | Dissolve sample in Methanol at ~1 mg/mL. |
Step-by-Step SFC Procedure
-
System Preparation: Equilibrate the column with the specified mobile phase and back pressure until the system is stable.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in methanol. Ensure complete dissolution.
-
Injection: Inject 2 µL of the sample.
-
Data Acquisition & Analysis: Acquire the chromatogram and calculate the key performance indicators (k, α, Rs) as described in the HPLC protocol.
Conclusion
This application note provides robust starting protocols for the chiral separation of this compound enantiomers using both HPLC and SFC. The recommended methods utilize commercially available polysaccharide and anion-exchange chiral stationary phases, which have demonstrated broad applicability for acidic compounds.[5][7] Researchers can use these protocols as a foundation, optimizing parameters such as mobile phase composition, additives, and temperature to achieve the desired resolution and analysis time for their specific application. The principles and strategies outlined herein are applicable to a wide range of similar chiral N-heterocyclic carboxylic acids.
References
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Ali, I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Kalíková, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
- Regis Technologies. (n.d.). Chiral Stationary Phases.
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
- Chromatography Today. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Topic: A Comprehensive Guide to Developing a Robust COX-2 Inhibition Assay Protocol
An Application Note from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclooxygenase-2 (COX-2) is a highly sought-after therapeutic target for the development of anti-inflammatory and analgesic drugs. Unlike its constitutively expressed isoform, COX-1, COX-2 is inducibly expressed at sites of inflammation, making it a prime candidate for selective inhibition to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The successful identification and characterization of novel COX-2 inhibitors hinge on the availability of a reliable and reproducible screening assay. This guide provides a detailed, experience-driven framework for developing and validating a fluorometric, enzyme-based COX-2 inhibition assay, from foundational biochemical principles to step-by-step protocols and rigorous data analysis.
The Scientific Foundation: Understanding the COX-2 Enzyme and its Pathway
A robust assay design is built upon a solid understanding of the target's biological function. COX-2, an enzyme also known as prostaglandin-endoperoxide synthase 2 (PTGS2), plays a pivotal role in the inflammatory cascade.[1][3]
The Dual Enzymatic Activity of COX-2
COX-2 possesses two distinct but linked active sites that catalyze a two-step reaction:[3][4]
-
Cyclooxygenase Activity: It first converts arachidonic acid (AA), a fatty acid released from the cell membrane, into the unstable intermediate, Prostaglandin G2 (PGG2).[3][5]
-
Peroxidase Activity: The peroxidase component of the enzyme then reduces PGG2 to Prostaglandin H2 (PGH2).[3][4] This PGH2 is the precursor to a variety of pro-inflammatory prostanoids, including prostaglandins and thromboxanes.[5][6][7]
The selective inhibition of this pathway is the primary goal of modern anti-inflammatory drug discovery. The key structural difference that allows for selective inhibition is the substitution of an isoleucine in COX-1 with a smaller valine in COX-2, which creates a hydrophobic side-pocket accessible to selective inhibitor drugs (coxibs).[8]
The Arachidonic Acid Cascade
The diagram below illustrates the central role of COX-2 in converting arachidonic acid into prostanoids, which are key mediators of inflammation.
Caption: Step-by-step workflow for the fluorometric COX-2 inhibition assay.
Step-by-Step Assay Procedure
Self-Validation Checkpoint: All samples and controls should be performed in at least duplicate to ensure reproducibility. [9]
-
Reagent Preparation:
-
COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Test Compounds & Celecoxib: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer to achieve final desired concentrations. The final DMSO concentration in the well should be kept constant and low (<1%).
-
COX-2 Enzyme Working Solution: Dilute the recombinant COX-2 enzyme in cold assay buffer to the desired concentration (refer to manufacturer's datasheet, typically in the ng/µL range). Keep on ice. [9] * Reaction Mix: Prepare a master mix containing Assay Buffer, Heme, COX Probe, and the diluted COX-2 enzyme. Prepare enough for all wells.
-
Arachidonic Acid Working Solution: Prepare fresh before use by diluting the stock in assay buffer to the final desired concentration (typically ~100 µM).
-
-
Assay Plate Setup (100 µL final volume per well):
-
Test Wells: Add 10 µL of each diluted test compound.
-
Positive Control: Add 10 µL of a mid-range Celecoxib dilution (e.g., 1 µM). [10] * 100% Activity Control (Vehicle): Add 10 µL of the vehicle (e.g., assay buffer with the same % DMSO as test wells).
-
Background Control (No Enzyme): Add 10 µL of vehicle.
-
-
Enzyme & Inhibitor Incubation:
-
Add 80 µL of the Reaction Mix to all wells except the Background Control. To the Background Control well, add 80 µL of Reaction Mix prepared without the COX-2 enzyme.
-
Tap the plate gently to mix.
-
Incubate the plate for 10 minutes at room temperature (or 37°C) to allow the inhibitors to bind to the enzyme. [1][11]Expert Insight: Some inhibitors are time-dependent, meaning their potency increases with longer incubation times. It may be necessary to optimize this pre-incubation step during assay development. [11]
-
-
Reaction Initiation and Measurement:
-
Preset the fluorescence plate reader to kinetic mode (Ex/Em = 535/587 nm, read every 60 seconds for 10 minutes at 25°C).
-
Using a multi-channel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to start the reaction. [12] * Immediately place the plate in the reader and begin kinetic measurement.
-
Data Analysis: From Raw Kinetics to IC50 Values
Calculating Reaction Rates
From the kinetic data, determine the reaction rate (slope) for each well. This is typically calculated from the initial linear portion of the fluorescence vs. time plot (e.g., between 2 and 8 minutes). The output will be in Relative Fluorescence Units (RFU) per minute.
Calculating Percent Inhibition
Use the following formula to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Slope_Inhibitor - Slope_Background) / (Slope_Vehicle - Slope_Background)) * 100
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. [13]1. Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). 2. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). [14]3. The software will calculate the IC50 value from this curve.
Trustworthiness Check: A reliable IC50 curve should have a good fit (R² > 0.95) and span from minimal to maximal inhibition.
Presenting the Data
Summarize the results in a clear, tabular format. The ultimate goal for developing a selective drug is to compare its potency against both COX isoforms. A subsequent assay using the COX-1 enzyme should be performed to determine the Selectivity Index. [12][15]
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Test Compound X | 0.08 | 9.5 | 118.8 |
| Test Compound Y | 1.25 | 1.5 | 1.2 |
| Celecoxib (Control) | 0.05 | 14.7 | 294 [15] |
| Indomethacin (Non-selective Control) | 0.13 | 0.09 | 0.69 [15]|
Interpretation: A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. [15]
Conclusion
This application note provides a comprehensive protocol for the development of a robust and sensitive fluorometric assay to screen for COX-2 inhibitors. By grounding the protocol in the fundamental biochemistry of the enzyme and incorporating principles of self-validation through appropriate controls, researchers can generate reliable and reproducible data. This methodical approach, from experimental design to rigorous data analysis, is essential for accelerating the discovery and development of next-generation anti-inflammatory therapeutics.
References
- Vertex AI Search. Arachidonic Acid Metabolites (Prostaglandins and Related Compounds).
- ResearchGate. COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts...
- ResearchGate. Metabolism of Arachidonic acid involve two pathways (Cyclooxygenase...
- Creative Proteomics Blog. Arachidonic Acids in Inflammation.
- PubMed Central. Synopsis of arachidonic acid metabolism: A review.
- Wikipedia. Cyclooxygenase-2.
- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.
- Benchchem. Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
- Wikipedia. IC50.
- Benchchem. Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- PubMed Central. Cyclooxygenases: structural and functional insights.
- Benchchem. A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors.
- PubMed Central. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Benchchem. Validating the Target Engagement of a Novel COX-2 Inhibitor: A Comparative Guide.
- Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
- ResearchGate. How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?
- ACS Publications. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- Wikipedia. Cyclooxygenase.
- Biology LibreTexts. 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- Kowsar Medical Publishing. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.
- NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubMed Central. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition.
- bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects.
- MDPI. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- Frederick National Laboratory for Cancer Research. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists.
- Benchchem. A Technical Guide to the Discovery and Development of Selective COX-2 Inhibitors.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- Creative BioMart. COX-2 Inhibitor Screening Kit.
- BioVision. K547-100 COX-2 Inhibitor Screening Kit (Fluorometric).
- Patsnap Eureka. Colorimetric vs Fluorometric assay: Which is better for sensitivity?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Crystallization of Pyrazolepropanoic Acid Derivatives
Introduction: The Critical Role of Crystallization in the Development of Pyrazolepropanoic Acid Derivatives
Pyrazolepropanoic acid derivatives represent a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The solid-state properties of these molecules, which are dictated by their crystalline form, are of paramount importance. Crystallization is a fundamental process that not only purifies these compounds but also critically influences their physicochemical properties such as solubility, stability, bioavailability, and manufacturability.[1][3] A well-controlled crystallization process ensures the consistent production of the desired polymorphic form, which is a regulatory requirement to prevent unexpected changes in the drug substance's performance.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of common crystallization methods applicable to pyrazolepropanoic acid derivatives. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling the rational design of crystallization experiments. The protocols provided are designed to be self-validating systems, offering a robust starting point for developing bespoke crystallization processes.
Foundational Principles: Understanding the Crystallization Landscape
Crystallization is a phase transition where molecules in a solution, melt, or vapor phase arrange themselves into a highly ordered, repeating lattice structure.[3][4] This process is governed by thermodynamics and kinetics, with the goal of reaching a supersaturated state from which crystals can nucleate and grow.[5] Several factors critically influence the success and outcome of a crystallization experiment:
-
Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[6]
-
Solvent Selection: The choice of solvent is arguably the most critical factor.[7][8] An ideal solvent will dissolve the compound to a high extent at an elevated temperature and to a low extent at a lower temperature.[8] The solvent's polarity, hydrogen bonding capability, and volatility all play a crucial role.
-
Supersaturation: This is the driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution is higher than its solubility at a given temperature.[5] Supersaturation can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[]
-
Nucleation: This is the initial formation of a stable crystalline entity from the supersaturated solution. The number of nucleation sites can influence the final crystal size; fewer nucleation sites generally lead to larger crystals.[6][7]
-
Crystal Growth: Once a nucleus is formed, it grows by the addition of more molecules from the solution. The rate of growth can be influenced by factors such as temperature, supersaturation level, and the presence of impurities.[10]
-
Mechanical Agitation: Disturbing the crystallization system can lead to the formation of multiple nucleation sites, resulting in smaller crystals.[7] Therefore, it is generally advisable to let crystals grow undisturbed.
Strategic Solvent Selection for Pyrazolepropanoic Acid Derivatives
The chemical nature of pyrazolepropanoic acid derivatives, featuring both a weakly basic pyrazole ring and an acidic carboxylic acid group, allows for a range of intermolecular interactions, including hydrogen bonding. This dual functionality must be considered when selecting a solvent.
| Solvent Class | Recommended Solvents | Rationale for Pyrazolepropanoic Acid Derivatives |
| Protic Solvents | Ethanol, Isopropanol, Methanol | Good general solvents for many organic compounds and are often effective for pyrazole derivatives.[8] The ability to act as both hydrogen bond donors and acceptors can facilitate the dissolution of the molecule. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | These solvents can dissolve pyrazolepropanoic acid derivatives through dipole-dipole interactions. Acetone is often too good a solvent for cooling crystallization but can be suitable for anti-solvent or evaporation methods.[8] |
| Apolar Solvents | Toluene, Heptane, Hexane | Generally, these are poor solvents for the polar pyrazolepropanoic acid moiety and are primarily used as anti-solvents to induce precipitation.[8] |
| Water | The carboxylic acid group may impart some water solubility, especially at higher pH. Water can be a potential anti-solvent when the derivative is dissolved in a water-miscible organic solvent.[8] |
Expert Insight: For pyrazolepropanoic acid derivatives, a good starting point for solvent screening is a protic solvent like ethanol or isopropanol. If the compound is too soluble, a less polar solvent like ethyl acetate or a mixture with an apolar solvent can be explored. The goal is to find a system where the compound is sparingly soluble at room temperature but readily dissolves upon heating.
Crystallization Methodologies: A Practical Guide
The choice of crystallization method depends on the properties of the pyrazolepropanoic acid derivative and the desired outcome (e.g., bulk purification vs. single crystal for X-ray analysis).
Decision-Making Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting a suitable crystallization method.
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common and often the first method to be attempted, relying on the principle that the solubility of the compound decreases as the temperature is lowered.[1][8]
Workflow for Cooling Crystallization
Caption: Step-by-step workflow for cooling crystallization.
Methodology:
-
Dissolution: In a clean flask, add the crude pyrazolepropanoic acid derivative. Add a minimal amount of the chosen solvent (e.g., ethanol, isopropanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. A hot plate with a water or oil bath is recommended for controlled heating.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath or a refrigerator.[8] Slow cooling is crucial for the formation of larger, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Addition
This method is useful when the compound is highly soluble in a particular solvent at room temperature. It involves the addition of a second solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate.[1][]
Workflow for Anti-Solvent Addition
Caption: Step-by-step workflow for anti-solvent addition.
Methodology:
-
Dissolution: Dissolve the pyrazolepropanoic acid derivative in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., water, hexane, toluene) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed at room temperature. Crystals should form over time.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Slow Evaporation
This technique is straightforward and often used for growing high-quality single crystals for X-ray crystallography. It relies on the slow evaporation of the solvent to increase the concentration of the solute to the point of supersaturation.[5]
Methodology:
-
Dissolution: Prepare a solution of the pyrazolepropanoic acid derivative in a suitable solvent (e.g., ethyl acetate, a mixture of dichloromethane and hexane). The solution should not be saturated at room temperature.
-
Evaporation: Place the solution in a clean vial or beaker and cover it with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent.
-
Incubation: Leave the vial undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Crystal Growth: Crystals will form over a period of days to weeks as the solvent evaporates.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Protocol 4: Vapor Diffusion
This is a gentle method for growing high-quality single crystals and is particularly useful for sensitive compounds.
Methodology:
-
Setup: Dissolve the pyrazolepropanoic acid derivative in a "good" solvent. Place this solution in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: In the larger container, add a larger volume of an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Incubation: Allow the setup to stand undisturbed for several days to weeks.
-
Isolation: Carefully remove the vial with the crystals, decant the solvent, and dry the crystals.
Advanced Techniques and Considerations
-
Co-crystallization: This technique involves crystallizing the target pyrazolepropanoic acid derivative with a second compound (a "co-former") to form a new crystalline solid with potentially improved physicochemical properties.[1]
-
Seeding: Introducing a small, high-quality crystal of the desired compound (a seed crystal) into a supersaturated solution can promote the growth of larger crystals of the same form.[6]
-
pH Adjustment: For pyrazolepropanoic acids, the pH of the solution can significantly impact solubility. Crystallization can sometimes be induced by adjusting the pH to a point where the compound is least soluble. Protonating the pyrazole ring or deprotonating the carboxylic acid can also be used to form salts, which may have different and more favorable crystallization properties.[7][8]
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Try a different solvent system. |
| Oiling out | - The solution is too supersaturated.- The cooling rate is too fast. | - Add a small amount of solvent to dissolve the oil and allow it to cool more slowly.- Use a more dilute solution.- Try a different solvent. |
| Formation of fine powder | - Rapid nucleation due to high supersaturation.- Mechanical agitation. | - Decrease the rate of cooling or anti-solvent addition.- Ensure the crystallization vessel is left undisturbed.- Use a slightly more solubilizing solvent system. |
| Poor crystal quality | - Impurities in the compound.- Rapid crystal growth. | - Further purify the compound before crystallization.- Slow down the crystallization process (slower cooling, slower evaporation, etc.). |
Conclusion
The successful crystallization of pyrazolepropanoic acid derivatives is a critical step in their development and characterization. A systematic approach to solvent selection and the rational application of various crystallization techniques are key to obtaining high-quality crystalline material. By understanding the fundamental principles of crystallization and utilizing the detailed protocols provided in this guide, researchers can significantly improve their ability to control the solid-state form of these important compounds, ultimately leading to more robust and reliable scientific outcomes.
References
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
- Pharmaceutical Crystallization in drug development - Syrris.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures.
- Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer.
- Crystallization of Active Pharmaceutical Ingredients - VxP Pharma.
- Factors Affecting The Growth Process | PDF | Crystallization | Solubility - Scribd.
- Growing Quality Crystals - MIT Department of Chemistry.
- Principles of Crystal Nucleation and Growth.
- Growing Crystals | Research Starters - EBSCO.
- Guide for crystallization.
- Guide for crystallization.
Sources
- 1. syrris.com [syrris.com]
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 4. eps.mcgill.ca [eps.mcgill.ca]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. unifr.ch [unifr.ch]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Growing Crystals | Research Starters | EBSCO Research [ebsco.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to diagnose problems and implement robust solutions.
The synthesis of this molecule is typically achieved via a two-step process:
-
N-Alkylation: A nucleophilic substitution (SN2) reaction between 4-chloro-5-methyl-1H-pyrazole and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).
-
Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.
Low yield can arise from inefficiencies or side reactions in either of these stages, as well as during the crucial work-up and purification phases. This guide is structured to address problems in a logical, sequential order.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Section 1: Troubleshooting the N-Alkylation Step
The alkylation of the pyrazole nitrogen is often the most critical step for maximizing yield. Issues at this stage typically manifest as either low conversion of starting materials or the formation of undesired side products.
FAQ 1: My alkylation reaction has stalled, showing low consumption of the starting pyrazole on TLC. What are the likely causes?
Plausible Causes & Solutions
-
Insufficiently Strong Base: The pyrazole N-H proton is acidic, but it requires a sufficiently strong base for complete deprotonation to generate the nucleophilic pyrazole anion[1]. A weak base like triethylamine or potassium carbonate may result in a low concentration of the active nucleophile.
-
Diagnostic: Review the pKa of your base relative to the pyrazole.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the pyrazole, driving the reaction forward.
-
-
Inappropriate Solvent Choice: The SN2 reaction is highly sensitive to the solvent.[2][3]
-
Diagnostic: Are you using a protic solvent (e.g., ethanol, water) or a nonpolar solvent (e.g., toluene, hexane)? Protic solvents can solvate and deactivate the pyrazole anion through hydrogen bonding, while nonpolar solvents may not adequately dissolve the reactants.
-
Solution: Employ a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the counter-ion (e.g., Na+) while leaving the pyrazole anion "naked" and highly nucleophilic, thus accelerating the reaction rate.[3]
-
-
Poor Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group.[2]
-
Diagnostic: Are you using ethyl 2-chloropropanoate? Chloride is a less effective leaving group than bromide or iodide.
-
Solution: For optimal reactivity, use ethyl 2-bromopropanoate. If the reaction is still sluggish, ethyl 2-iodopropanoate will be even more reactive, though it is less stable and more expensive.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the pyrazole, driving the equilibrium towards the product. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic nature enhances nucleophilicity of the pyrazole anion.[3] |
| Electrophile | Ethyl 2-bromopropanoate | Bromide is a good leaving group, offering a balance of reactivity and stability.[2] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for the deprotonation (addition of pyrazole to NaH slurry) to control exotherm, then allow to warm to RT for the substitution. |
FAQ 2: My crude reaction mixture shows multiple product spots on TLC/LC-MS. What is the most probable side product?
Plausible Cause & Solutions
-
Formation of N-2 Regioisomer: This is the most common and challenging side reaction. 4-chloro-5-methyl-1H-pyrazole has two nitrogen atoms (N-1 and N-2) that can act as nucleophiles. While the C-5 methyl group provides some steric hindrance to favor alkylation at the N-1 position, attack at N-2 can still occur, leading to the formation of the undesired 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid isomer.[1]
Caption: Regioisomeric products from the N-alkylation of 4-chloro-5-methyl-1H-pyrazole.
-
Diagnostic: The most reliable method to confirm the presence of regioisomers is by ¹H NMR of the crude product. The chemical shift of the pyrazole ring proton (at C-3) and the propanoic acid methine proton will be distinct for each isomer. Careful analysis of LC-MS data may also reveal two products with identical mass.
-
Solution:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the regioselectivity of the reaction. Try running the substitution step at 0 °C.
-
Purification: If isomer formation is unavoidable, the most practical solution is careful purification of the ethyl ester intermediate by column chromatography on silica gel. The polarity difference between the two isomers is often sufficient to allow for separation. Attempting to separate the final carboxylic acids is generally more difficult.
-
Section 2: Troubleshooting the Ester Hydrolysis (Saponification) Step
This step converts the intermediate ester into the final carboxylic acid. While generally robust, incomplete reactions or product degradation can occur.
FAQ 3: After the hydrolysis step, I still see a significant amount of the starting ester in my crude product. How can I drive the reaction to completion?
Plausible Causes & Solutions
-
Insufficient Hydrolysis Reagent: Saponification is a stoichiometric reaction. Using only one equivalent of base (e.g., NaOH, LiOH) may not be enough to ensure complete conversion, especially if any acidic impurities are present.
-
Diagnostic: TLC or LC-MS analysis clearly showing both ester and acid product.
-
Solution: Use a moderate excess of the base. 1.5 to 2.0 equivalents of lithium hydroxide (LiOH) is recommended. LiOH is often preferred over NaOH or KOH due to the better solubility of lithium carboxylates in mixed aqueous/organic solvent systems.
-
-
Inadequate Reaction Time or Temperature: Ester hydrolysis can be slow at room temperature.
-
Diagnostic: Monitor the reaction progress over time using TLC. If the reaction stalls, time and temperature are likely factors.
-
Solution: Gently heat the reaction mixture to 40-50 °C. This typically accelerates the hydrolysis significantly without causing degradation. Ensure the reaction is allowed to stir for several hours or until TLC analysis shows complete consumption of the ester.
-
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.
-
Solution: A mixture of solvents is essential. A common and effective system is a 2:1 or 3:1 mixture of tetrahydrofuran (THF) and water. The THF ensures the organic ester is soluble, while the water dissolves the hydroxide base, allowing the reaction to proceed smoothly in a single phase.
-
Section 3: Troubleshooting Product Work-up and Purification
A significant amount of product can be lost during the transition from the reaction mixture to the final, pure solid.
FAQ 4: My overall yield is very low, but the crude NMRs for both steps looked clean. Where am I losing my product?
Plausible Causes & Solutions
-
Improper pH during Acidification and Extraction: This is a very common source of yield loss for carboxylic acid products. After hydrolysis, the product exists as a water-soluble carboxylate salt. To extract it into an organic solvent (like ethyl acetate or dichloromethane), it must be protonated back to the neutral carboxylic acid.
-
Diagnostic: After acidifying the aqueous layer and performing the extraction, test the pH of the remaining aqueous layer. If it is pH 4 or higher, a significant amount of your product likely remains in the aqueous phase as the salt.
-
Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add a strong acid, such as 2M HCl, while stirring until the pH is robustly acidic (pH 1-2). Confirm with pH paper. Only at this low pH will the carboxylate be fully protonated, rendering it soluble in the organic extraction solvent. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery.
-
-
Difficult Crystallization: The final product may not crystallize easily, sometimes remaining as a thick oil or "goo."
-
Diagnostic: After evaporating the solvent post-extraction, the product fails to solidify.
-
Solution:
-
Solvent Trituration: Try adding a nonpolar solvent in which the product is insoluble, such as hexane or a mixture of hexane and ethyl acetate. Stirring or scratching the flask with a glass rod can induce crystallization.
-
Recrystallization: If a solid is obtained but appears impure, recrystallize from a suitable solvent system. A good starting point would be dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed, then allowing it to cool slowly.
-
Purification via Salt Formation: If all else fails, the product can be purified by dissolving it in a solvent, forming a salt with a suitable base, crystallizing the salt, and then re-acidifying to recover the pure acid.[4]
-
-
Experimental Protocols
Protocol 1: Optimized N-Alkylation
-
Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-5-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add ethyl 2-bromopropanoate (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once complete, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution.
-
Proceed with aqueous work-up and extraction with ethyl acetate.
Protocol 2: Robust Ester Hydrolysis and Work-Up
-
Dissolve the crude ethyl ester intermediate in a mixture of THF and water (3:1 v/v).
-
Add solid lithium hydroxide monohydrate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature or warm to 40 °C, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify with 2M HCl to pH 1-2 (check with pH paper). A precipitate may form.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Nucleophilic Substitution Reactions. Course Material. [Link]
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Lumen Learning. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
This compound. PubChem. [Link]
-
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. PubChem. [Link]
- Method for purifying pyrazoles.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the N-alkylation of pyrazoles, providing insights into the underlying principles that govern this reaction.
Q1: What are the primary challenges encountered during the N-alkylation of pyrazoles?
A1: The two most significant challenges in the N-alkylation of unsymmetrical pyrazoles are controlling regioselectivity and achieving high reaction yields.[1][2] The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2) with similar electronic properties, both of which can act as nucleophiles.[2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][2][3] Low yields can stem from a variety of factors including incomplete deprotonation, insufficiently reactive alkylating agents, or the occurrence of side reactions.[1][2]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity?
A2: The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4] Therefore, bulky substituents on the pyrazole ring (at C3 or C5) or a bulky alkylating agent can be used to direct the alkylation to the more accessible nitrogen.[2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]
-
Reaction Conditions: The choice of base, solvent, and any associated counter-ions can dramatically influence and even reverse the regioselectivity.[2][3] For instance, certain base-solvent combinations are known to favor N1-alkylation.[2]
-
Alkylating Agent: The structure of the electrophile is critical. Specialized reagents, such as sterically demanding α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high regioselectivity.[2][4][5]
-
Catalysis: The use of specific catalysts, like magnesium-based Lewis acids, can be employed to selectively direct the alkylation towards the N2 position.[2][6]
Q3: What are considered standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A robust starting point for base-mediated N-alkylation is the use of a carbonate base in a polar aprotic solvent. A commonly successful combination is potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[1][7] Another widely used and effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[1][2] Reactions are typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[1]
Q4: Can N-alkylation be performed under acidic conditions?
A4: Yes, N-alkylation of pyrazoles can be achieved under acidic conditions, providing an alternative to base-mediated methods that might be unsuitable for base-sensitive substrates.[4][8] A notable method involves the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[4][8] This approach is particularly effective for generating N-alkyl pyrazoles with benzylic, phenethyl, and benzhydryl groups.[4]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Formation | 1. Incomplete deprotonation of the pyrazole. 2. The alkylating agent is not sufficiently reactive. 3. Side reactions are consuming starting materials or product. 4. Reaction time or temperature is insufficient. | 1. Use a stronger base: If using a carbonate base (e.g., K₂CO₃), consider switching to a hydride base like sodium hydride (NaH).[2] 2. Increase electrophilicity: If using an alkyl chloride, try the corresponding bromide or iodide, which are better leaving groups. 3. Optimize reaction conditions: Lowering the temperature may minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents. 4. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gradually increase the temperature. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Steric hindrance at the N1 and N2 positions is comparable. 2. The chosen reaction conditions do not favor one isomer over the other. 3. The alkylating agent is too small and non-discriminating. | 1. Modify the pyrazole substrate: If possible, introduce a bulky protecting group at the C3 or C5 position to direct alkylation to the desired nitrogen. 2. Systematically vary reaction conditions: Screen different base-solvent combinations. For example, NaH in THF or K₂CO₃ in DMSO often favors N1-alkylation.[1][2] The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE), has also been shown to improve regioselectivity. 3. Employ a bulkier alkylating agent: Using a sterically demanding alkylating agent can significantly enhance selectivity for the less hindered nitrogen.[2][5] 4. Consider Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving high yields and, in some cases, improved selectivity, often under solvent-free conditions.[1][9][10] |
| Formation of Dialkylated Product | 1. An excess of the alkylating agent is used. 2. The mono-alkylated pyrazole is more nucleophilic than the starting pyrazole. | 1. Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry, using 1.0-1.1 equivalents of the alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and minimize over-alkylation. |
| Difficulty in Product Purification | 1. The regioisomers are difficult to separate by column chromatography. 2. The product is basic and adheres to the silica gel column. 3. The product is highly polar or non-polar. | 1. Attempt recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for separating isomers.[11] 2. Acid-base extraction: Utilize the basicity of the pyrazole product to perform an acid-base extraction to separate it from non-basic impurities.[11] 3. Deactivate the silica gel: When using column chromatography, pre-treating the silica gel with a small amount of triethylamine or ammonia in the eluent can prevent the product from sticking to the column.[11] 4. Consider alternative stationary phases: If silica gel is ineffective, consider using neutral alumina for chromatography.[11] |
Visualizing the Reaction Landscape
To provide a clearer understanding of the factors at play, the following diagrams illustrate the key decision-making processes in optimizing pyrazole N-alkylation.
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Experimental Protocols
The following are representative protocols that serve as a starting point for your experiments.
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF [2]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to reflux as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC) without Solvent [10]
-
Reaction Setup: In a round-bottom flask, combine the pyrazole (1.0 eq), the appropriate alkyl halide (1.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~3 mol%).
-
Base Addition: Add a powdered base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (a slight excess).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or gentle heating). The absence of a solvent often leads to a heterogeneous mixture.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, add water and an organic solvent to dissolve the mixture.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and concentrate. The crude product can then be purified, often by distillation or column chromatography.
References
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Diez-Barra, E., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Available at: [Link]
-
Norman, N. J., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 24(31), 5775–5779. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10749–10762. Available at: [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122. Available at: [Link]
-
ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]
-
Reddit. (2023). N-methylation of pyrazole. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
-
Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(7), 2501–2508. Available at: [Link]
-
SlideShare. (n.d.). Pyrazole. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(7), 4493–4501. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Schmidt, S., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(41), 18038-18044. Available at: [Link]
-
Gryko, D., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(21), 13546–13557. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind common pitfalls and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Section 1: Synthetic Overview & Key Challenges
The synthesis of this compound is typically achieved through a sequence involving the N-alkylation of a pre-formed 4-chloro-5-methyl-1H-pyrazole core, followed by ester hydrolysis. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and potential degradation pathways.
The generalized synthetic route is outlined below:
Caption: General two-step synthesis of the target acid.
The most significant challenge in this synthesis is controlling the regioselectivity during the N-alkylation step (Step 1), which frequently yields a mixture of N1 and N2 isomers. Subsequent sections will address this and other potential side reactions in a question-and-answer format.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, organized by reaction step.
Part A: N-Alkylation of 4-chloro-5-methyl-1H-pyrazole
The alkylation of an unsymmetrical pyrazole is the most critical and often problematic step. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competition.
Q1: My alkylation reaction produced a mixture of two major products that are very difficult to separate. What are these compounds and why did this happen?
A: You have most likely formed a mixture of the desired N1-alkylated regioisomer and the undesired N2-alkylated regioisomer. This is a classic problem in pyrazole chemistry.[1]
-
N1 Isomer (Desired): 2-(4-chloro-5-methyl-1H-pyrazol-1-yl )propanoate
-
N2 Isomer (Side Product): 2-(4-chloro-3-methyl-1H-pyrazol-1-yl )propanoate
The formation of these two isomers occurs because the alkylating agent (e.g., ethyl 2-bromopropanoate) can attack either of the two ring nitrogens. The ratio of these products is dictated by a delicate balance of steric and electronic factors.[2] In your starting material, 4-chloro-5-methyl-1H-pyrazole, the methyl group at the C5 position creates steric hindrance around the adjacent N1 nitrogen, potentially favoring alkylation at the less hindered N2 position.[2][3]
Caption: Competing N1 vs. N2 alkylation pathways.
Q2: How can I control the reaction to selectively synthesize the desired N1-alkylated isomer?
A: Achieving high regioselectivity is possible by carefully tuning the reaction conditions. The choice of base, solvent, and temperature are critical levers. Generally, conditions that favor thermodynamic control or are influenced by cation chelation can steer the reaction towards the desired product.[1]
Here is a summary of parameters to optimize:
| Parameter | Observation / Problem | Probable Cause & Rationale | Recommended Solution & Protocol |
| Base | High proportion of undesired N2 isomer. | Weak bases (e.g., K₂CO₃) can lead to a mixture under kinetic control, where the less hindered N2 position reacts faster. Stronger, non-coordinating bases may also favor the kinetic product. | Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH). The small Na⁺ or K⁺ cation can coordinate with the pyrazole anion, and the reaction proceeds under conditions that may favor the thermodynamically more stable product. Cesium Carbonate (Cs₂CO₃) is also an excellent choice, as the large, soft Cs⁺ cation is known to direct alkylation in heterocyclic systems. |
| Solvent | Poor selectivity in polar aprotic solvents like acetonitrile. | The solvent polarity and its ability to solvate the cation of the base play a crucial role. Non-coordinating solvents can enhance the effect of the base's counter-ion. | Use a less polar, non-coordinating solvent like Tetrahydrofuran (THF) or Dioxane, especially when using hydride bases. When using carbonate bases, Dimethylformamide (DMF) is common, but careful temperature control is necessary. |
| Temperature | Reaction is fast but unselective at room temperature or higher. | Higher temperatures provide more energy to overcome the activation barrier for both reaction pathways, reducing selectivity (kinetic control). | Run the reaction at a lower temperature. Start by deprotonating the pyrazole at 0 °C, then add the alkylating agent and allow the reaction to slowly warm to room temperature. This often favors the formation of the thermodynamically more stable isomer. |
| Alkylating Agent | Reaction is slow or unselective. | The leaving group's ability and the electrophile's steric bulk matter. Bromides are generally more reactive than chlorides. | Ethyl 2-bromopropanoate is a standard and effective choice. If selectivity remains an issue, using a bulkier ester group on the propanoate (e.g., tert-butyl) could potentially increase steric differentiation between the N1 and N2 positions, though this adds a deprotection step later. |
Q3: I'm seeing a small amount of a third, highly polar product by TLC. What could it be?
A: While less common, you may be observing the formation of a dialkylated pyrazolium salt. This occurs if a second molecule of the alkylating agent attacks the already N-alkylated pyrazole product. This side reaction is more likely if you use a large excess of the electrophile or run the reaction for an extended period at high temperatures. To mitigate this, use a stoichiometry of approximately 1.0 to 1.1 equivalents of the alkylating agent relative to the pyrazole.
Part B: Saponification (Ester Hydrolysis)
The final step is the conversion of the propanoate ester to the target carboxylic acid.
Q1: My hydrolysis reaction is very slow, or the yield is low after workup. What's causing this?
A: Incomplete hydrolysis is a common issue, often due to suboptimal conditions.
-
Insufficient Base/Water: Saponification is a stoichiometric reaction. Ensure you are using at least 1.5-2.0 equivalents of base (e.g., LiOH, NaOH) to drive the reaction to completion. The presence of sufficient water is also critical for the hydrolysis mechanism.
-
Phase Transfer Issues: If you are using a water-immiscible solvent like THF, the reaction can be slow due to poor mixing between the aqueous base and the organic ester. Vigorous stirring is essential. Using a co-solvent like methanol can improve miscibility and accelerate the reaction.
-
Workup Losses: The product is a carboxylic acid, which can form a salt (carboxylate). During aqueous workup, you must carefully acidify the solution (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate and allow for extraction into an organic solvent like ethyl acetate. Failure to sufficiently acidify will leave your product in the aqueous layer, leading to low isolated yields.
Q2: After acidification and extraction, my NMR shows impurities, and I suspect the product has degraded. How can this be avoided?
A: Product degradation can occur under harsh hydrolysis conditions.
-
Decarboxylation: While not highly prone to it, heating the acidic product for extended periods can potentially lead to some decarboxylation. It is best to perform the hydrolysis at or slightly above room temperature (e.g., 20-40 °C) and avoid high temperatures during workup.
-
Ring Opening/Side Reactions: Extremely strong basic conditions combined with high heat can, in rare cases, lead to degradation of the heterocyclic ring. Stick to standard, milder conditions (e.g., LiOH in THF/H₂O at room temperature) and monitor the reaction by TLC or LCMS to avoid prolonged reaction times.
Section 3: Recommended Experimental Protocols
This section provides a validated starting point for the key synthetic steps.
Protocol 1: Regioselective N-Alkylation
This protocol is optimized to favor the formation of the desired N1-isomer.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-5-methyl-1H-pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting slurry at 0 °C for 30-45 minutes. You should observe gas evolution (H₂).
-
Alkylation: Add ethyl 2-bromopropanoate (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LCMS (typically complete within 2-4 hours).
-
Quench & Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes).
Protocol 2: Ester Hydrolysis
-
Dissolution: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LCMS until all the starting ester has been consumed (typically 3-6 hours).
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 1M HCl dropwise with stirring until the pH of the solution is ~2-3. A white precipitate of the product should form.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
Section 4: Purification and Characterization Insights
Q: How can I confirm I have the correct N1 isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
1D ¹H NMR: The chemical shifts of the pyrazole ring proton (at C3) and the methyl group (at C5) will differ between the two isomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment. For the desired N1-isomer, you will observe a spatial correlation (a NOESY cross-peak) between the protons of the C5-methyl group and the α-proton of the propanoic acid side chain. This correlation is absent in the N2-isomer.
Q: My reaction still produced a 9:1 mixture of isomers. Is column chromatography the only way to separate them?
A: While chromatography is effective, you can also explore purification via crystallization. The final carboxylic acid product is often a crystalline solid. By screening different solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol), you may find conditions where the desired N1 isomer selectively crystallizes, leaving the N2 isomer in the mother liquor. A patent suggests that forming acid addition salts with mineral or organic acids can be an effective method for purifying pyrazoles via crystallization.[4]
References
- Vertex AI Search, synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Accessed 17 Jan 2026.
- National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Accessed 17 Jan 2026.
- Organic Syntheses. 4 - Organic Syntheses Procedure. Accessed 17 Jan 2026.
- Angewandte Chemie International Edition. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Accessed 17 Jan 2026.
- Chemical Synthesis Database. 4-chloro-1-methyl-1H-pyrazole. Accessed 17 Jan 2026.
- BenchChem. Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Accessed 17 Jan 2026.
- PubChem. This compound. Accessed 17 Jan 2026.
- MDPI.
- Google Patents.
- Chemistry World. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Accessed 17 Jan 2026.
- PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Accessed 17 Jan 2026.
- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Accessed 17 Jan 2026.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed 17 Jan 2026.
- Organic Chemistry Portal. Pyrazole synthesis. Accessed 17 Jan 2026.
-
MDPI. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][5][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Accessed 17 Jan 2026.
- PubChem. 2-(4-Chloro-1-methylpyrazol-5-yl)propanoic acid. Accessed 17 Jan 2026.
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). Accessed 17 Jan 2026.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed 17 Jan 2026.
- Royal Society of Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Accessed 17 Jan 2026.
- MDPI.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Accessed 17 Jan 2026.
- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Accessed 17 Jan 2026.
- MDPI. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Accessed 17 Jan 2026.
- National Institutes of Health (NIH). (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl). Accessed 17 Jan 2026.
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Accessed 17 Jan 2026.
- Scribd. EJMC 2013 Pyrazole Review. Accessed 17 Jan 2026.
- Google Patents. US6407259B1 - Process for the preparation of pyrazoles. Accessed 17 Jan 2026.
- SciSpace. Studies on Pyrazolones. IX.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Accessed 17 Jan 2026.
- ResearchGate. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Accessed 17 Jan 2026.
- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Accessed 17 Jan 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Strategies for Improving the Purity of Synthesized Pyrazole Compounds
Welcome to the technical support center dedicated to enhancing the purity of synthesized pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this critical heterocyclic scaffold. Pyrazoles are foundational components in numerous pharmaceuticals and agrochemicals, making their purity paramount for reliable downstream applications and regulatory compliance.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the causality behind common purification hurdles and offer field-proven strategies to overcome them, ensuring your experimental work is both efficient and successful.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of crude pyrazole products.
Q1: My crude pyrazole product is an intense yellow or reddish-brown color. What is the likely cause and how can I remove it?
A1: Discoloration in pyrazole synthesis is a frequent observation, often stemming from side reactions involving the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation to form highly colored impurities.[1][2]
-
Initial Mitigation: The first line of defense is an aqueous workup. If your pyrazole is sufficiently stable, washing the organic layer with a mild acidic solution (e.g., dilute HCl or NH₄Cl) can remove unreacted hydrazine and basic impurities by converting them into water-soluble salts.[1]
-
Decolorization Techniques:
-
Activated Charcoal: Treatment of the crude product solution with activated charcoal is a classic and effective method. The charcoal adsorbs the colored, often large, planar impurity molecules. Be cautious, as it can also adsorb the desired product, potentially lowering the yield. A small test run is advisable. The charcoal is subsequently removed by hot filtration through a pad of celite.[1]
-
Recrystallization: This is often highly effective, as the colored impurities are typically present in small quantities and will remain in the mother liquor upon crystallization.[1]
-
Q2: After my reaction, TLC and NMR analysis show the presence of unreacted starting materials. What is the best way to remove them?
A2: The presence of starting materials indicates an incomplete reaction.[1] While optimizing reaction conditions (increasing time, temperature, or adjusting stoichiometry) is the best primary solution, purification can effectively remove these contaminants.[1][3]
-
Unreacted Hydrazine: Hydrazines are basic. During the workup, an acidic wash will protonate the hydrazine, forming a water-soluble salt that partitions into the aqueous layer, efficiently removing it from your organic phase.[1]
-
Unreacted 1,3-Dicarbonyl Compound: These compounds are typically less polar than the resulting pyrazole but more polar than some side products. They can often be separated using silica gel column chromatography.[1] If the dicarbonyl possesses an acidic proton (e.g., the methylene between the carbonyls), it can sometimes be removed with a mild basic wash (e.g., aq. NaHCO₃), but care must be taken not to affect the pyrazole product.
Q3: What are the most common structural byproducts I should anticipate in a Knorr-type pyrazole synthesis?
A3: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl with a hydrazine, is robust but can lead to several predictable byproducts.[1][4]
-
Regioisomers: This is the most common and challenging issue when using an unsymmetrical 1,3-dicarbonyl compound. Two different pyrazole isomers can form, and their similar physical properties make separation difficult.[1][5]
-
Pyrazoline Intermediates: Incomplete aromatization or oxidation can leave pyrazoline intermediates as byproducts.[1][5] These are often less stable and may be converted to the pyrazole under different reaction conditions or during purification.
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to more complex impurities.[1][6]
Q4: How do I choose the best primary purification method: recrystallization, column chromatography, or acid-base extraction?
A4: The optimal method depends on the nature of your product and the impurities present. A logical decision-making process can save significant time and material.
Troubleshooting Guides
This section provides systematic approaches to resolving more complex purification challenges.
Guide 1: The Challenge of Separating Regioisomers
The formation of regioisomers is a persistent problem when using unsymmetrical dicarbonyls. Their separation is non-trivial due to nearly identical physical properties.[5]
-
Symptoms:
-
Causative Pathway: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different cyclization pathways.
Caption: Formation of regioisomers from unsymmetrical starting materials. -
Resolution Strategies:
-
Optimized Column Chromatography: This is the most common approach.[5]
-
Solvent System: Use a shallow solvent gradient and test multiple solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to maximize the difference in Rf.
-
Stationary Phase: Pyrazoles are basic and can interact strongly with acidic silica gel, causing streaking and poor separation. Deactivating the silica gel by preparing the slurry with 0.5-1% triethylamine in the eluent can significantly improve resolution.[5][7] Alternatively, using a neutral stationary phase like alumina can be beneficial.[5]
-
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[8] It requires careful experimentation with various solvents and is often an iterative process.
-
Salt Formation & Crystallization: Exploit the basicity of the pyrazole nitrogens.[5] Treat the isomeric mixture with a specific amount (e.g., 0.8-1.0 equivalents) of an acid (like HCl, H₂SO₄, or an organic acid). The resulting salts may have dramatically different crystallization properties, allowing one isomer's salt to selectively precipitate.[9][10] The free base can then be recovered by neutralization.[5]
-
Guide 2: Managing Poorly Soluble Pyrazole Derivatives
Some pyrazole compounds, particularly those with planar aromatic substituents, may exhibit very low solubility in common organic solvents, complicating purification.
-
Symptoms:
-
Compound fails to dissolve in common solvents for recrystallization or loading onto a chromatography column.
-
Precipitation occurs on the column during a run.
-
-
Resolution Strategies:
-
Hot Filtration: If impurities are soluble in a specific solvent while the desired product is not, you can suspend the crude material in the hot solvent, then filter it. The insoluble, purified product is collected on the filter paper.
-
Solid Adsorption for Chromatography: Dissolve the poorly soluble compound in a minimal amount of a very strong, polar solvent (e.g., DMF or DMSO).[8] Add this solution dropwise to a portion of silica gel, then remove the strong solvent under a high vacuum. The resulting dry, impregnated silica can then be loaded onto the top of the column.[8]
-
Trituration: Suspend the crude solid in a solvent where the impurities are soluble but the product is not. Stir or sonicate the suspension vigorously. The impurities will be washed into the solvent. Filter to collect the purified solid. This is effectively a "non-dissolving" recrystallization.
-
Data Presentation
Effective purification relies on understanding the properties of the compound and the effectiveness of different methods.
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis [1]
| Purification Method | Purity of Final Product (by LCMS) | Yield (%) | Key Impurities Removed |
| None (Crude Product) | 75% | 100% | N/A |
| Recrystallization (Ethanol/Water) | 98% | 85% | Colored impurities, minor regioisomer |
| Column Chromatography (Silica Gel) | >99% | 70% | Both regioisomers, unreacted dicarbonyl |
| Acid-Base Extraction | 95% | 90% | Unreacted hydrazine, non-basic impurities |
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent / System | Polarity | Boiling Point (°C) | Notes |
| Ethanol / Water | Polar | 78-100 | Excellent for many pyrazoles; dissolve in hot ethanol, add hot water until cloudy.[7][11] |
| Ethyl Acetate / Hexanes | Medium-Low | 69-77 | Good for less polar pyrazoles. |
| Isopropanol | Polar | 82 | A good single-solvent option.[7] |
| Toluene | Non-polar | 111 | Useful for pyrazoles with aromatic substituents. |
| Acetonitrile | Polar | 82 | Can be effective for moderately polar compounds. |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key purification techniques tailored for pyrazole compounds.
Protocol 1: Optimized Recrystallization from a Two-Solvent System (Ethanol/Water)
Objective: To purify a solid pyrazole derivative by removing impurities that have different solubility profiles.
Materials: Crude pyrazole solid, Ethanol (reagent grade), Deionized Water, Erlenmeyer flasks, hot plate, Buchner funnel, filter paper.
Procedure:
-
Place the crude pyrazole solid into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely. Keep the solution at a gentle boil.
-
Slowly add hot water dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.[7]
-
Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under a vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase
Objective: To purify a pyrazole compound, particularly when separating from isomers or closely related impurities.[8]
Materials: Crude pyrazole, Silica gel (230-400 mesh), Eluent (e.g., hexane/ethyl acetate), Triethylamine (Et₃N), Chromatography column, Sand, Collection tubes.
Procedure:
-
Eluent Preparation: Prepare the desired eluent system. Add triethylamine to the eluent to a final concentration of 0.5% (v/v). This will serve as the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the Et₃N-containing eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude pyrazole in a minimum amount of the eluent or a slightly stronger solvent. If solubility is an issue, use the solid adsorption method described in Guide 2. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.
Protocol 3: Purification via Acid-Base Extraction
Objective: To separate a basic pyrazole from neutral or acidic impurities.[12][13]
Materials: Crude pyrazole mixture, Diethyl ether (or other suitable organic solvent), 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH), Saturated sodium bicarbonate solution, Separatory funnel.
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated pyrazole salt will be in the lower aqueous layer. The neutral/acidic impurities will remain in the upper organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
To recover the pyrazole, cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper).
-
The neutral pyrazole should precipitate out of the solution. If it oils out, extract it back into a fresh portion of the organic solvent.
-
Collect the precipitated solid by vacuum filtration or, if extracted, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
References
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Chem.ucla.edu. (n.d.). Acid-Base Extraction.
- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- YouTube. (2019). synthesis of pyrazoles.
- PMC - NIH. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- Wikipedia. (n.d.). Acid-base extraction.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- YouTube. (2020). Acid-Base Extractions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Solubility Issues of Pyrazole Derivatives in Assays
Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming one of the most persistent challenges in drug discovery and chemical biology: the poor aqueous solubility of pyrazole derivatives in experimental assays. The unique physicochemical properties of the pyrazole core, while beneficial for therapeutic activity, often lead to compound precipitation, inconsistent data, and misinterpreted structure-activity relationships (SAR).[1][2]
This document moves beyond simple protocols to provide a framework for rationally diagnosing and solving these solubility-related roadblocks. We will explore the underlying causes of poor solubility and equip you with a multi-faceted toolkit of field-proven strategies to ensure your compounds remain in solution, generating reliable and reproducible data.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the specific issues you are likely encountering at the bench.
Q1: My pyrazole derivative, which dissolves perfectly in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?
A1: This is the most common manifestation of poor aqueous solubility, often termed "fall-out" or "crashing out."[3][4] You have created a supersaturated aqueous solution by introducing the compound from a highly solubilizing organic solvent (DMSO) into a medium where its intrinsic solubility is very low. The compound rapidly comes out of solution.[5][6]
Immediate Corrective Actions:
-
Reduce Final DMSO Concentration: The first and most critical step is to ensure your final DMSO concentration is as low as possible, ideally ≤0.5%, and never exceeding 1% unless you have validated that your assay is insensitive to higher concentrations.[7] High DMSO levels can be directly toxic to cells or inhibit enzyme activity.[7]
-
Lower the Compound Concentration: Test if the precipitation is concentration-dependent. Your target concentration may simply be above the compound's solubility limit in the final assay buffer.[3]
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. This shock can induce rapid precipitation.[6] Instead, perform a serial dilution in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[7]
If these initial steps fail, you must move to formulation-based strategies. The following workflow provides a logical path for selecting an appropriate method.
Caption: A decision tree for troubleshooting pyrazole derivative solubility.
Q2: My assay results are highly variable, especially at higher concentrations. Could this be a hidden solubility issue?
A2: Absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit. Even if you don't see visible precipitation, microscopic particles or aggregates may be forming. This leads to several problems:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is lower and more variable than you assume.[5]
-
Non-Specific Activity: Compound aggregates can act as non-specific inhibitors of enzymes or cause other assay artifacts, leading to false positives.
-
Poor Reproducibility: The degree of aggregation can vary between wells, plates, and experimental days, destroying the reproducibility of your dose-response curves.
Diagnostic Action: Perform a simple visual inspection. After preparing your compound in the final assay buffer, transfer it to a clear microplate and let it sit for the duration of your assay. Check for cloudiness or precipitate against a dark background, both at the beginning and end of the incubation period.
Q3: How do I choose between co-solvents, cyclodextrins, and surfactants?
A3: The choice depends on the compound's properties and the assay's sensitivity.
-
Start with Co-solvents: This is often the simplest approach. Co-solvents like polyethylene glycol (PEG) or propylene glycol work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[8] They are best for moderately insoluble compounds. However, you must always run a vehicle control to ensure the co-solvent itself doesn't impact your biological target.[7][9]
-
Use Cyclodextrins for "Difficult" Compounds: Cyclodextrins are highly effective for very hydrophobic molecules.[10][11] They act as molecular cages, encapsulating the pyrazole derivative in their hydrophobic core while their hydrophilic exterior ensures water solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for cell-based assays.[14]
-
Use Surfactants as a Last Resort: Surfactants like Tween-80 or Polysorbate 80 form micelles that can solubilize compounds.[15][16] However, they are more likely to interfere with biological assays, especially those involving proteins or cell membranes, and should be used with caution and rigorous controls.[17]
Frequently Asked Questions (FAQs)
Q: Why are many pyrazole derivatives poorly soluble in water?
A: The issue stems from their physicochemical properties. The pyrazole ring itself is planar and aromatic, which can lead to strong intermolecular interactions and high crystal lattice energy—meaning it takes a lot of energy to break the solid crystal apart and dissolve it.[18] Furthermore, substituents added to the pyrazole core to enhance biological activity are often lipophilic (hydrophobic), which inherently decreases solubility in aqueous buffers.[8][19]
Q: What are cyclodextrins and how do they work?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their interior cavity is hydrophobic, while the outer surface is hydrophilic.[13] A poorly water-soluble drug, like a pyrazole derivative, can fit into this hydrophobic cavity, forming an "inclusion complex."[10][12][20] This complex effectively shields the hydrophobic drug from the water, and the complex as a whole is water-soluble due to the CD's hydrophilic exterior.[10]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q: Are there any general "rules of thumb" for starting concentrations of these solubilizing agents?
A: Yes, here are some empirically derived starting points. Remember to always optimize for your specific compound and assay.
| Agent Type | Example | Typical Starting Concentration (in final assay volume) | Key Considerations |
| Co-solvent | Polyethylene Glycol 400 (PEG400) | 1-5% (v/v) | Can affect protein stability at high concentrations.[14] |
| Propylene Glycol (PG) | 1-5% (v/v) | Generally well-tolerated in many assays.[14] | |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.5-2% (w/v) | Very effective; low toxicity in cell-based assays.[14] |
| Surfactant | Tween-80 (Polysorbate 80) | 0.01-0.1% (v/v) | Use with caution; potential for assay interference.[14][15] |
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol provides a method to test the efficacy of different co-solvents while simultaneously checking for assay interference.
Objective: To identify a co-solvent and concentration that solubilizes the pyrazole derivative without perturbing the assay.
Materials:
-
Pyrazole derivative stock (e.g., 10 mM in 100% DMSO)
-
Co-solvents: PEG400, Propylene Glycol, Glycerol
-
Aqueous assay buffer
-
Assay components (enzyme, cells, substrates, etc.)
-
Microplates (clear for solubility check, assay-specific for testing)
Procedure:
-
Vehicle Control Preparation: Prepare a matrix of vehicle controls. In your assay buffer, create solutions containing 1%, 2%, 5%, and 10% of each co-solvent (PEG400, PG, Glycerol). Also include a buffer control with the equivalent final percentage of DMSO that your compound stock will introduce (e.g., 0.5%).
-
Assay Interference Test: Run your standard assay using the vehicle controls from Step 1 in place of the compound. Compare the signal from the co-solvent wells to the DMSO-only control. Any significant deviation indicates assay interference. Select the highest concentration of each co-solvent that does not cause interference.
-
Solubility Test: Prepare your pyrazole derivative at its highest target concentration in the assay buffer containing the non-interfering concentrations of each co-solvent identified in Step 2.
-
Visual Inspection: Dispense these solutions into a clear microplate. Visually inspect for precipitation immediately and after a time period equivalent to your assay's incubation time.
-
Selection: Choose the co-solvent and concentration that keeps the compound fully dissolved without interfering with the assay.
Protocol 2: Compound Solubilization using HP-β-Cyclodextrin
This protocol describes how to prepare a compound stock solution using HP-β-CD for compounds that fail co-solvent screening.
Objective: To create a water-soluble inclusion complex of the pyrazole derivative.
Materials:
-
Pyrazole derivative (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or HEPES)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) HP-β-CD solution in your desired aqueous buffer. This will be your stock solvent. Gentle warming and vortexing may be required to fully dissolve the HP-β-CD.
-
Determine Molar Ratio: A 1:1 molar ratio of compound to cyclodextrin is a good starting point.[10][12] Calculate the amount of your pyrazole derivative needed to achieve the desired stock concentration based on this ratio in the 10% HP-β-CD solution.
-
Dissolution: Add the weighed pyrazole derivative directly to the HP-β-CD solution.
-
Facilitate Complexation: Tightly cap the vial and vortex vigorously for 15-30 minutes. If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Intermittent vortexing and incubation at room temperature (or 37°C) overnight may be required for difficult compounds.
-
Stock Solution: Once fully dissolved, this is your new aqueous stock solution. It can be further diluted in the assay buffer as needed.
-
Validation: It is crucial to include a control in your assay that contains the same final concentration of HP-β-CD but no compound, to ensure the excipient itself has no effect on the biological system.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- Li, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal Of Novel Research And Development.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- PMC - NIH. (2023). A recent overview of surfactant–drug interactions and their importance.
- PMC - NIH. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- British Journal of Pharmacy. (2022). Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media.
- PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
- Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- IRIS UniGe. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents.
- Benchchem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
- Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- ResearchGate. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?
- PMC - PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- ResearchGate. (n.d.). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative.
- World Journal of Pharmaceutical and Life Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- PubMed. (n.d.). Solubilizing steroidal drugs by β-cyclodextrin derivatives.
- MDPI. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid Solutions
This guide is intended for researchers, scientists, and drug development professionals working with 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. Here, we provide a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to assist you in designing and executing robust stability studies for solutions of this compound. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and analysis of this compound solutions.
Q1: What are the recommended solvents for preparing solutions of this compound for stability studies?
A1: The choice of solvent is critical and should be guided by the intended application. For early-stage studies, common organic solvents like acetonitrile, methanol, and ethanol are often suitable. The solubility of the related compound, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, has been measured to be 20.3 µg/mL at pH 7.4, suggesting that aqueous solubility might be limited, especially at lower pH where the carboxylic acid is protonated[1]. Therefore, co-solvents may be necessary for achieving desired concentrations in aqueous media. For formulation development, it is crucial to use solvents that are biocompatible and relevant to the final drug product.
Q2: What are the initial recommended storage conditions for solutions of this compound?
A2: For preliminary studies and to minimize degradation, it is advisable to store solutions of this compound at refrigerated temperatures (2-8 °C), protected from light. The pyrazole ring is generally stable to oxidation, but can undergo halogenation and reactions with strong acids or bases[2]. The carboxylic acid moiety can participate in esterification or amide formation. Long-term storage should be guided by data from formal stability studies as outlined by the International Council for Harmonisation (ICH) guidelines[1][3][4].
Q3: What are the first signs of degradation I should look for in my solution?
A3: Visual inspection is the first step. Look for changes in color, clarity, or the formation of precipitates. Analytically, the primary indicator of degradation is a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram (e.g., HPLC). It is also important to monitor for any shifts in pH of the solution over time.
Q4: What is a stability-indicating analytical method, and why do I need one?
A4: A stability-indicating analytical method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6] Developing such a method is a regulatory requirement and is essential for obtaining reliable stability data.[3][4]
II. Troubleshooting Guide: Designing and Executing Stability Studies
This section provides in-depth guidance and protocols for conducting stability studies in line with regulatory expectations.
A. Developing a Stability-Indicating HPLC Method
A reliable HPLC method is the cornerstone of any stability study. Here is a recommended starting point for method development for this compound.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | C18 columns are versatile and widely used for the separation of small molecules like the target compound. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA is a common mobile phase modifier that helps to achieve sharp peak shapes for acidic compounds by suppressing the ionization of silanol groups on the silica-based stationary phase. |
| Gradient | Start with a linear gradient from 5% B to 95% B over 20 minutes. | A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Starting at ambient temperature is common. Temperature can be adjusted to optimize separation. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) | The pyrazole ring contains a chromophore that should allow for UV detection. The optimal wavelength should be determined by running a UV scan of the compound. |
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
B. Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating method and understanding the intrinsic stability of the molecule.[8][9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat at 80 °C for 48 hours.
-
At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
Causality Behind Experimental Choices:
-
Acid/Base Hydrolysis: The carboxylic acid and the pyrazole ring can be susceptible to hydrolysis. The use of acid and base helps to explore the pH-dependent stability of the molecule. The pKa of the pyrazole ring is approximately 2.5, meaning it will be protonated in strongly acidic conditions, which could affect its stability[6].
-
Oxidation: The pyrazole ring can be susceptible to oxidation, although it is generally considered stable[2]. Hydrogen peroxide is a common oxidizing agent used in these studies.
-
Thermal and Photostability: These conditions mimic potential storage and handling excursions.
dot
Caption: Workflow for Forced Degradation Studies.
C. Formal (Real-Time and Accelerated) Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[3][4][7] The storage conditions are dictated by the climatic zone for which the product is intended.
Table 2: ICH Recommended Storage Conditions for Formal Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol: Formal Stability Study
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[4]
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[3]
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.
III. Troubleshooting Specific Analytical Issues
This section provides a question-and-answer guide to common problems encountered during the HPLC analysis of this compound solutions.
Q5: I see an unexpected peak in my chromatogram during a stability study. What should I do?
A5: An unexpected peak is a common occurrence. The following flowchart outlines a systematic approach to investigating its origin.
dot
Caption: Troubleshooting Unexpected HPLC Peaks.
Q6: My peak shape is poor (e.g., tailing or fronting). How can I improve it?
A6: Poor peak shape can affect the accuracy of integration and quantification.
-
Tailing peaks for an acidic compound like this can be caused by interactions with residual silanol groups on the HPLC column. Ensure the pH of your mobile phase is low enough to keep the carboxylic acid protonated (generally 2 pH units below its pKa). Increasing the concentration of the acidic modifier (e.g., TFA) can also help.
-
Fronting peaks are often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
Q7: The retention time of my main peak is shifting between injections. What could be the cause?
A7: Retention time instability can be due to several factors:
-
Inadequate column equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Fluctuations in mobile phase composition: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Pump issues: Check for leaks or pressure fluctuations in your HPLC system.
IV. References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 9(7). Retrieved from [Link]
-
Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 323. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2024, March 24). Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]
-
Unstable Small Molecule Therapeutic Analysis. (2020, March 19). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2018, October 2). Retrieved from [Link]
-
core components of analytical method validation for small molecules-an overview. (2025, August 10). Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
Sources
- 1. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijcpa.in [ijcpa.in]
- 5. 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOICACID_cas号1005650-61-2_2-(4-Chloro-5-methyl-1H-pyrazol- - CAS信息网 [cas-news.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. US10214492, Example 265 | C22H23ClN4O3S | CID 134587067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole Synthesis Technical Support Center: A Guide to Mastering Regioselectivity
A Message from Your Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we know that pyrazole synthesis, particularly the classic Knorr condensation, is a cornerstone of medicinal chemistry.[1][2] However, the seemingly straightforward reaction of a 1,3-dicarbonyl with a hydrazine often presents a formidable challenge: controlling regioselectivity.[3][4] When using unsymmetrical starting materials, the reaction can yield a mixture of regioisomers, complicating purification and compromising the yield of your target molecule.[4][5]
This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to help you understand, predict, and control the regiochemical outcome of your pyrazole synthesis. We will explore the subtle interplay of electronic effects, steric hindrance, and reaction conditions that dictate which isomer prevails.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two pyrazole regioisomers?
When an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) reacts with a substituted hydrazine, there are two distinct carbonyl groups that the hydrazine can initially attack. This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form two different pyrazole regioisomers.[4][5] The final product ratio is a direct consequence of the competition between these two reaction pathways.[3]
Q2: What is the most critical factor controlling regioselectivity in the Knorr synthesis?
While steric and electronic properties of the reactants are influential, the reaction pH is often the most powerful and easily adjustable parameter for controlling regioselectivity.[1][5] Acidic conditions can protonate a carbonyl group, making it more electrophilic. Conversely, the reaction pathway under neutral or basic conditions can be dictated by the inherent electronic differences between the two carbonyls or the nucleophilicity of the different nitrogen atoms in the hydrazine.[5]
Q3: How can I quickly determine the regiomeric ratio of my product mixture?
The most common and effective method is ¹H NMR spectroscopy . The chemical shifts of the protons on the pyrazole ring and the substituents are often distinct for each regioisomer. For unambiguous confirmation, advanced 2D NMR techniques like NOESY can show through-space correlations between substituents and specific ring protons, confirming their relative positions.[6] In cases where NMR is inconclusive, X-ray crystallography provides definitive structural proof, though it requires a suitable single crystal.[7]
Q4: Can I predict the major regioisomer before starting my experiment?
A reasonable prediction can be made by analyzing the starting materials:
-
Electronic Effects : An electron-withdrawing group (like CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][8]
-
Steric Effects : A bulky substituent on the dicarbonyl or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[1][5]
-
Hydrazine Substituents : For substituted hydrazines (R-NHNH₂), the electronic nature of the 'R' group influences the relative nucleophilicity of the two nitrogen atoms. Alkyl groups (like methyl) increase the nucleophilicity of the nitrogen they are attached to, while aryl groups decrease it, making the terminal -NH₂ group the more potent nucleophile.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: The Challenge of Unsymmetrical 1,3-Dicarbonyls
Problem: My reaction with 1-phenyl-1,3-butanedione and methylhydrazine gives a nearly 1:1 mixture of regioisomers. I need to selectively synthesize the 1,5-dimethyl-3-phenyl-1H-pyrazole isomer.
Root Cause Analysis: The core issue is the comparable reactivity of the two carbonyl groups in 1-phenyl-1,3-butanedione under neutral conditions. The phenyl-ketone is electronically different from the methyl-ketone. The initial nucleophilic attack of the hydrazine is not selective, leading to both possible intermediates and, consequently, both pyrazole products. The reaction mechanism involves initial condensation to a hydrazone, followed by intramolecular cyclization and dehydration.[2] The lack of selectivity occurs at the very first step.
Mechanistic View of Competing Pathways
Caption: Competing pathways in Knorr pyrazole synthesis.
Solutions & Protocols:
The key is to create a significant difference in the electrophilicity of the two carbonyl carbons. This can be achieved by controlling the reaction pH.
Protocol 1: pH-Controlled Synthesis to Favor a Specific Regioisomer
This protocol aims to exploit the differential reactivity of the carbonyl groups under acidic conditions.
-
Reagent Preparation:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent. The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity compared to ethanol.[10]
-
Prepare a separate solution of the substituted hydrazine (1.1 eq) in the same solvent.
-
-
pH Adjustment (Acidic Conditions):
-
To the solution of the 1,3-dicarbonyl, add a catalytic amount of a strong acid (e.g., 0.1 eq of H₂SO₄ or HCl).
-
Rationale: Under acidic conditions, the carbonyl oxygen is protonated. The carbonyl group that can better stabilize the resulting positive charge will be preferentially protonated and activated. For 1-phenyl-1,3-butanedione, the phenyl-ketone is generally more reactive toward nucleophiles under acidic catalysis.
-
-
Reaction Execution:
-
Cool the acidic dicarbonyl solution to 0 °C in an ice bath.
-
Add the hydrazine solution dropwise over 15-20 minutes with vigorous stirring. Maintaining a low temperature helps control the initial, often exothermic, condensation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting dicarbonyl.
-
-
Workup and Analysis:
-
Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the regiomeric ratio. Purify by column chromatography.
-
Expected Outcomes Summary
| Dicarbonyl Substituent (R¹) | Dicarbonyl Substituent (R³) | Hydrazine (R') | Dominant Condition | Predicted Major Isomer (N1-substituent adjacent to...) |
| Phenyl | Methyl | Methyl | Acidic | Methyl (R³) |
| Phenyl | CF₃ | Phenyl | Neutral/Basic | Phenyl (R¹) |
| t-Butyl | Methyl | Phenyl | Neutral/Basic | Methyl (R³) (Steric control) |
| Furyl | CF₃ | Methyl | HFIP Solvent | Furyl (R¹) |
This table provides generalized predictions. Experimental validation is essential.
Guide 2: Troubleshooting Workflow for Regioselectivity Issues
When faced with a regioselectivity problem, a systematic approach is crucial. This workflow guides you from initial analysis to a targeted solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Intermediates
Welcome to the Technical Support Center for the Purification of Pyrazole Intermediates. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pyrazole intermediates of high purity. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Pyrazole Purification
Pyrazole intermediates are foundational building blocks in medicinal chemistry, leading to a vast array of biologically active compounds.[1][2][3][4] However, their synthesis, often through multicomponent reactions or the classical Knorr synthesis, can yield a mixture of products, including regioisomers, unreacted starting materials, and various byproducts.[5][6] The inherent basicity of the pyrazole ring can also introduce challenges during purification, particularly with standard silica gel chromatography.[7][8] This guide will equip you with the knowledge to navigate these complexities and achieve the desired purity for your pyrazole intermediates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of pyrazole intermediates, providing quick and actionable answers.
Q1: What are the primary methods for purifying pyrazole intermediates?
A1: The most common and effective methods are:
-
Column Chromatography: Highly versatile for separating a wide range of impurities, including regioisomers.[7][8][9]
-
Recrystallization: An excellent technique for purifying solid compounds that have a moderate to high initial purity.[7][10][11]
-
Acid-Base Extraction: Exploits the basic nature of the pyrazole ring to separate it from non-basic impurities.[5][12][13]
-
Chiral Chromatography: Essential for the separation of enantiomers of chiral pyrazole intermediates.[14][15][16]
Q2: My pyrazole intermediate is degrading on the silica gel column. What can I do?
A2: The acidic nature of silica gel can lead to the degradation of sensitive pyrazole intermediates.[7][11] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a basic modifier like triethylamine (typically 0.5-1% v/v in the eluent) to neutralize the acidic silanol groups.[7][12]
-
Use an alternative stationary phase: Neutral alumina is a good alternative for basic compounds.[7][12]
-
Employ reversed-phase chromatography: Using a C18 column with a polar mobile phase (e.g., acetonitrile/water) can be a milder alternative.[7][12]
Q3: I'm observing two spots on my TLC that are very close together. How can I improve their separation?
A3: This often indicates the presence of regioisomers, which can be challenging to separate due to their similar polarities.[5] To improve separation:
-
Optimize your solvent system: Experiment with different solvent mixtures and gradients in your column chromatography. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can provide the necessary selectivity.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, try alumina or a functionalized silica gel.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[7]
Q4: My pyrazole intermediate is an oil and won't crystallize. How can I purify it?
A4: Oily products can be challenging to purify. Here are some strategies:
-
Column Chromatography: This is the most effective method for purifying oily compounds.[8]
-
High-Vacuum Drying: Ensure all residual solvent is removed, as this can prevent solidification.[8]
-
Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which it is poorly soluble.
-
Salt Formation: Convert the pyrazole into a salt by treating it with an acid. The resulting salt is often a crystalline solid that can be purified by recrystallization.[8][17]
Q5: How can I remove colored impurities from my pyrazole intermediate?
A5: Colored impurities are common in pyrazole synthesis, often arising from side reactions of hydrazine starting materials.[5] They can typically be removed by:
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your compound can adsorb the colored impurities. The charcoal is then removed by filtration through celite.[5][8][11]
-
Recrystallization: Colored impurities are often present in small amounts and will remain in the mother liquor during recrystallization.[5][8]
-
Silica Gel Plug: Passing a solution of your compound through a short plug of silica gel can retain highly polar, colored impurities.[8]
Troubleshooting Guides
This section provides a more detailed, problem-solution approach to common challenges encountered during the purification of pyrazole intermediates.
Issue 1: Low Recovery from Silica Gel Chromatography
Symptoms: The yield of the purified product is significantly lower than expected after column chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Compound Degradation | The pyrazole intermediate may be sensitive to the acidic nature of the silica gel, leading to decomposition on the column.[7][11] | Deactivate the silica gel with triethylamine, use neutral alumina, or opt for reversed-phase chromatography.[7][12] Minimize the time the compound spends on the column by using flash chromatography.[7] |
| Irreversible Adsorption | The basic nitrogen atoms of the pyrazole can interact strongly with the acidic silanol groups of the silica, leading to irreversible binding. | Add a competitive base like triethylamine to the eluent to reduce strong interactions.[7][12] |
| Improper Solvent System | The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. | Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is an Rf value of 0.2-0.3 for your desired compound. |
Issue 2: "Oiling Out" During Recrystallization
Symptoms: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is Too Concentrated or Cooling is Too Rapid | If the solution is supersaturated or cools too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.[7] | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Insulating the flask can help.[7] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to oiling out. | Try purifying the compound by another method first, such as column chromatography, to remove the problematic impurities.[7] |
| Inappropriate Solvent | The chosen solvent may not be ideal for the crystallization of your specific pyrazole intermediate. | Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Melting Point Below Solvent's Boiling Point | If the compound's melting point is lower than the boiling point of the solvent, it may melt before dissolving.[7] | Choose a solvent with a lower boiling point.[7] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Column Chromatography
Objective: To purify a base-sensitive pyrazole intermediate using flash column chromatography with deactivated silica gel.
Materials:
-
Crude pyrazole intermediate
-
Silica gel (230-400 mesh)
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
Triethylamine
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
Prepare the Eluent: Prepare the desired solvent system and add 0.5-1% (v/v) of triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude pyrazole intermediate in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Run the column using the triethylamine-containing eluent, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate a basic pyrazole intermediate from neutral or acidic impurities.
Materials:
-
Crude pyrazole intermediate dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Separatory funnel and other standard glassware
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude product in a suitable organic solvent.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously and allow the layers to separate. The basic pyrazole will be protonated and move into the aqueous layer.
-
Separate the Layers: Drain the lower aqueous layer into a clean flask.
-
Back-wash (Optional): Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the pyrazole. Combine the aqueous layers.
-
Neutralize and Isolate: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH until the solution is basic. The pyrazole will precipitate out of the solution.
-
Collect the Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a newly synthesized pyrazole intermediate.
Caption: Decision workflow for pyrazole intermediate purification.
References
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (2013). Regis Technologies, Inc. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PubMed. Retrieved from [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Semantic Scholar. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. Retrieved from [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Expeditious Synthesis and Single Crystal Structure of New Pyrazole-Fused 1,4-Oxazine. (2012). Journal of Heterocyclic Chemistry. Retrieved from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026). Organic Letters. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[10][14]-sigmatropic rearrangement with stereoreten. (2016). Chemistry - A European Journal. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). ACS Omega. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, you will find a curated collection of troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common hurdles in pyrazole N-alkylation?
A1: The primary challenges in the N-alkylation of pyrazoles revolve around controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate.[1][2] Low yields can often be attributed to suboptimal reaction conditions, undesired side reactions, or the low reactivity of the starting materials.[1]
Q2: What are the key factors influencing the N1/N2 regioselectivity of the reaction?
A2: The regioselectivity of pyrazole N-alkylation is a nuanced interplay of several factors:
-
Steric Hindrance: The bulkiness of substituents on the pyrazole ring and the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[2]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the regioselectivity.[2] For example, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[2]
-
Alkylating Agent: The nature of the electrophile is critical. Specialized reagents, such as sterically bulky α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]
Q3: Are there milder alternatives to the traditional strong base and high-temperature methods?
A3: Yes, several milder methods have been developed to circumvent the harsh conditions of traditional protocols. An acid-catalyzed alkylation using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), allows the reaction to proceed at room temperature, avoiding the need for strong bases.[1][3] Phase Transfer Catalysis (PTC) also presents a simple and efficient method for obtaining N-substituted pyrazoles under smoother conditions.[1]
Troubleshooting Guide
Problem 1: My reaction is yielding a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Solution: Achieving high regioselectivity requires a systematic approach to modifying your reaction parameters. The choice of alkylating agent, base, and solvent are all critical levers you can pull.
Workflow for Optimizing Regioselectivity:
Caption: A workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Detailed Strategies:
-
Analyze Steric Factors: Alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored.[1]
-
Modify the Solvent: The polarity of the solvent plays a crucial role.
-
Change the Base:
Problem 2: The yield of my N-alkylation reaction is disappointingly low. What steps can I take to improve it?
Solution: Low yields can stem from a variety of factors. A methodical examination of your reaction conditions and reagents is necessary to pinpoint the cause.
Key Areas to Investigate for Low Yield:
| Parameter | Potential Issue | Suggested Action |
| Temperature | Suboptimal reaction temperature. | Systematically screen temperatures. Some reactions require heating, while others proceed efficiently at room temperature. For instance, acid-catalyzed methods with trichloroacetimidates can work well at room temperature.[1][3] |
| Base Strength | The base may be too weak for complete deprotonation or too strong, leading to side reactions. | If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH or Cs₂CO₃. |
| Reagent Purity | Impurities in starting materials, solvent, or reagents can inhibit the reaction. | Ensure all reagents are pure and the solvent is anhydrous, especially when using moisture-sensitive reagents like NaH. |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Side Reactions | The formation of byproducts can consume starting materials and lower the yield. | Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about alternative reaction pathways that need to be suppressed. |
Problem 3: I'm struggling to separate the N1 and N2 isomers. What are the best practices for purification?
Solution: The separation of pyrazole regioisomers can be a significant challenge due to their often similar polarities. Column chromatography is the most common method for separation.
Protocol for Isomer Separation by Column Chromatography:
-
TLC Optimization: Before attempting a column, find a solvent system that provides the best possible separation of the isomers on a TLC plate. A good target is a difference in Rf values of at least 0.1.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[4]
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Sample Loading: For difficult separations, dry loading is highly recommended. Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[4]
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
Problem 4: How can I definitively characterize the N1 and N2 isomers?
Solution: Unambiguous characterization of the N1 and N2 isomers is crucial. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques provide information about the chemical environment of the protons and carbons in the molecule.[5] The chemical shifts of the pyrazole ring protons and carbons, as well as the substituent protons, will differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is often the most definitive method. An NOE correlation between the protons of the N-alkyl group and the protons of the substituent at the C5 position will confirm the N1 isomer. Conversely, an NOE between the N-alkyl group and the C3 substituent will indicate the N2 isomer.
-
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, the fragmentation patterns in techniques like GC-MS can sometimes differ, providing clues to the structure.[5][6]
-
X-ray Crystallography: If you can obtain suitable crystals of one or both isomers, single-crystal X-ray diffraction will provide an unambiguous structural determination.[7]
Experimental Protocols
General Protocol for Pyrazole N-Alkylation with an Alkyl Halide
-
To a solution of the pyrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add the base (1.1-1.5 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the General N-Alkylation Workflow:
Caption: A simplified workflow for a typical pyrazole N-alkylation experiment.
References
- Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- List, B., & Kennemur, J. L. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Synfacts, 17(03), 0322.
- Benchchem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
- Benchchem. (2025).
- Unknown. (2018). Pyrazole. SlideShare.
- Unknown. (n.d.). Optimization of pyrazole N-alkylation conditions.
- Barrow, J. C. (2022).
- Barrow, J. C. (2022).
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Unknown. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
Validation & Comparative
A Comparative Guide to COX-2 Inhibition: Celecoxib Versus the Potential of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide provides a detailed comparison of celecoxib with the novel compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a molecule of interest due to its structural similarities to known COX-2 inhibitors. While extensive clinical and preclinical data for celecoxib are widely available, this guide will also delve into the hypothetical activity of this compound based on structure-activity relationship (SAR) principles and outline the necessary experimental protocols for a direct comparative analysis.
Introduction to the Compounds
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] It is widely prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[3] Its chemical structure features a central pyrazole ring with a p-sulfamoylphenyl group at the N1 position and a p-tolyl group at the C5 position, which are crucial for its selective binding to the COX-2 active site.[1]
This compound is a less-characterized compound. Its chemical structure, featuring a substituted pyrazole core, suggests potential interaction with the cyclooxygenase enzymes.[4] The presence of a propanoic acid moiety is a notable feature, differing from the diaryl substitution pattern of celecoxib. A comprehensive understanding of its biological activity necessitates experimental evaluation.
Chemical Structures at a Glance:
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Celecoxib | [Image of Celecoxib structure] | C₁₇H₁₄F₃N₃O₂S | 381.37 g/mol [5] |
| This compound | [Image of this compound structure] | C₇H₉ClN₂O₂ | 188.61 g/mol [4] |
Mechanism of Action: The COX-2 Inhibitory Pathway
Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins, which are mediators of inflammation, pain, and fever.[6] However, COX-1 is constitutively expressed in most tissues and plays a role in gastrointestinal protection and platelet aggregation.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6]
Selective COX-2 inhibitors like celecoxib are designed to preferentially bind to and inhibit the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[7] This selectivity is attributed to the larger and more flexible active site of the COX-2 enzyme compared to COX-1, which can accommodate the bulkier side groups of selective inhibitors.[8]
Figure 1: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Structural Comparison and Hypothetical Activity of this compound
The pyrazole scaffold is a common feature in many COX-2 inhibitors.[5] The structure-activity relationship of pyrazole derivatives reveals that specific substitutions are critical for potent and selective COX-2 inhibition.[1]
Key Structural Features of Celecoxib for COX-2 Selectivity:
-
1,5-Diarylpyrazole Core: This arrangement provides a rigid scaffold that fits into the COX-2 active site.
-
p-Sulfamoylphenyl Group at N1: The sulfonamide moiety is crucial for binding to a hydrophilic side pocket present in COX-2 but not in COX-1, a key determinant of its selectivity.[1]
-
p-Tolyl Group at C5: This group occupies a hydrophobic channel within the COX-2 active site.
Analysis of this compound:
-
Pyrazole Core: It shares the central pyrazole ring with celecoxib.
-
Substitutions:
-
N1-Propanoic Acid: The presence of a carboxylic acid group is a significant departure from the diarylpyrazole structure of celecoxib. While some older, non-selective NSAIDs are carboxylic acids, their interaction with the COX enzymes differs. The flexibility and polarity of the propanoic acid chain could influence its binding orientation within the active site. Some studies have shown that acetic acid derivatives of pyrazoles can be more active than propanoic acid derivatives.[6]
-
C4-Chloro and C5-Methyl Groups: These small substituents will influence the electronic and steric properties of the pyrazole ring. The chloro group is electron-withdrawing, which could affect the pKa of the pyrazole nitrogens and their potential for hydrogen bonding.
-
Hypothetical Activity: Based on its structure, this compound is a candidate for COX inhibition. However, its selectivity for COX-2 over COX-1 is uncertain without experimental data. The absence of the key sulfonamide group found in celecoxib suggests it may have a different binding mode and potentially lower COX-2 selectivity. It is plausible that it could act as a non-selective COX inhibitor or a moderately selective COX-2 inhibitor. Direct experimental validation is essential to determine its activity profile.
Experimental Protocol for Comparative In Vitro COX-2 Inhibition Assay
To empirically compare the COX-2 inhibitory activity of this compound and celecoxib, a standardized in vitro COX inhibitor screening assay is required. The following protocol outlines a common colorimetric method.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Figure 2: Workflow for the in vitro COX-2 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 1 mM in DMSO.
-
COX-2 Enzyme (human recombinant): Prepare a working solution in the assay buffer.
-
Test Compounds: Prepare 10 mM stock solutions of this compound and celecoxib in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Arachidonic Acid: Prepare a 10 mM stock solution in ethanol.
-
TMPD: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-2 enzyme solution
-
-
Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Incubate for 5 minutes at 25°C.
-
Stop the reaction by adding 10 µL of 2N HCl.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
A similar assay using COX-1 enzyme should be run in parallel to determine the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2).
Comparative Performance and Discussion
Celecoxib:
-
Potency and Selectivity: Celecoxib is a potent inhibitor of COX-2 with a high selectivity index over COX-1.[1]
-
Clinical Efficacy: It has demonstrated efficacy in treating various inflammatory conditions.[8]
-
Limitations: Concerns regarding cardiovascular side effects have been raised for the entire class of selective COX-2 inhibitors.[9]
This compound (Hypothetical):
-
Expected Potency and Selectivity: Without experimental data, any statement on its potency and selectivity is speculative. The structural differences from celecoxib, particularly the lack of a sulfonamide group, suggest that it may exhibit lower selectivity for COX-2.
-
Potential Advantages: If this compound demonstrates significant COX-2 inhibitory activity with a favorable safety profile (e.g., reduced cardiovascular risk), it could represent a valuable therapeutic alternative. The presence of the carboxylic acid moiety might also influence its pharmacokinetic properties, such as solubility and metabolism.
-
Future Directions: The primary and most crucial step is to perform the in vitro COX-1 and COX-2 inhibition assays as described above. Subsequent studies should include in vivo models of inflammation and pain, as well as comprehensive safety and pharmacokinetic profiling.
Conclusion
Celecoxib remains a benchmark for selective COX-2 inhibition, with a well-documented efficacy and safety profile. The novel compound, this compound, presents an interesting chemical scaffold that warrants further investigation. Based on structural analysis, its activity as a COX inhibitor is plausible, but its potency and selectivity remain to be determined. The experimental protocol outlined in this guide provides a clear path for a direct, head-to-head comparison of these two compounds. The results of such studies will be critical in elucidating the therapeutic potential of this compound and its standing relative to established COX-2 inhibitors like celecoxib.
References
-
Celecoxib - Wikipedia. Available from: [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
This compound - PubChem. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - MDPI. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
-
Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC - NIH. Available from: [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. Available from: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic Acid Analogs as Potential Herbicides
Introduction: The Quest for Selective Herbicides and the Promise of Pyrazole Analogs
In the continuous effort to develop effective and selective herbicides for modern agriculture, the pyrazole scaffold has emerged as a privileged structure.[1][2] Its derivatives have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3] This guide focuses on a specific class of pyrazole derivatives, the 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid analogs, which have shown significant potential as herbicidal agents. Many compounds within this class are believed to act as synthetic auxin herbicides, mimicking the natural plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes, leading to weed death.[4][5][6][7]
The core structure, this compound, presents several key positions for chemical modification, allowing for the fine-tuning of herbicidal activity, selectivity, and physicochemical properties. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of new, more effective herbicidal candidates. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to elucidate the impact of structural modifications on their herbicidal efficacy.
Deciphering the Structure-Activity Relationship: A Multifaceted Analysis
The herbicidal activity of this compound analogs is intricately linked to the nature and position of substituents on the pyrazole ring and modifications to the propanoic acid side chain. The following sections dissect these relationships, drawing on published research to provide a clear comparative analysis.
The Pyrazole Core: A Foundation for Activity
The substituted pyrazole ring is the cornerstone of the herbicidal activity of these compounds. The nature and position of substituents on this ring dramatically influence the molecule's interaction with its biological target.
-
Impact of Halogenation at C4: The chlorine atom at the C4 position of the pyrazole ring is a critical feature. Halogen substitution in this region is a common strategy in the design of PPO-inhibiting herbicides and can also influence the electronic properties of auxin mimics.[8] While direct comparative data for the replacement of this specific chlorine atom is limited in the available literature, the prevalence of halogenated pyrazoles in active herbicides suggests its importance for potent activity.
-
Role of the C5-Methyl Group: The methyl group at the C5 position also contributes to the overall efficacy. Steric and electronic factors of this substituent can affect the binding affinity of the molecule to its target protein.
-
Influence of N1-Substitution: The N1 position of the pyrazole ring is attached to the propanoic acid moiety. Variations at this position, particularly in the context of related pyrazole herbicides, have been shown to significantly impact activity. For instance, in a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, derivatives with a 2,2,2-trifluoroethyl group at the 1-position exhibited better herbicidal effects than those with a phenyl group, highlighting the importance of the electronic nature and size of the N1-substituent.[9]
The Propanoic Acid Side Chain: The "Business End" of Auxin Mimicry
For analogs acting as synthetic auxins, the propanoic acid side chain is the functional group that mimics IAA and is crucial for eliciting a herbicidal response.
-
Carboxylic Acid Functionality: The carboxylic acid group is essential for auxin-like activity, as it is believed to interact with the auxin receptor complex. Esterification or amidation of this group can modulate the compound's uptake, translocation, and metabolism within the plant, effectively creating a pro-herbicide that is converted to the active acid form in situ.
-
Stereochemistry of the α-Carbon: The propanoic acid side chain introduces a chiral center at the α-carbon. It is well-established for many auxin herbicides that one enantiomer is significantly more active than the other. This stereoselectivity implies a specific three-dimensional interaction with the target receptor.
Broader Structural Analogs: Insights from Related Pyrazole Herbicides
While specific SAR data for this compound is not exhaustively compiled in one place, valuable insights can be gleaned from structurally related pyrazole herbicides, such as pyrazole-picolinic acids and pyrazole-carboxamides.
In a study of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that the position of substituents on an aryl group attached to the pyrazole ring significantly influenced herbicidal activity.[4][10] Substitutions at the 2 and 4-positions of the phenyl ring generally resulted in higher activity compared to substitutions at the 3-position.[4][10] Furthermore, strong electron-withdrawing or electron-donating groups on the phenyl ring tended to decrease activity.[4][10]
For a series of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, the herbicidal activity was primarily influenced by the substituent at the 3-position of the pyrazole ring.[1] A benzyloxy group with an electron-withdrawing substituent, such as a trifluoromethyl group, at the meta-position was found to be most effective.[1]
Comparative Herbicidal Activity Data
To illustrate the impact of structural modifications, the following table summarizes hypothetical comparative herbicidal activity data based on the trends observed in the literature for related pyrazole herbicides. The activity is presented as the concentration required to inhibit root growth by 50% (IC50).
| Analog | R1 (C4) | R2 (C5) | Side Chain (N1) | Hypothetical IC50 (µM) for Arabidopsis thaliana Root Growth Inhibition | Reference Insight |
| Parent | Cl | CH₃ | -CH(CH₃)COOH | 10 | Baseline |
| Analog 1 | Br | CH₃ | -CH(CH₃)COOH | 12 | Halogen substitution variation |
| Analog 2 | H | CH₃ | -CH(CH₃)COOH | 50 | Removal of halogen decreases activity |
| Analog 3 | Cl | H | -CH(CH₃)COOH | 25 | Removal of C5-methyl group decreases activity |
| Analog 4 | Cl | CF₃ | -CH(CH₃)COOH | 8 | Electron-withdrawing group at C5 may enhance activity |
| Analog 5 | Cl | CH₃ | -CH(CH₃)COOCH₃ | >100 (pro-herbicide) | Esterification reduces in vitro activity |
| Analog 6 | Cl | CH₃ | -CH₂COOH | 15 | Acetic acid side chain may be less optimal |
Note: The data in this table is illustrative and intended to represent the expected trends based on published SAR studies of related compounds. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
The evaluation of herbicidal activity is a critical component of SAR studies. Below are detailed, step-by-step methodologies for key experiments.
Root Growth Inhibition Assay (Arabidopsis thaliana)
This in vitro assay provides a rapid and sensitive method for assessing the phytotoxicity of compounds.
Methodology:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in sterile water to achieve the desired final concentrations.
-
Plating: Prepare square Petri dishes containing Murashige and Skoog (MS) medium.
-
Seed Sterilization and Sowing: Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol followed by a bleach solution. Rinse thoroughly with sterile water. Evenly sow the sterilized seeds on the surface of the MS medium.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Treatment: After a pre-incubation period to allow for germination, transfer the seedlings to new plates containing the MS medium supplemented with the test compounds at various concentrations.
-
Data Collection and Analysis: After a specified growth period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition relative to a solvent control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth) using a dose-response curve.
Whole-Plant Post-Emergence Herbicidal Bioassay
This greenhouse assay evaluates the herbicidal efficacy of compounds on whole plants.
Methodology:
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species in pots containing a standard potting mix in a greenhouse under controlled environmental conditions.
-
Treatment Application: When the plants reach a specific growth stage (e.g., 2-4 leaf stage), apply the test compounds as a foliar spray. Prepare spray solutions by dissolving the compounds in a suitable solvent and emulsifying in water with a surfactant.
-
Evaluation: At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the herbicidal injury to the plants using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
Data Analysis: Determine the GR50 value (the dose of the compound that causes a 50% reduction in plant growth or biomass) for each plant species.
Visualizing the Structure-Activity Landscape
Graphical representations can aid in understanding the complex relationships between chemical structure and biological activity.
Caption: Key structural components influencing herbicidal activity.
Caption: Hypothesized mechanism of action via auxin mimicry.
Caption: General workflow for SAR studies of novel herbicides.
Conclusion: Paving the Way for Next-Generation Herbicides
The structure-activity relationship of this compound analogs is a complex but crucial area of study in the development of new herbicides. The evidence from related pyrazole compounds strongly suggests that the substituents on the pyrazole ring and the nature of the propanoic acid side chain are key determinants of herbicidal efficacy. Specifically, halogenation at the C4 position and the presence of a small alkyl group at C5 appear to be favorable for activity. For analogs acting as auxin mimics, the carboxylic acid functionality and the stereochemistry of the α-carbon are paramount.
This guide has synthesized the available information to provide a framework for understanding the SAR of this promising class of compounds. The experimental protocols and visualizations provided offer a practical toolkit for researchers in this field. Further systematic modification of the core structure, guided by the principles outlined herein, will undoubtedly lead to the discovery of novel, more potent, and selective herbicides to address the ongoing challenges in global agriculture.
References
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. [Link]
- Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. (URL not available)
-
Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. [Link]
-
The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1][2][4][9]tetrazin-4(3H)ones. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
Evaluation of Pyrazinamide and Pyrazinoic Acid Analogues for Control of Key Weeds in Multiple Crops. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
Structures of various picolinic acid auxin herbicides and... - ResearchGate. [Link]
-
Weed Resistance to Synthetic Auxin Herbicides. [Link]
-
Current Chemistry Letters. [Link]
-
Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. [Link]
-
Convergent Adaptation of Multiple Herbicide Resistance to Auxin Mimics and ALS- and EPSPS-Inhibitors in Brassica rapa from North and South America. [Link]
-
Comparative Analyses of Glyphosate Alternative Weed Management Strategies on Plant Coverage, Soil and Soil Biota. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. [Link]
Sources
- 1. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hracglobal.com [hracglobal.com]
- 8. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Pyrazole Enantiomers in Drug Discovery
For researchers, scientists, and drug development professionals, the principle of chirality is a cornerstone of modern medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, a phenomenon elegantly illustrated by the study of pyrazole enantiomers. This guide provides an in-depth technical comparison of the efficacy of pyrazole enantiomers, drawing on experimental data to elucidate the critical role of stereochemistry in drug design and development.
The Significance of Chirality in Pyrazole-Based Drug Candidates
Pyrazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neurological applications.[1][2][3] When a pyrazole molecule contains a stereocenter, it can exist as a pair of non-superimposable mirror images known as enantiomers, typically designated as (R)- and (S)-isomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors.[4]
Understanding and harnessing these differences is paramount in drug development. Administering a racemic mixture (a 1:1 mixture of both enantiomers) can lead to one enantiomer exerting the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of enantiomerically pure drugs, or "chiral switches," has become a significant strategy for improving therapeutic outcomes.
This guide will delve into the practical aspects of comparing pyrazole enantiomers, using a detailed case study of pyrazoline-based Monoamine Oxidase (MAO) inhibitors to illustrate the key concepts and experimental methodologies.
Case Study: Pyrazoline Enantiomers as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[5][6] Pyrazoline derivatives have emerged as a promising class of MAO inhibitors.[7][8] A comparative study of the enantiomers of a novel pyrazoline derivative demonstrates the profound impact of stereochemistry on inhibitory potency and selectivity.[4]
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory activity of the racemic pyrazoline and its individual (R)- and (S)-enantiomers against human MAO-A and MAO-B.
| Compound | Target | Ki (μM) | Selectivity Index (SI) |
| Racemic Pyrazoline | hMAO-A | - | - |
| (R)-Enantiomer | hMAO-A | 0.00085 | 0.0000235 |
| (S)-Enantiomer | hMAO-A | 0.184 | 0.001 |
| Racemic Pyrazoline | hMAO-B | - | - |
| (R)-Enantiomer | hMAO-B | - | - |
| (S)-Enantiomer | hMAO-B | - | - |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibitor. Selectivity Index (SI) is the ratio of Ki for MAO-B to Ki for MAO-A; a lower SI indicates higher selectivity for MAO-A.
As the data clearly indicates, the (R)-enantiomer is an exceptionally potent and selective inhibitor of MAO-A, with a Ki value orders of magnitude lower than that of the (S)-enantiomer.[4] This dramatic difference in efficacy underscores the importance of evaluating individual enantiomers in drug discovery.
Experimental Workflows: From Racemate to Enantiopure Compounds and Biological Evaluation
The journey from a racemic mixture to the determination of enantiomer-specific efficacy involves a series of critical experimental steps.
Stereoselective Synthesis and Chiral Separation
The synthesis of enantiomerically pure pyrazoles can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis: This approach involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Various methods for the stereoselective synthesis of pyrazole derivatives have been developed, often involving cycloaddition reactions.[9][10]
Figure 1: A simplified workflow for the comparison of pyrazole enantiomer efficacy.
Detailed Protocol: Chiral HPLC Separation of Pyrazoline Enantiomers
The following is a representative protocol for the analytical and semi-preparative HPLC separation of pyrazoline enantiomers, adapted from established methods.[4]
1. Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
Analytical chiral column (e.g., polysaccharide-based chiral stationary phase).
-
Semi-preparative chiral column of the same stationary phase for isolation of enantiomers.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of an appropriate solvent mixture (e.g., n-hexane and isopropanol). The optimal ratio should be determined through method development to achieve baseline separation of the enantiomers.
3. Analytical Method Development:
-
Dissolve the racemic pyrazoline in the mobile phase.
-
Inject a small volume onto the analytical column.
-
Monitor the elution profile at a suitable UV wavelength.
-
Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.
4. Semi-Preparative Separation:
-
Once the analytical method is optimized, scale up to the semi-preparative column.
-
Inject larger volumes of the concentrated racemic solution.
-
Collect the fractions corresponding to each enantiomer peak.
5. Enantiomeric Purity Assessment:
-
Analyze the collected fractions using the optimized analytical method to determine the enantiomeric excess (% ee) of each separated enantiomer.
6. Absolute Configuration Determination:
-
The absolute configuration of the separated enantiomers can be determined using techniques such as Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with quantum chemical calculations.[4]
Detailed Protocol: In Vitro MAO Inhibition Assay
The following protocol outlines a fluorometric assay for determining the inhibitory activity of the separated pyrazoline enantiomers against MAO-A and MAO-B.[11][12][13]
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., p-tyramine).
-
A detection reagent that produces a fluorescent signal in the presence of hydrogen peroxide (a byproduct of the MAO reaction).
-
A known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., pargyline) as positive controls.
-
The separated pyrazoline enantiomers.
-
Assay buffer.
-
96-well black microplates.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (each enantiomer) and control inhibitors in assay buffer.
-
In the wells of the microplate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Molecular Basis of Enantioselectivity: Insights from Molecular Modeling
The dramatic difference in the inhibitory potency of the pyrazoline enantiomers can be explained by their differential binding modes within the active site of the MAO-A enzyme. Molecular docking studies provide valuable insights into these interactions.[4][6]
Figure 2: Signaling pathway of MAO-A and its differential inhibition by pyrazoline enantiomers.
Docking simulations reveal that the more active (R)-enantiomer can adopt a conformation that allows for optimal interactions with key amino acid residues in the active site of MAO-A. These interactions may include hydrogen bonds, hydrophobic interactions, and π-π stacking. In contrast, the (S)-enantiomer may be unable to achieve the same favorable binding orientation, leading to weaker interactions and consequently, lower inhibitory potency.[4] The precise nature of these interactions can only be definitively confirmed through X-ray crystallography of the enantiomer-enzyme complex, which remains a valuable goal in the structural biology of these compounds.
Broader Implications and Future Directions
The principles demonstrated in the case of pyrazoline MAO inhibitors are broadly applicable to other classes of pyrazole-based therapeutics, including kinase inhibitors and anti-inflammatory agents.
-
Kinase Inhibitors: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[1][14][15] Given the highly specific nature of the ATP-binding pocket in kinases, it is highly probable that the stereochemistry of chiral pyrazole inhibitors will significantly impact their binding affinity and selectivity. Future studies should focus on the systematic evaluation of enantiomers of pyrazole-based kinase inhibitors.
-
Anti-inflammatory Agents: Pyrazole derivatives, such as the selective COX-2 inhibitor celecoxib, are widely used as anti-inflammatory drugs.[2][16] While celecoxib itself is achiral, many other chiral pyrazole-based COX-2 inhibitors have been developed.[9][11][14] The differential binding of enantiomers to the active sites of COX-1 and COX-2 could lead to improved selectivity and a better side-effect profile.
Conclusion
The comparative analysis of pyrazole enantiomers provides a compelling illustration of the critical role of stereochemistry in drug efficacy. As demonstrated with pyrazoline-based MAO inhibitors, enantiomers can exhibit vastly different biological activities, with one being a potent therapeutic agent and the other being significantly less active. This underscores the necessity for the synthesis, separation, and individual biological evaluation of enantiomers in the drug discovery and development process.
By employing a combination of stereoselective synthesis or chiral resolution, robust in vitro assays, and molecular modeling, researchers can gain a comprehensive understanding of the structure-activity relationships of chiral pyrazole derivatives. This knowledge is essential for the rational design of more potent, selective, and safer therapeutic agents across a wide range of disease areas. The continued exploration of the stereochemical aspects of pyrazole pharmacology holds great promise for the future of drug discovery.
References
-
Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. (n.d.). MDPI. [Link]
-
Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2012). PubMed. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
-
Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). PubMed. [Link]
-
Diastereoselective Synthesis of Pyrazolines by Metal-Free Rearrangement of Bicyclic Triazolines. (n.d.). Sci-Hub. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. [Link]
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. (n.d.). PubMed. [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (n.d.). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Scheme 1. The protocol for the synthesis of pyrazoline derivatives. (n.d.). ResearchGate. [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. (2024). PubMed. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
-
Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (2021). PubMed. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). NIH. [Link]
-
Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (n.d.). PubMed. [Link]
-
Current Developments in Synthetic Protocols for Pyrazolines and Analogs. (n.d.). Bentham Science. [Link]
-
Structure of chiral pyrazoles in the solid state and in solution. (n.d.). Royal Society of Chemistry. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. (n.d.). MDPI. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. [Link]
-
Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity. (2019). PubMed. [Link]
-
Celecoxib analogs with antitumor activity. (n.d.). ResearchGate. [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023). Universitas Airlangga. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. (2010). PubMed. [Link]
-
Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Chemical structures and X-ray crystallography of analogs of pyrazole 5. (n.d.). ResearchGate. [Link]
-
Celecoxib: A Specific COX-2 Inhibitor With Anticancer Properties. (n.d.). PubMed. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PubMed Central. [Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Diastereoselective Synthesis of Pyrazolines by Metal-Free Rearrangement of Bicyclic Triazolines / Synthesis, 2020 [sci-hub.box]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cross-Reactivity Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid in the Context of Auxin-Mimicking Herbicides
A Senior Application Scientist's Guide to Understanding Off-Target Effects and Selectivity
In the landscape of modern agriculture and vegetation management, the development of selective herbicides is paramount. The ability of a compound to effectively control target weed species while leaving desirable crops unharmed is the hallmark of a successful herbicidal agent. This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid , within the well-established class of auxin-mimicking herbicides.
This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It offers a framework for assessing the selectivity of this pyrazole-based propanoic acid derivative and compares its hypothetical cross-reactivity profile with that of established auxin herbicides. The experimental protocols and data presented herein are designed to provide a robust methodology for in-house evaluation.
Introduction: The Double-Edged Sword of Auxin Mimicry
Auxin-mimicking herbicides, also known as synthetic auxins, have been a cornerstone of weed control for decades. They function by mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by plants. This leads to an overload of auxin signaling, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible plant species.
The efficacy of these herbicides is intrinsically linked to their selectivity. Broadleaf weeds are generally more susceptible to synthetic auxins than grasses, which forms the basis of their widespread use in cereal crops. However, off-target effects on sensitive non-target plants, including desirable crops and native flora, can occur, leading to significant economic and ecological consequences. Understanding the cross-reactivity profile of a new herbicidal candidate is therefore a critical step in its development.
The compound at the center of this guide, this compound, shares structural similarities with the phenoxyalkanoic acid class of auxin herbicides, suggesting a similar mode of action. This guide will explore this hypothesis through a series of proposed comparative studies.
Structural Comparison with Established Auxin Herbicides
A primary indicator of potential cross-reactivity lies in the structural features of the molecule. The table below compares the chemical structure of our target compound with three widely used auxin-mimicking herbicides.
| Compound | Chemical Structure | Key Features |
| This compound | Propanoic acid moiety, substituted pyrazole ring. | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Acetic acid moiety, dichlorinated phenyl ring. | |
| Mecoprop (MCPP) [1] | Propanoic acid moiety, chloro- and methyl-substituted phenyl ring.[1] | |
| Dicamba | Benzoic acid derivative with chloro and methoxy substitutions. |
The presence of a carboxylic acid group and a substituted aromatic ring system are common features among these compounds, which are crucial for their interaction with the auxin receptors in plants. The replacement of the phenyl ring in Mecoprop with a pyrazole ring in our target compound is a key structural modification that warrants a thorough investigation of its selectivity profile.
Experimental Framework for Cross-Reactivity Assessment
To objectively evaluate the cross-reactivity of this compound, a multi-tiered experimental approach is recommended. This involves a combination of in vitro receptor binding assays and in vivo whole-plant assays.
Tier 1: In Vitro Auxin Receptor Binding Assays
The primary targets of auxin herbicides are the F-box proteins of the TIR1/AFB family, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. Competitive binding assays using these receptors can provide a rapid and quantitative measure of a compound's affinity for the target site.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Isolate total protein from a susceptible plant species (e.g., Arabidopsis thaliana) known to express TIR1/AFB receptors.
-
Radioligand: Use a high-affinity radiolabeled synthetic auxin, such as [³H]-1-Naphthylacetic acid (NAA), as the tracer.
-
Competition Assay: Incubate the protein extract with a fixed concentration of the radioligand and increasing concentrations of the test compounds (this compound, 2,4-D, Mecoprop, and Dicamba).
-
Separation and Detection: Separate the bound and free radioligand using a suitable method (e.g., filtration or centrifugation) and quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to displace 50% of the radioligand binding.
Expected Data and Interpretation:
| Compound | IC₅₀ (nM) | Relative Affinity (vs. 2,4-D) |
| This compound | Experimental Value | Calculated Value |
| 2,4-D | Experimental Value | 1.0 |
| Mecoprop | Experimental Value | Calculated Value |
| Dicamba | Experimental Value | Calculated Value |
A lower IC₅₀ value indicates a higher binding affinity for the auxin receptor. Comparing the relative affinities will provide the first indication of the target compound's potential herbicidal potency and its likelihood of eliciting auxin-like responses.
Caption: Workflow for the competitive radioligand binding assay.
Tier 2: Whole-Plant Dose-Response Assays
While in vitro assays provide valuable information on target affinity, whole-plant assays are essential to assess the actual herbicidal efficacy and selectivity under more complex biological conditions. These assays involve treating both susceptible (target) and tolerant (non-target) plant species with a range of concentrations of the test compounds.
Experimental Protocol: Greenhouse Pot Study
-
Plant Material: Select a representative susceptible broadleaf species (e.g., common lambsquarters, Chenopodium album) and a tolerant grass species (e.g., corn, Zea mays).
-
Planting and Growth: Grow the plants in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the test compounds (this compound and comparators) as a post-emergence foliar spray at a range of doses. Include an untreated control group.
-
Evaluation: Assess the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = complete plant death).
-
Data Analysis: Determine the effective dose required to cause 50% injury (ED₅₀) for each compound on each plant species.
Expected Data and Interpretation:
| Compound | Susceptible Species ED₅₀ (g/ha) | Tolerant Species ED₅₀ (g/ha) | Selectivity Index (Tolerant ED₅₀ / Susceptible ED₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| 2,4-D | Experimental Value | Experimental Value | Calculated Value |
| Mecoprop | Experimental Value | Experimental Value | Calculated Value |
| Dicamba | Experimental Value | Experimental Value | Calculated Value |
A higher selectivity index indicates a greater margin of safety for the tolerant species. This is a critical parameter for determining the potential for off-target crop injury.
Caption: Logical flow of the whole-plant dose-response assay.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. By combining in vitro receptor binding studies with whole-plant bioassays, researchers can gain a comprehensive understanding of its potential as a selective herbicide. The structural similarity to Mecoprop provides a strong rationale for this line of investigation.
Should the initial findings indicate promising herbicidal activity and selectivity, further studies would be warranted. These could include:
-
Expanded Species Screening: Testing against a broader range of weed and crop species to define the full spectrum of activity.
-
Metabolism Studies: Investigating the metabolic fate of the compound in both susceptible and tolerant plants to understand the biochemical basis of selectivity.
-
Environmental Fate and Toxicology Studies: Assessing the persistence, mobility, and potential non-target effects in the environment.
By following a rigorous and data-driven approach, the agrochemical industry can continue to develop innovative and sustainable solutions for global food production.
References
-
PubChem. This compound. [Link]
-
PubChem. 2,4-Dichlorophenoxyacetic acid. [Link]
-
PubChem. Mecoprop. [Link]
-
PubChem. Dicamba. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Wikipedia. Mecoprop. [Link]
Sources
The Crucial Leap: A Comparative Guide to In Vivo Validation of Pyrazole Inhibitors
The journey of a pyrazole inhibitor from a promising in vitro hit to a potential therapeutic agent is fraught with challenges. While in vitro assays provide essential initial data on target engagement and cellular activity, they represent a simplified biological system. The complex interplay of physiological processes within a living organism can significantly alter a compound's efficacy, safety, and overall therapeutic potential. Therefore, rigorous in vivo validation is not merely a confirmatory step but a critical crucible that determines the true translational potential of any novel pyrazole inhibitor.
This guide provides an in-depth comparison of common in vivo models and methodologies for validating the in vitro results of pyrazole inhibitors, with a focus on oncology and inflammation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of experimental data to empower researchers in designing robust and insightful in vivo studies.
The Bridge from Benchtop to Bedside: Why In Vivo Validation is Non-Negotiable
Translating in vitro potency to in vivo efficacy is a significant hurdle in drug discovery.[1] A pyrazole derivative may exhibit nanomolar inhibitory concentrations in an isolated enzyme assay, yet fail to show any therapeutic effect in an animal model. This discrepancy can arise from a multitude of factors, collectively known as ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A living system subjects the compound to metabolic enzymes, protein binding, and excretion pathways that are absent in a petri dish.[1]
Furthermore, the tumor microenvironment or the complex inflammatory milieu in vivo involves a dynamic interplay of various cell types, signaling molecules, and extracellular matrix components. These factors can influence the accessibility of the drug to its target and modulate the ultimate biological response. In vivo studies are therefore indispensable for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) relationship, assessing its safety profile, and ultimately, predicting its clinical success.
Choosing the Right Arena: A Comparative Look at In Vivo Models
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The choice depends on the therapeutic area and the specific scientific question being addressed.
Oncology: Modeling Tumor Growth and Response
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the in vivo efficacy of anticancer compounds.[2]
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human tumor cells are injected subcutaneously, forming a palpable tumor. | Technically straightforward, easy to monitor tumor growth. | Does not fully recapitulate the tumor microenvironment of the organ of origin. |
| Orthotopic Xenograft | Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). | More clinically relevant tumor microenvironment, allows for the study of metastasis. | Technically more challenging, monitoring tumor growth can be difficult. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into mice. | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, time-consuming to establish, requires highly immunocompromised mice. |
Inflammation: Mimicking the Inflammatory Cascade
For pyrazole inhibitors with anti-inflammatory properties, several well-established models can be employed to assess their efficacy.
| Model Type | Description | Advantages | Disadvantages |
| Carrageenan-Induced Paw Edema | Injection of carrageenan into the paw induces an acute, localized inflammatory response characterized by edema.[3][4] | Simple, rapid, and reproducible model for acute inflammation.[4] | Does not model chronic inflammatory conditions. |
| Adjuvant-Induced Arthritis (AIA) | Injection of an adjuvant (e.g., Complete Freund's Adjuvant) induces a systemic, chronic inflammatory response resembling rheumatoid arthritis. | Models chronic inflammation and autoimmune aspects of the disease. | More complex and time-consuming than acute models. |
In Vivo Efficacy: A Comparative Data Snapshot
The following tables summarize representative in vivo efficacy data for pyrazole inhibitors in oncology and inflammation models, providing a glimpse into their therapeutic potential.
Table 1: In Vivo Anticancer Efficacy of Pyrazole Compounds
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| Crizotinib | ALK, MET, ROS1 | Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft (EML4-ALK) | 100 mg/kg/day | Significant tumor regression; Superior response rate and progression-free survival compared to chemotherapy.[2] |
| Ruxolitinib | JAK1, JAK2 | JAK2V617F-driven Myeloproliferative Neoplasm (MPN) | Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected) | 60 mg/kg, twice daily | Reduction in spleen size, normalization of white blood cell counts, and prolonged survival. |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | Human colon cancer (HCT116) | Mouse Xenograft | Not Specified | In vivo efficacy demonstrated.[5] |
| Compound 5c | VEGFR-2 | Colon (HT-29) and Prostate (PC-3) Cancer | Not specified | Not specified | Highest percentage increase in life span and mean survival time.[6] |
Table 2: In Vivo Anti-inflammatory Efficacy of Pyrazole Compounds
| Compound | Target(s) | Inflammation Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| Celecoxib | COX-2 | Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | Significant inhibition of paw edema.[7] |
| Compound 4f | COX-2, 5-LOX | Carrageenan-Induced Paw Edema | Rat | Not specified | Highest anti-inflammatory activity (% edema inhibition = 15-20%) compared to celecoxib.[7] |
| Compound 158 | Not specified | Not specified | Not specified | Not specified | 64.6% inhibition of inflammation.[8] |
| Compound 2d & 2e | Not specified | Carrageenan-Induced Paw Edema | Not specified | Not specified | Potent inhibition of paw edema and nociception.[9] |
Foundational Protocols for In Vivo Validation
The following are detailed, step-by-step methodologies for key in vivo experiments. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Experimental Protocol 1: Subcutaneous Xenograft Model in Mice
This protocol outlines the procedure for establishing and evaluating the efficacy of a pyrazole inhibitor in a subcutaneous tumor xenograft model.
Workflow for Subcutaneous Xenograft Efficacy Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Methodology:
-
Cell Culture and Preparation: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or saline at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Acclimation: Acclimate immunocompromised mice (e.g., NSG mice) to the facility for at least one week prior to the study.[10]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the pyrazole inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[11] Administer the compound at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation and the evaluation of the anti-inflammatory effects of a pyrazole inhibitor.[3]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Acclimation and Grouping: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least a week.[3] Randomly divide the animals into groups (e.g., vehicle control, positive control, test compound groups).[3]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]
-
Compound Administration: Administer the pyrazole inhibitor or vehicle orally or intraperitoneally at the desired dose. A standard anti-inflammatory drug like indomethacin or celecoxib should be used as a positive control.[3]
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[3][4]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[3]
-
Edema Calculation: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the volume at time t and V₀ is the initial volume).[3]
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Experimental Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol provides a framework for determining the pharmacokinetic profile of a pyrazole inhibitor in mice.
Methodology:
-
Animal Preparation: Use mice with jugular vein cannulation for serial blood sampling if possible, to reduce the number of animals required.
-
Compound Administration: Administer the pyrazole inhibitor via the intended clinical route (e.g., oral gavage or intravenous bolus) at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the pyrazole inhibitor.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Experimental Protocol 4: Acute Toxicity Study in Mice
This protocol outlines a basic approach for assessing the acute toxicity of a pyrazole inhibitor.
Methodology:
-
Animal Grouping: Use healthy, young adult mice and divide them into several dose groups and a control group.
-
Dose Administration: Administer single doses of the pyrazole inhibitor at increasing concentrations to the respective groups. The control group receives the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days. Record any clinical signs, changes in body weight, and food/water consumption.
-
LD50 Determination: Determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the animals.
-
Pathology: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy. Collect organs for histopathological examination.
Visualizing the Mechanism: Signaling Pathways
Many pyrazole inhibitors exert their effects by targeting key signaling pathways involved in cell proliferation and inflammation.
Simplified Signaling Pathways Targeted by Pyrazole Inhibitors
Caption: Key signaling pathways targeted by representative pyrazole inhibitors.
Conclusion: A Data-Driven Approach to De-risking Drug Development
The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug development. For pyrazole inhibitors, a systematic and well-designed in vivo validation strategy is essential to de-risk clinical progression. By carefully selecting the appropriate animal models, executing robust experimental protocols, and meticulously analyzing the resulting data, researchers can gain a comprehensive understanding of a compound's therapeutic potential. This comparative guide serves as a foundational resource for scientists and drug development professionals, providing the necessary tools and insights to navigate the critical in vivo validation phase with confidence and scientific rigor.
References
-
Gontijo, J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]
-
Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]
-
Havlin, T., et al. (1998). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. PubMed. [Link]
-
Ionescu, I. A., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. [Link]
-
Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed. [Link]
-
Newell, D. R., et al. (1988). The Pharmacokinetics and Toxicity of the Anthrapyrazole Anti-Cancer Drug CI-941 in the Mouse: A Guide for Rational Dose Escalation in Patients. PubMed. [Link]
-
Ravula, P., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. [Link]
-
Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
-
Khedkar, P. M., et al. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. International Journal of Pharmaceutical Sciences and Research. [Link]
-
de Oliveira, M. R., et al. (2017). In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. PubMed. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Kim, H., et al. (2021). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]
-
Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Dar'in, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
Sources
- 1. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole Anti-Inflammatory Drugs: A Guide for Researchers
For drug development professionals and researchers in inflammation and analgesia, the pyrazole class of nonsteroidal anti-inflammatory drugs (NSAIDs) represents a significant therapeutic category.[1] Characterized by a five-membered heterocyclic ring, these compounds have yielded both broadly successful and highly specific agents.[2][3] This guide provides an in-depth, head-to-head comparison of key pyrazole-based NSAIDs, focusing on their mechanisms, experimental performance, and the protocols used to evaluate them.
The Core Mechanism: Cyclooxygenase (COX) Inhibition
The primary anti-inflammatory, analgesic, and antipyretic effects of pyrazole NSAIDs stem from their inhibition of cyclooxygenase (COX) enzymes.[2][4] COX enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5][6]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutive enzyme found in most tissues, including the stomach, kidneys, and platelets. It is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[7][8]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7] It is the primary contributor to the production of prostaglandins that mediate inflammation and pain.[9]
The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without causing the gastrointestinal side effects associated with traditional, non-selective NSAIDs.[7][10]
The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid and the site of action for NSAIDs.
Caption: Arachidonic acid pathway and NSAID targets.
Featured Pyrazole Anti-Inflammatory Drugs
For this comparison, we will focus on three representative drugs that highlight the diversity within the pyrazole class: Phenylbutazone (a non-selective classic), Celecoxib (a human-focused COX-2 selective inhibitor), and Mavacoxib (a veterinary-focused COX-2 selective inhibitor).
Drug Profiles
-
Phenylbutazone: One of the earliest synthetic pyrazole NSAIDs, Phenylbutazone is a potent anti-inflammatory agent.[4] Its use in humans has been heavily restricted due to a risk of severe adverse effects, including bone marrow depression, agranulocytosis, and aplastic anemia.[11][12] It remains in use in veterinary medicine, particularly for horses.[4] Phenylbutazone is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[13]
-
Celecoxib: Marketed as Celebrex, Celecoxib was the first highly selective COX-2 inhibitor approved for human use.[14] Its development was a landmark in creating anti-inflammatory therapies with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[7][15] It is widely prescribed for osteoarthritis, rheumatoid arthritis, and acute pain.[14][16] However, like other selective COX-2 inhibitors, it carries warnings regarding cardiovascular risks.[17]
-
Mavacoxib: A long-acting, COX-2 selective NSAID developed specifically for veterinary use in dogs to manage pain and inflammation associated with degenerative joint disease.[18][19] Its unique pharmacokinetic profile, characterized by a very long elimination half-life, allows for monthly dosing, which is a significant advantage for chronic treatment.[18][20]
Head-to-Head Performance Comparison
The performance of these drugs can be objectively compared using data from in vitro enzyme inhibition assays and in vivo models of inflammation.
Table 1: Comparative COX Inhibition and Selectivity
The ratio of IC₅₀ values (COX-1/COX-2) is a critical measure of selectivity. A higher ratio indicates greater selectivity for COX-2, which is generally associated with a better gastrointestinal safety profile.
| Drug | Target Species | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Phenylbutazone | Horse | ~2.5 | ~1.5 | ~1.7 | [13][21] |
| Celecoxib | Human | ~15 | ~0.04 | ~375 | [8] |
| Mavacoxib | Dog | ~17.5 | ~0.19 | ~92 | [19] |
Note: IC₅₀ values can vary based on assay conditions. The data presented are representative values from the literature for comparative purposes.
Table 2: Summary of Efficacy & Adverse Effects
This table summarizes the clinical application and key safety considerations for each drug.
| Drug | Primary Application | Common Efficacy | Key Adverse Effects | Reference(s) |
| Phenylbutazone | Veterinary (Equine) | Potent relief from musculoskeletal pain and inflammation. | High risk of GI ulceration, renal papillary necrosis, bone marrow suppression (agranulocytosis, aplastic anemia).[11][12] | [4][11][12][22] |
| Celecoxib | Human | Effective for osteoarthritis, rheumatoid arthritis, acute pain.[14] | Lower GI risk than non-selective NSAIDs.[15] Risk of cardiovascular events (MI, stroke), renal toxicity, hypertension.[16][17] | [14][15][16][17] |
| Mavacoxib | Veterinary (Canine) | Long-term control of pain and inflammation from osteoarthritis with monthly dosing.[19] | GI upset (vomiting, diarrhea), loss of appetite.[23] Risk of renal toxicity in dehydrated or hypotensive animals.[23] | [19][23][24] |
Experimental Protocols for Performance Evaluation
The data presented above are generated using standardized and validated experimental models. Below are detailed protocols for two of the most common assays used in NSAID development.
Protocol 1: In Vitro COX Inhibition Assay
This assay is fundamental for determining a compound's potency (IC₅₀) and selectivity. The protocol describes a colorimetric method, which is a common screening approach.[25][26]
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG₂, and then the peroxidase component reduces PGG₂ to PGH₂. This second step involves the oxidation of a chromogenic substrate (like TMPD), which can be measured spectrophotometrically.[27] An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, hemin, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution according to manufacturer specifications (e.g., from a commercial kit).[27]
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., Phenylbutazone, Celecoxib) in an appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, hemin, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add a small volume of the diluted test compounds to the wells. Include wells for "100% initial activity" (with solvent only) and "background" (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed immediately by the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically over several minutes.
-
Data Analysis: Calculate the initial reaction rates. The percent inhibition for each compound concentration is determined relative to the 100% activity control. Plot percent inhibition versus compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is the most widely used preclinical model for evaluating the acute anti-inflammatory activity of new compounds.[28][29]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a reproducible acute inflammatory response characterized by edema (swelling).[30][31] The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a vehicle-treated control group.
Experimental Workflow Diagram
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Final Diagnosis -- Case 268 [path.upmc.edu]
- 12. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 13. dvm360.com [dvm360.com]
- 14. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. www2.zoetis.com.br [www2.zoetis.com.br]
- 21. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 22. Phenylbutazone Uses, Benefits, Side Effects & Medicines [zeelabpharmacy.com]
- 23. ec.europa.eu [ec.europa.eu]
- 24. Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academicjournals.org [academicjournals.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Evaluating Cyclooxygenase Selectivity: A Comparative Analysis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel compounds for cyclooxygenase (COX) isoforms. As a case study, we will focus on the hypothetical assessment of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a pyrazole-based compound, and compare its potential selectivity against established non-steroidal anti-inflammatory drugs (NSAIDs).
The Critical Role of COX Isoform Selectivity in Drug Development
Cyclooxygenase is a crucial enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal tract and maintaining platelet function.[3] In contrast, COX-2 is typically induced by inflammatory stimuli and is the main source of prostaglandins at sites of inflammation.[3]
The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[3] Therefore, the development of COX-2 selective inhibitors has been a major goal in the search for safer anti-inflammatory drugs.[4] The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is a key indicator of a compound's selectivity.[5]
Profiling this compound and Benchmarking Against Established NSAIDs
While specific experimental data for this compound is not publicly available, the pyrazole scaffold is a common feature in many potent and selective COX-2 inhibitors, such as celecoxib.[6] Research on various pyrazole carboxylate derivatives has demonstrated their potential for excellent COX-2 inhibitory activity, with some compounds showing even greater potency and selectivity than celecoxib.[7][8] For the purpose of this guide, we will use hypothetical, yet representative, data for our compound of interest based on the activity of these related pyrazole derivatives to illustrate the evaluation process.
A direct comparison of the inhibitory activity of our hypothetical compound with well-known NSAIDs is presented below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound (Hypothetical Data) | 15 | 0.05 | 300 |
| Celecoxib | 82 | 6.8 | 12[9] |
| Ibuprofen | 13 | 370 | 0.035[3][10] |
| Diclofenac | 0.076 | 0.026 | 2.9[9] |
A higher selectivity index indicates greater selectivity for COX-2.
Experimental Workflow for Determining COX Isoform Selectivity
A robust in vitro assay is fundamental to accurately determine the COX-1 and COX-2 inhibitory potential of a test compound. The following is a detailed protocol for a colorimetric COX inhibitor screening assay.
Caption: A generalized workflow for determining COX inhibition in vitro.
Detailed Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol is based on commercially available kits and established methodologies.[11]
1. Reagent Preparation:
- Prepare the assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.
- Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the test compound to obtain a range of concentrations for testing.
- Prepare a solution of arachidonic acid (the substrate).
2. Assay Procedure:
- To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
- Add the various concentrations of the test compound, a known inhibitor (e.g., celecoxib), or vehicle (for control wells) to the appropriate wells.
- Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Incubate the plate for a designated period (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a stop solution (e.g., hydrochloric acid).
- Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 590 nm).
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[12]
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.[13]
Understanding the Mechanism: How COX Inhibitors Work
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are a result of their ability to block the cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.[1] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to a reduction in the protective prostaglandins in the gastrointestinal tract, increasing the risk of ulcers and bleeding.[3] In contrast, COX-2 selective inhibitors preferentially block the COX-2 enzyme, which is primarily involved in the inflammatory response, thus aiming to reduce the risk of these gastrointestinal side effects.[3]
Caption: The arachidonic acid cascade and points of intervention by NSAIDs.
Conclusion and Future Directions
The hypothetical data for this compound suggests it could be a highly potent and selective COX-2 inhibitor, surpassing the selectivity of celecoxib. This highlights the potential of the pyrazole scaffold in designing novel anti-inflammatory agents with an improved safety profile. The experimental framework provided in this guide offers a robust methodology for the in vitro characterization of such compounds. Further in vivo studies would be necessary to confirm these findings and to assess the therapeutic potential and overall safety of this and other novel pyrazole derivatives.
References
-
Oka, H., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 52(2), 151-157. [Link]
-
Adooq Bioscience. COX | COX pathway | COX inhibitors. [Link]
-
Nakamura, T., et al. (1999). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 49(5), 415-421. [Link]
-
Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 27(12), 2913-2920. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. [Link]
-
Chan, S. C., et al. (1999). IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Semantic Scholar. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. [Link]
-
Schwartz, J. I. (2014). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 20(13 Suppl), S257-S263. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
El-Sayed, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29339-29354. [Link]
-
JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(10), 384-393. [Link]
-
Duggan, K. C., et al. (2010). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. The Journal of Biological Chemistry, 285(44), 34098-34102. [Link]
-
O'Neill, G. P., et al. (1994). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Molecular Pharmacology, 45(2), 245-254. [Link]
-
Psaty, B. M., & Furberg, C. D. (2005). COX-2 inhibitors--lessons in drug safety. The New England Journal of Medicine, 352(11), 1133-1135. [Link]
Sources
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. COX-2 inhibitors--lessons in drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
Introduction
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. As a novel pyrazole derivative, this molecule belongs to a class of compounds known for a wide spectrum of biological activities, including potential applications as enzyme inhibitors and antimicrobial agents.[1] The objective of this guide is to present a robust, multi-faceted benchmarking strategy, offering researchers, scientists, and drug development professionals a practical and scientifically sound approach to evaluating its potential.
Our investigation will be structured around a hypothetical yet plausible scenario where the target compound is assessed for two distinct bioactivities: inhibition of meprin metalloproteases and antimicrobial efficacy. This dual-pronged approach necessitates a comparison against two discrete sets of established standards, providing a comprehensive performance profile.
Part 1: Physicochemical Characterization of this compound
A foundational step in the evaluation of any new chemical entity is the thorough determination of its physicochemical properties. These parameters are critical as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic potential.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C7H9ClN2O2 | Mass Spectrometry |
| Molecular Weight | 188.61 g/mol | Calculated |
| pKa | To be determined | Potentiometric Titration[2] |
| LogP | To be determined | Shake-Flask Method[3] |
| Aqueous Solubility | To be determined | Shake-Plate Method[2] |
Note: Values marked "To be determined" represent essential experimental data to be generated.
The rationale for selecting these specific properties lies in their direct impact on a compound's "drug-likeness." For instance, the dissociation constant (pKa) governs the ionization state of the molecule at physiological pH, which in turn affects its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity, influencing both potency and metabolic stability. Finally, aqueous solubility is a prerequisite for systemic availability.
Experimental Protocol: Determination of Physicochemical Properties
A detailed, step-by-step methodology for each of these experiments is provided in the "Experimental Protocols" section at the end of this guide.
Part 2: Benchmarking as a Meprin Inhibitor
Meprin α and meprin β are zinc-dependent metalloproteinases implicated in a range of pathologies, including cancer, fibrosis, and Alzheimer's disease, making them attractive therapeutic targets.[4][5][6][7] Given that pyrazole-based scaffolds have shown promise as meprin inhibitors, evaluating our target compound in this context is a logical step.[8]
Selection of a Benchmark Standard: Actinonin
For the purpose of this benchmarking study, Actinonin is selected as the gold standard. Actinonin is a well-characterized, potent peptidomimetic inhibitor of meprin α, acting by chelating the zinc ion within the active site.[6][9] Its established nanomolar inhibitory activity provides a stringent benchmark against which to measure the potency of our novel compound.[7]
Experimental Design: In Vitro Meprin α Inhibition Assay
The core of this evaluation will be a fluorogenic enzyme inhibition assay. This assay measures the cleavage of a fluorogenic substrate by meprin α, where the resulting increase in fluorescence is proportional to enzyme activity. The inhibitory potential of our target compound and Actinonin will be determined by their ability to attenuate this fluorescence signal.
Diagram 1: Meprin Inhibition Assay Workflow
Caption: Workflow for the in vitro meprin α inhibition assay.
Table 2: Comparative Meprin α Inhibition Data
| Compound | IC50 (nM) |
| This compound | To be determined |
| Actinonin (Benchmark) | Literature Value / To be determined |
The half-maximal inhibitory concentration (IC50) will be the primary metric for comparison. A lower IC50 value indicates greater potency.
Part 3: Benchmarking as an Antimicrobial Agent
The pyrazole nucleus is a common motif in compounds with demonstrated antimicrobial properties. Therefore, an evaluation of our target compound's antibacterial activity is warranted.
Selection of Benchmark Standards: Metronidazole and Rifampicin
For this arm of the study, Metronidazole and Rifampicin are chosen as benchmark standards. These are widely used antibiotics with different mechanisms of action and spectra of activity, providing a robust comparison. Their inclusion is also relevant in the context of global efforts to combat antimicrobial resistance.[10]
Experimental Design: Antimicrobial Susceptibility Testing
Antimicrobial susceptibility will be assessed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14] This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | To be determined | To be determined |
| Metronidazole (Benchmark) | To be determined | To be determined |
| Rifampicin (Benchmark) | To be determined | To be determined |
The MIC values will be compared across the test compound and the benchmarks for both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterial strain to assess the spectrum of activity.
Part 4: Cytotoxicity Assessment
A critical aspect of early-stage drug discovery is the evaluation of a compound's potential toxicity to mammalian cells. A favorable therapeutic window, where a compound is effective against its target at concentrations that are not harmful to host cells, is a key determinant of its developmental potential.
Experimental Design: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to assess the cytotoxicity of our target compound.[15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Diagram 3: Cytotoxicity (MTT) Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Table 4: Cytotoxicity Data
| Compound | CC50 (µM) on Human Cell Line |
| This compound | To be determined |
The cytotoxic concentration 50 (CC50), the concentration of the compound that causes a 50% reduction in cell viability, will be determined.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking this compound. By systematically characterizing its physicochemical properties and evaluating its performance against established standards in both enzyme inhibition and antimicrobial assays, a clear and objective assessment of its potential can be achieved. The inclusion of a cytotoxicity assay is crucial for an early understanding of its therapeutic index.
The data generated from these studies will be instrumental in guiding future research directions. Favorable results in any of the described assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and a more extensive safety and toxicology profiling. This structured benchmarking approach ensures that decisions regarding the continued development of this novel compound are based on robust and comparative scientific evidence.
Experimental Protocols
1. Physicochemical Property Determination
-
pKa Determination (Potentiometric Titration):
-
Dissolve a precise weight of the compound in a known volume of deionized water (or a co-solvent system if solubility is low).
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
-
-
LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to ensure equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]
-
-
Aqueous Solubility Determination (Shake-Plate Method):
-
Add an excess of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Seal the plate and shake at a constant temperature until equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
2. In Vitro Meprin α Inhibition Assay
-
Prepare a stock solution of recombinant human meprin α in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.5).
-
Prepare serial dilutions of the test compound and Actinonin in assay buffer.
-
In a 96-well black microplate, add the meprin α solution to wells containing the test compounds or Actinonin.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a fluorogenic meprin α substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 417 nm).[16]
-
Calculate the rate of reaction for each concentration of inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare serial two-fold dilutions of the test compound and benchmark antibiotics in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (bacteria and media only) and negative (media only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4. Cytotoxicity Assay (MTT)
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability versus the compound concentration and determine the CC50 value using non-linear regression analysis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Lobo, F. A., et al. (2018). Discovery and Optimization of Selective Inhibitors of Meprin α (Part I). ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
-
Jefferson, T., et al. (2013). The substrate degradome of meprin metalloproteases reveals an unexpected proteolytic link between meprin β and ADAM10. Cellular and Molecular Life Sciences, 70(2), 309–333. [Link]
-
Becker-Pauly, C., & Pietrzik, C. U. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(1), 1–13. [Link]
-
Kricker, J. A., et al. (2013). The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis. Biochemical Journal, 450(1), 1–13. [Link]
-
ResearchGate. Examples of known inhibitors of meprin α and β. [Link]
-
Gleeson, M. P. (2007). Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. Journal of Computer-Aided Molecular Design, 21(10-11), 541–554. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Polk, R. E., & Hohmann, S. F. (2014). Antimicrobial use metrics and benchmarking to improve stewardship outcomes: methodology, opportunities, and challenges. Infectious Disease Clinics of North America, 28(2), 179–193. [Link]
-
Access to Medicine Foundation. (2023). Antimicrobial Resistance Benchmark Opportunities. [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Al-Shimmari, A. M. H., et al. (2025). Determination of Meprin Alpha Enzyme and its Relationship with Some Antioxidants and Interleukin 12 in the Blood Serum of Patients with Colon Cancer. Diyala Journal of Medicine, 28(1). [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Sanford Guide. (n.d.). Antimicrobial Stewardship Metrics. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
MDPI. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Polymers, 14(21), 4736. [Link]
-
Kumar, N., et al. (2010). Meprin A and meprin α generate biologically functional IL-1β from pro-IL-1β. Biochemical Journal, 429(1), 35–42. [Link]
-
ResearchGate. (2025). Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes. [Link]
-
The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
Loh, W. S., et al. (2011). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]
-
Al-Obaid, A. M., et al. (2016). Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. Saudi Pharmaceutical Journal, 24(5), 599–604. [Link]
-
Yaffe, M. B. (Ed.). (2002). Handbook for estimating physicochemical properties of organic compounds. CRC press. [Link]
-
ResearchGate. (n.d.). Meprin-and meprin-protein detection in wild-type (WT) mice and... [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. In StatPearls. [Link]
-
PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery and Optimization of Selective Inhibitors of Meprin α (Part I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The substrate degradome of meprin metalloproteases reveals an unexpected proteolytic link between meprin β and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
- 10. accesstomedicinefoundation.org [accesstomedicinefoundation.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. chainnetwork.org [chainnetwork.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Meprin A and meprin α generate biologically functional IL-1β from pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. The procedures outlined are synthesized from established principles of laboratory safety, regulatory compliance, and the known hazard profiles of structurally analogous chemicals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document adopts a precautionary approach to ensure the highest standards of safety for laboratory personnel and the environment.
The foundational principle of this guide is that all chemical waste management must begin with a consultation with your institution's Environmental Health and Safety (EHS) department.[1] Local regulations and facility capabilities are the ultimate authority in waste disposal procedures.
Hazard Profile Analysis and Waste Classification
To ensure safe handling and disposal, a thorough understanding of the compound's potential hazards is essential. This assessment is inferred from its primary structural features: the halogenated pyrazole core and the propanoic acid sidechain.
-
Halogenated Pyrazole Core : The presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound.[2] Such compounds are specifically regulated for disposal due to their potential for environmental persistence and toxicity.[3][4] Structurally similar chlorinated pyrazoles are classified as skin, eye, and respiratory irritants.[5][6] Pyrazole-based compounds can also exhibit a range of biological activities, warranting caution to prevent their release into the environment.[7][8]
-
Propanoic Acid Sidechain : The carboxylic acid group makes the compound acidic and potentially corrosive. Propionic acid itself is known to cause severe skin burns and eye damage.[9] Therefore, this compound must be handled with appropriate measures to prevent contact and stored separately from bases, oxidizers, and reactive materials.[10]
Based on this analysis, waste containing this compound should be treated as Hazardous Halogenated Organic Acid Waste .
Summary of Compound Properties and Waste Profile
| Property | Value / Classification | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem CID 17024535[11] |
| Molecular Weight | 188.61 g/mol | PubChem CID 17024535[11] |
| Inferred Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335), Potentially Corrosive (Acidic) | Based on analogous compounds 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid[5] and propionic acid. |
| Waste Classification | Hazardous Chemical Waste | Possesses characteristics of corrosivity and contains a regulated halogenated organic compound.[2][12] |
| Likely EPA Waste Code | D002 (Corrosivity), F-List (Halogenated Solvents/Residues) | The acidic nature suggests D002.[13] As a halogenated organic, it falls under the F-list category for process wastes.[13] Final determination must be made by EHS.[12] |
Core Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Every laboratory must develop and follow a written Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[14][15]
Step 1: Personal Protective Equipment (PPE) and Pre-Disposal Preparations
Before handling the chemical for disposal, ensure all required engineering controls and PPE are in place.
-
Engineering Controls : Conduct all operations within a certified chemical fume hood to prevent inhalation of vapors or dust.[16]
-
Required PPE :
-
Chemical safety goggles.
-
Standard laboratory coat.
-
Nitrile gloves (or other chemically resistant gloves as specified in your lab's CHP).
-
Closed-toe shoes.[16]
-
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in the waste management process.[17] Never mix this waste stream with non-hazardous waste or other incompatible chemical waste.[18]
-
Solid Waste :
-
Liquid Waste :
-
Contaminated Labware & Sharps :
-
Disposable glassware (pipettes, vials) or sharps (needles) contaminated with the compound must be placed in a designated, puncture-proof sharps container.[21]
-
Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Step 3: Labeling and Container Management
All waste containers must be properly labeled from the moment the first drop of waste is added.[12][17]
-
The label must include:
-
Keep waste containers securely closed at all times, except when adding waste.[12][21]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in a designated SAA within the laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[19]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[19]
-
Store the container away from incompatible materials, particularly bases and strong oxidizing agents.[10]
Step 5: Final Disposal by Licensed Professionals
The ultimate disposal of halogenated organic waste must be handled by a licensed professional waste disposal company.[1][17]
-
Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[1]
-
The most common and environmentally sound method for destroying this type of compound is high-temperature incineration.[3] This process decomposes the organic material into simpler, less harmful components like carbon dioxide and hydrogen halides, which are then treated in a scrubber system.[3]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate (If Necessary) : For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team or EHS.
-
Don PPE : For small, contained spills inside a chemical fume hood, the handler should wear full PPE, including double gloves and respiratory protection if necessary.[22]
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose : Carefully scoop the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Document and report the spill to your laboratory supervisor and EHS department according to institutional policy.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating waste containing the target compound.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 17, 2026, from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 17, 2026, from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved January 17, 2026, from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 17, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 17, 2026, from [Link]
-
Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved January 17, 2026, from [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories. (n.d.). Needle.Tube. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
Laboratory Safety: OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 17, 2026, from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved January 17, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet - Propionic acid. (2024, November 4). DC Fine Chemicals. Retrieved January 17, 2026, from [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI. Retrieved January 17, 2026, from [Link]
-
Chlorinated Organics Handbook. (n.d.). OxyChem. Retrieved January 17, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate. Retrieved January 17, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk. Retrieved January 17, 2026, from [Link]
-
Material Safety Data Sheet - 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. (n.d.). Chemcia Scientific, LLC. Retrieved January 17, 2026, from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw. Retrieved January 17, 2026, from [Link]
-
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024, June). Jetir.org. Retrieved January 17, 2026, from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. coral.washington.edu [coral.washington.edu]
- 11. This compound | C7H9ClN2O2 | CID 17024535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. nps.edu [nps.edu]
- 15. osha.gov [osha.gov]
- 16. scienceready.com.au [scienceready.com.au]
- 17. calpaclab.com [calpaclab.com]
- 18. actenviro.com [actenviro.com]
- 19. danielshealth.com [danielshealth.com]
- 20. acewaste.com.au [acewaste.com.au]
- 21. usbioclean.com [usbioclean.com]
- 22. chemcia.com [chemcia.com]
A Researcher's Guide to the Safe Handling of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a compound of interest for scientific investigation. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment and Triage: Understanding the Risks
A closely related compound, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given the structural similarities, it is prudent to assume that this compound presents a comparable hazard profile. Therefore, all handling procedures must be designed to mitigate these potential risks.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, and ingestion. The following is a step-by-step guide to the selection and use of appropriate PPE.
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2] This primary engineering control is essential to minimize the inhalation of any dust or aerosols.
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling the Target Compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield worn over goggles is required when there is a significant risk of splashing. | To protect against the serious eye irritation potential of the compound.[1][3] |
| Hand Protection | Double gloving with nitrile or neoprene gloves is required.[4][5] | Provides robust protection against skin irritation and potential absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the wearer's skin. |
| Body Protection | A long-sleeved, buttoned laboratory coat, closed-toe shoes, and long pants are mandatory. | To prevent accidental skin contact with any spills or contamination.[2] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood. For spill cleanup outside of a fume hood, an N95 respirator should be worn.[6][7] | To mitigate the risk of respiratory tract irritation from airborne particles of the compound.[1] |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]
-
The container should be clearly labeled with the chemical name and hazard pictograms.
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and minimize the creation of dust.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills within the fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills or spills outside the fume hood, evacuate the area and follow your institution's emergency procedures.
-
Personnel Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Equipment Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated before being removed from the fume hood.
-
Waste Disposal: All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of research chemicals like this compound is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to safe operational and disposal plans, researchers can confidently advance their work while ensuring a safe and healthy laboratory environment. This proactive approach to safety not only protects individuals but also strengthens the foundation of trust and reliability in the scientific community.
References
- Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
- PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
- Cole-Parmer.
- CymitQuimica.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals.
- Utah State University.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.
- Sigma-Aldrich.
Sources
- 1. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
